The Metabolic Odyssey of 8-Methylheptadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 8-Methylheptadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA, presents a unique metabolic challenge due to the presence of a methyl group a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylheptadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA, presents a unique metabolic challenge due to the presence of a methyl group along its acyl chain. While the canonical degradation pathway for straight-chain fatty acids is the well-established beta-oxidation spiral, the catabolism of branched-chain fatty acids necessitates a more complex enzymatic machinery. This technical guide provides a comprehensive overview of the putative metabolic pathway of 8-Methylheptadecanoyl-CoA, drawing parallels with the known metabolism of other methyl-branched fatty acids. It details the proposed enzymatic steps, potential intermediates, and cellular localization of this pathway. Furthermore, this guide outlines relevant experimental protocols for studying its metabolism and presents hypothetical quantitative data to serve as a reference for future investigations.
Introduction to Branched-Chain Fatty Acid Metabolism
Fatty acids are a crucial energy source and integral components of cellular structures. The metabolism of straight-chain fatty acids through beta-oxidation is a fundamental biochemical process. However, a diverse array of branched-chain fatty acids (BCFAs) exists in nature, arising from dietary sources or endogenous synthesis. The presence of methyl branches along the acyl chain often poses a steric hindrance to the enzymes of the standard beta-oxidation pathway, necessitating alternative catabolic routes. The metabolic fate of a BCFA is largely determined by the position of its methyl group(s).
Proposed Metabolic Pathway of 8-Methylheptadecanoyl-CoA
Direct experimental evidence for the metabolic pathway of 8-Methylheptadecanoyl-CoA is scarce in the current scientific literature. However, based on the established principles of fatty acid metabolism and the known pathways for other methyl-branched fatty acids like phytanic and pristanic acid, a plausible metabolic route can be proposed. The methyl group at the C8 position is distant from the carboxyl end, suggesting that initial degradation likely proceeds via the conventional beta-oxidation pathway.
Initial Rounds of Peroxisomal Beta-Oxidation
Due to its chain length, 8-Methylheptadecanoyl-CoA is likely to initiate its catabolism within the peroxisomes.[1] Very long-chain and branched fatty acids typically undergo initial chain shortening in these organelles before the resulting shorter-chain acyl-CoAs are further metabolized in the mitochondria.[1][2]
The initial three cycles of beta-oxidation are expected to proceed without impediment, as the methyl group is not in a position to interfere with the enzymatic reactions. Each cycle of beta-oxidation comprises four key steps:
Dehydrogenation by an acyl-CoA oxidase, producing a trans-Δ²-enoyl-CoA.
Hydration by an enoyl-CoA hydratase, forming a 3-hydroxyacyl-CoA.
Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase, yielding a 3-ketoacyl-CoA.
Thiolytic cleavage by a thiolase, which releases acetyl-CoA and a fatty acyl-CoA shortened by two carbons.[1]
After three cycles of beta-oxidation, the original 18-carbon chain (including the methyl group) is shortened to a 12-carbon chain, yielding 2-Methylundecanoyl-CoA.
The Alpha-Oxidation Bypass
With the methyl group now at the C2 (alpha) position in 2-Methylundecanoyl-CoA, the standard beta-oxidation pathway is blocked. The presence of a methyl group on the beta-carbon (C3) would directly inhibit the 3-hydroxyacyl-CoA dehydrogenase.[3] To circumvent this, the cell is predicted to employ the alpha-oxidation pathway, which is known to handle fatty acids with beta-methyl branches.[4][5] Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[4] This process is also localized to the peroxisomes.[4]
The key steps of alpha-oxidation are:
Hydroxylation: Phytanoyl-CoA hydroxylase (PhyH), or a similar enzyme, hydroxylates the alpha-carbon of 2-Methylundecanoyl-CoA to form 2-hydroxy-2-methylundecanoyl-CoA.
Decarboxylation: A lyase, such as 2-hydroxyphytanoyl-CoA lyase, cleaves the C1-C2 bond, releasing the original carboxyl carbon as formyl-CoA (which is further metabolized to CO2) and producing an aldehyde, in this case, decanal (B1670006).[4]
Oxidation: An aldehyde dehydrogenase oxidizes decanal to decanoic acid.[4]
Resumption of Beta-Oxidation in Mitochondria
The resulting straight-chain fatty acid, decanoic acid, can then be activated to Decanoyl-CoA. This medium-chain acyl-CoA is subsequently transported to the mitochondria for complete degradation through the conventional beta-oxidation pathway.[6] Each round of mitochondrial beta-oxidation will yield one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH, until the entire chain is converted to acetyl-CoA.[1]
Visualization of the Metabolic Pathway
The following diagrams illustrate the proposed metabolic fate of 8-Methylheptadecanoyl-CoA.
Biological role of 8-Methylheptadecanoyl-CoA in bacteria
An In-depth Technical Guide on the Biological Role of 8-Methylheptadecanoyl-CoA in Bacteria Audience: Researchers, scientists, and drug development professionals. Executive Summary 8-Methylheptadecanoyl-CoA, also known a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Biological Role of 8-Methylheptadecanoyl-CoA in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
8-Methylheptadecanoyl-CoA, also known as iso-octadecanoyl-CoA (iso-C18:0-CoA), is a saturated, branched-chain fatty acyl-CoA found in various bacterial species. As a derivative of 8-methylheptadecanoic acid, its primary biological role is structural, serving as a precursor for the synthesis and incorporation of iso-C18:0 fatty acids into membrane phospholipids (B1166683). Branched-chain fatty acids (BCFAs) are crucial for modulating cell membrane fluidity, a process termed homeoviscous adaptation, which allows bacteria to maintain membrane function and integrity in response to environmental stresses like temperature fluctuations. Unlike straight-chain fatty acids, the methyl branch in BCFAs disrupts the tight packing of acyl chains, thereby increasing membrane fluidity. This guide provides a comprehensive overview of the biosynthesis, biological function, and quantitative analysis of 8-Methylheptadecanoyl-CoA and related BCFAs in bacteria, along with detailed experimental protocols for their study.
Biosynthesis of 8-Methylheptadecanoyl-CoA
Bacteria synthesize branched-chain fatty acids using the Type II fatty acid synthesis (FASII) system, which utilizes a series of discrete, monofunctional enzymes. The synthesis of iso-fatty acids, such as 8-methylheptadecanoic acid, begins with a branched-chain acyl-CoA primer derived from the catabolism of amino acids.
Specifically for iso-fatty acids with an even number of carbon atoms like iso-C18:0, the synthesis is initiated with isovaleryl-CoA, a degradation product of the amino acid leucine. This primer is loaded onto an Acyl Carrier Protein (ACP) and subsequently elongated through multiple cycles of condensation, reduction, and dehydration, with malonyl-CoA serving as the two-carbon donor in each cycle. The process is initiated by the β-ketoacyl-ACP synthase III (FabH), which condenses the primer with malonyl-ACP.[1] The final product, 8-methylheptadecanoyl-ACP, is then converted to 8-Methylheptadecanoyl-CoA, making it available for incorporation into phospholipids or other metabolic pathways.
An In-depth Technical Guide to the Discovery and Characterization of 8-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals Disclaimer: 8-Methylheptadecanoyl-CoA is a novel or poorly characterized molecule. This guide is a prospective framework based on established principles of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 8-Methylheptadecanoyl-CoA is a novel or poorly characterized molecule. This guide is a prospective framework based on established principles of biochemistry and analytical chemistry for the study of branched-chain fatty acyl-CoAs. All presented data, pathways, and protocols are hypothetical and intended to serve as a template for investigation.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] They also serve as precursors for post-translational modifications of proteins, highlighting their role in cellular signaling and regulation.[1] While straight-chain fatty acyl-CoAs are well-studied, branched-chain fatty acyl-CoAs (BCFA-CoAs) represent a less explored class of metabolites with unique biological properties. BCFAs are known to influence the fluidity of cell membranes and have been implicated in various physiological and pathological processes.
This technical guide provides a comprehensive roadmap for the discovery, synthesis, and characterization of a specific branched-chain fatty acyl-CoA, 8-Methylheptadecanoyl-CoA. The methodologies detailed herein are designed to furnish researchers with the necessary tools to investigate its biochemical properties, metabolic fate, and potential biological significance.
Hypothetical Biosynthesis and Biological Role
The biosynthesis of branched-chain fatty acids typically originates from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which provide the initial primer for fatty acid synthase.[2][3]
Proposed Biosynthetic Pathway of 8-Methylheptadecanoyl-CoA
The synthesis of 8-Methylheptadecanoyl-CoA is hypothesized to initiate from a precursor derived from BCAA metabolism. The subsequent elongation would be carried out by the fatty acid synthase (FAS) system, incorporating malonyl-CoA units.
8-Methylheptadecanoyl-CoA as a Biomarker in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that is emerging as a potential biomarker in the study of certain...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that is emerging as a potential biomarker in the study of certain metabolic disorders. Its unique structure, featuring a methyl group on the eighth carbon of a heptadecanoyl chain, places it at the intersection of fatty acid and branched-chain amino acid metabolism. Alterations in the levels of 8-Methylheptadecanoyl-CoA may reflect dysregulation in specific metabolic pathways, particularly those involving peroxisomal beta-oxidation. This technical guide provides a comprehensive overview of the current knowledge on 8-Methylheptadecanoyl-CoA, including its metabolic context, analytical methodologies for its quantification, and its potential as a biomarker in metabolic diseases.
Metabolic Context and Signaling Pathways
8-Methylheptadecanoyl-CoA is a derivative of 8-methylheptadecanoic acid, a branched-chain fatty acid (BCFA). Unlike straight-chain fatty acids, the metabolism of BCFAs often requires specialized enzymatic pathways, primarily located in the peroxisomes. The presence of a methyl group can hinder the standard mitochondrial beta-oxidation process.
The catabolism of 8-Methylheptadecanoyl-CoA is believed to proceed through peroxisomal beta-oxidation. This pathway is crucial for the breakdown of very long-chain fatty acids and branched-chain fatty acids.[1][2] A defect in peroxisomal biogenesis or in one of the enzymes of the beta-oxidation pathway can lead to the accumulation of BCFAs and their CoA esters, which are hallmarks of several inherited metabolic diseases known as peroxisomal disorders.[3]
The degradation of 8-Methylheptadecanoyl-CoA in the peroxisome is expected to yield a combination of acetyl-CoA and propionyl-CoA molecules. Propionyl-CoA is a key intermediate that can be converted to succinyl-CoA and enter the Krebs cycle, highlighting the anaplerotic potential of odd-chain and branched-chain fatty acid oxidation.[4][5]
Potential Enzymatic Reactions Involving 8-Methylheptadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 8-Methylheptadecanoyl-CoA is a saturated branched-chain fatty acyl-CoA that likely participates in a variety of metabolic pathways. While specific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylheptadecanoyl-CoA is a saturated branched-chain fatty acyl-CoA that likely participates in a variety of metabolic pathways. While specific enzymatic data for this molecule is sparse, by examining the known metabolism of other branched-chain fatty acids, we can infer its potential enzymatic fate. This guide provides a comprehensive overview of the probable enzymatic reactions involving 8-Methylheptadecanoyl-CoA, including its catabolism through oxidation pathways and its potential role as a substrate in anabolic processes. Detailed experimental protocols for the analysis of acyl-CoAs and relevant enzyme assays are provided to facilitate further research into the metabolic significance of this compound.
Introduction
Branched-chain fatty acids (BCFAs) are important components of cellular lipids, playing roles in membrane fluidity, cell signaling, and as precursors for various bioactive molecules. 8-Methylheptadecanoyl-CoA, a C18 fatty acyl-CoA with a methyl branch at the C8 position, is an intriguing molecule whose metabolic fate is not extensively characterized. Understanding the enzymatic reactions it undergoes is crucial for elucidating its physiological and pathological roles, and for identifying potential therapeutic targets in diseases where branched-chain fatty acid metabolism is dysregulated. This technical guide explores the potential enzymatic landscape for 8-Methylheptadecanoyl-CoA, drawing upon the established principles of fatty acid metabolism.
Potential Degradation Pathways
The primary catabolic fate of fatty acyl-CoAs is through oxidation. For branched-chain fatty acyl-CoAs like 8-Methylheptadecanoyl-CoA, several oxidative pathways may be relevant.
Beta-Oxidation
Beta-oxidation is the principal pathway for straight-chain fatty acid degradation. The presence of a methyl group can, however, impede this process. For 8-Methylheptadecanoyl-CoA, the methyl group is at an even-numbered carbon (C8), which means that after a certain number of β-oxidation cycles, a methyl-branched intermediate will be formed that may require additional enzymatic steps.
The initial steps of β-oxidation are catalyzed by a family of acyl-CoA dehydrogenases (ACADs) with varying chain-length specificities.[1] The process involves a cycle of four reactions: dehydrogenation, hydration, oxidation, and thiolysis, each cycle shortening the acyl chain by two carbons and producing one molecule of acetyl-CoA, one FADH₂, and one NADH.[2]
Quantitative Data for Acyl-CoA Dehydrogenases with Branched-Chain Substrates
While specific kinetic data for 8-Methylheptadecanoyl-CoA is not available, the following table summarizes kinetic parameters for ACADs with other branched-chain acyl-CoAs.
Prepare the reaction mixture: In each well of the microplate, prepare a reaction mixture containing reaction buffer, glucose, glucose oxidase, and catalase to remove molecular oxygen.
Add ETF and Enzyme: Add recombinant pig ETF and the purified ACAD enzyme to the reaction mixture.
Initiate the reaction: Add the substrate, 8-Methylheptadecanoyl-CoA, to each well to start the reaction.
Monitor fluorescence: Immediately begin monitoring the decrease in ETF fluorescence over time using the plate reader. The rate of fluorescence decrease is proportional to the ACAD activity.
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
Alpha-Oxidation
When a methyl group is located on the β-carbon, it sterically hinders the action of acyl-CoA dehydrogenase, thus blocking β-oxidation. In such cases, α-oxidation is required to remove one carbon from the carboxyl end, shifting the methyl group to the α-position in the subsequent cycle, thereby allowing β-oxidation to proceed. For 8-Methylheptadecanoyl-CoA, β-oxidation can proceed for three cycles, yielding 2-methylundecanoyl-CoA. The methyl group on the C2 (α-carbon) of this intermediate would not directly block the next round of β-oxidation, but the methyl group at C8 of the original molecule would eventually be at the β-position of a shorter acyl-CoA, potentially necessitating α-oxidation. Alpha-oxidation occurs in peroxisomes.[5]
Omega-Oxidation
Omega-oxidation is a minor pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid. This pathway becomes more significant when β-oxidation is defective. The resulting dicarboxylic acid can then undergo β-oxidation from both ends.[6]
Potential Anabolic Reactions
8-Methylheptadecanoyl-CoA may also serve as a substrate for enzymes involved in the synthesis of more complex lipids.
Acylation Reactions
Acyltransferases are enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules. 8-Methylheptadecanoyl-CoA could potentially be a substrate for various acyltransferases, leading to its incorporation into lipids such as triglycerides, phospholipids, and cholesterol esters. The substrate specificity of these enzymes is a key determinant. For instance, capsaicin (B1668287) synthase, an acyltransferase, utilizes trans-8-methyl-6-nonenoyl-CoA, a branched-chain fatty acyl-CoA, to synthesize capsaicin.[7][8] This suggests that other acyltransferases may also accommodate branched-chain substrates.
Quantitative Data for Acyltransferases with Branched-Chain Substrates
Note: Specific kinetic values were not provided in the search results.
Desaturation
Fatty acid desaturases introduce double bonds into acyl-CoA molecules. Stearoyl-CoA desaturase (SCD), for example, converts stearoyl-CoA to oleoyl-CoA.[10] It is plausible that 8-Methylheptadecanoyl-CoA could be a substrate for a desaturase, leading to the formation of a monounsaturated branched-chain fatty acyl-CoA. The position of the double bond would depend on the specific desaturase involved.
Elongation
Fatty acid elongases extend the carbon chain of fatty acyl-CoAs by adding two-carbon units from malonyl-CoA. There are several elongase isoforms (ELOVLs) with different substrate specificities.[11] 8-Methylheptadecanoyl-CoA could potentially be elongated to a longer branched-chain fatty acyl-CoA.
Experimental Protocols
Analysis of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of acyl-CoA species in biological samples.[12][13][14][15][16]
Sample Preparation:
Extraction: Homogenize tissue or cell samples in a suitable solvent, such as a mixture of acetonitrile, methanol, and water.
Deproteinization: Precipitate proteins using an agent like 5-sulfosalicylic acid.
Centrifugation: Centrifuge the sample to pellet the precipitated protein.
Supernatant Collection: Collect the supernatant containing the acyl-CoAs for analysis.
LC-MS/MS Analysis:
Chromatography: Separate the acyl-CoAs using a reversed-phase chromatography column with an appropriate mobile phase gradient.
Mass Spectrometry: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species.
Synthesis of 8-Methylheptadecanoyl-CoA
For enzymatic studies, a reliable source of the substrate is essential. 8-Methylheptadecanoyl-CoA can be synthesized from 8-methylheptadecanoic acid. A common method involves the activation of the carboxylic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with Coenzyme A.[8]
Visualizations
Caption: Potential metabolic pathways of 8-Methylheptadecanoyl-CoA.
Caption: Workflow for an acyl-CoA dehydrogenase activity assay.
Conclusion
While direct enzymatic studies on 8-Methylheptadecanoyl-CoA are limited, a comprehensive understanding of fatty acid metabolism allows for strong inferences about its potential biochemical transformations. It is likely subject to degradation via β-, α-, and ω-oxidation, with the methyl branch necessitating specialized enzymatic handling. Furthermore, it may serve as a substrate for acyltransferases, desaturases, and elongases, contributing to the diversity of cellular lipids. The experimental protocols outlined in this guide provide a framework for researchers to investigate these potential reactions, ultimately shedding light on the metabolic importance of 8-Methylheptadecanoyl-CoA in health and disease. Further research, particularly focused on obtaining kinetic data for specific enzymes with this substrate, is warranted.
Cellular Localization of 8-Methylheptadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA derivative. While direct quantitative data on its specific subcellular distribution is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA derivative. While direct quantitative data on its specific subcellular distribution is limited in publicly available literature, its cellular localization can be inferred from the well-established metabolism of branched-chain fatty acids. This guide synthesizes the current understanding of where 8-Methylheptadecanoyl-CoA is likely to be found within the cell and the metabolic processes it participates in. It also provides detailed experimental protocols for researchers to determine its precise localization and quantification in their own cellular models.
Introduction to 8-Methylheptadecanoyl-CoA and its Significance
8-Methylheptadecanoyl-CoA belongs to the class of branched-chain fatty acyl-CoAs. These molecules are important intermediates in cellular metabolism, originating from the catabolism of branched-chain amino acids or the metabolism of branched-chain fatty acids obtained from the diet. Their cellular roles extend beyond simple energy production, as they can act as signaling molecules and precursors for the synthesis of complex lipids. Understanding the subcellular compartmentalization of 8-Methylheptadecanoyl-CoA is crucial for elucidating its specific functions and its potential role in various physiological and pathological states.
Predicted Cellular Localization of 8-Methylheptadecanoyl-CoA
Based on the known metabolism of branched-chain fatty acids, 8-Methylheptadecanoyl-CoA is predicted to be primarily localized in the following organelles:
Peroxisomes: The initial breakdown of very-long-chain and branched-chain fatty acids occurs in the peroxisomes through a process of β-oxidation.[1][2] Peroxisomes contain specific enzymes, such as pristanoyl-CoA oxidase, that can handle the methyl branch.[2] Therefore, it is highly probable that 8-Methylheptadecanoyl-CoA is a substrate for peroxisomal β-oxidation.
Mitochondria: The shortened acyl-CoA products from peroxisomal β-oxidation are subsequently transported to the mitochondria for complete oxidation to acetyl-CoA and propionyl-CoA via the mitochondrial β-oxidation pathway.[1][3] Additionally, the catabolism of branched-chain amino acids, which occurs in the mitochondria, can lead to the formation of branched-chain acyl-CoAs.[4][5]
Cytosol: While the primary catabolism is expected in peroxisomes and mitochondria, a certain pool of 8-Methylheptadecanoyl-CoA may exist in the cytosol. This cytosolic pool could be involved in transport to other organelles or in signaling pathways.
Nucleus: There is growing evidence for the presence of distinct acyl-CoA pools within the nucleus.[6][7][8] Some acyl-CoAs have been shown to act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), thereby influencing gene expression. It is plausible that 8-Methylheptadecanoyl-CoA could also be present in the nucleus and play a role in transcriptional regulation.
Quantitative Data on Acyl-CoA Subcellular Distribution
Acyl-CoA Species
Mitochondria (%)
Cytosol (%)
Nucleus (%)
Acetyl-CoA
~60-70
~20-30
~5-10
Propionyl-CoA
~50-60
~30-40
~5-15
Succinyl-CoA
>90
<5
<5
Malonyl-CoA
<5
>90
<5
8-Methylheptadecanoyl-CoA (Predicted)
High
Low-Moderate
Low
This table is illustrative and based on general knowledge of acyl-CoA distribution. The predicted distribution for 8-Methylheptadecanoyl-CoA is based on its likely metabolism in mitochondria and peroxisomes.
Metabolic and Signaling Pathways
The primary metabolic pathway for 8-Methylheptadecanoyl-CoA is expected to be its catabolism via β-oxidation. A potential signaling role involves its interaction with nuclear receptors.
Caption: Predicted metabolic fate and signaling of 8-Methylheptadecanoyl-CoA.
Experimental Protocols
To definitively determine the subcellular localization and concentration of 8-Methylheptadecanoyl-CoA, a combination of subcellular fractionation and quantitative mass spectrometry is required.
Subcellular Fractionation
This protocol describes the isolation of cytosolic, mitochondrial, and nuclear fractions from cultured cells.
Materials:
Cell culture flasks with confluent cells
Phosphate-buffered saline (PBS), ice-cold
Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors)
Dounce homogenizer with a tight-fitting pestle
Microcentrifuge tubes, pre-chilled
Refrigerated centrifuge
Procedure:
Harvest cells by scraping and wash twice with ice-cold PBS.
Resuspend the cell pellet in 1 mL of hypotonic fractionation buffer and incubate on ice for 15 minutes.
Lyse the cells by 20-30 strokes in a Dounce homogenizer.
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet the nuclei.
Nuclear Fraction: Carefully collect the supernatant. The pellet contains the nuclei. Wash the nuclear pellet twice with fractionation buffer.
Mitochondrial and Cytosolic Fractions: Transfer the supernatant from step 4 to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.
Mitochondrial Fraction: The pellet contains the mitochondria. Wash the mitochondrial pellet twice with fractionation buffer.
Store all fractions at -80°C until acyl-CoA extraction.
Quantitative Analysis of 8-Methylheptadecanoyl-CoA by LC-MS/MS
The Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method is recommended for accurate quantification.[6][7][8] This involves metabolically labeling a parallel cell culture with a stable isotope-labeled precursor of Coenzyme A (e.g., ¹³C₃,¹⁵N₁-Pantothenate) to generate an internal standard for every acyl-CoA.
Acyl-CoA Extraction:
To each subcellular fraction, add a known amount of the corresponding fraction from the stable isotope-labeled cells.
For native 8-Methylheptadecanoyl-CoA: The specific precursor ion (M+H)⁺ and a characteristic fragment ion (e.g., the loss of the pantetheine-adenosine diphosphate (B83284) moiety) need to be determined.
For the stable isotope-labeled internal standard: The corresponding mass-shifted precursor and fragment ions.
Quantification: The concentration of 8-Methylheptadecanoyl-CoA is determined by the ratio of the peak area of the native molecule to the peak area of its stable isotope-labeled internal standard.
Experimental Workflow Diagram
Caption: Workflow for determining 8-Methylheptadecanoyl-CoA localization.
Conclusion
While direct experimental evidence for the subcellular localization of 8-Methylheptadecanoyl-CoA is currently scarce, a strong theoretical framework based on the known metabolism of branched-chain fatty acids suggests its primary presence in peroxisomes and mitochondria, with potential pools in the cytosol and nucleus. The experimental protocols provided in this guide offer a robust methodology for researchers and drug development professionals to precisely determine the subcellular distribution and concentration of this and other acyl-CoA species, thereby enabling a deeper understanding of their roles in cellular physiology and disease.
The Natural Occurrence of 8-Methylheptadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 8-Methylheptadecanoyl-CoA, an anteiso-branched-chain acyl-Coenzyme A, is a metabolite primarily found in the cellular lipids of various bacterial s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylheptadecanoyl-CoA, an anteiso-branched-chain acyl-Coenzyme A, is a metabolite primarily found in the cellular lipids of various bacterial species. As the activated form of 16-methyloctadecanoic acid (anteiso-C19:0), it plays a crucial role in establishing the properties of bacterial cell membranes. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and methods for the analysis of 8-Methylheptadecanoyl-CoA. While direct quantitative data for this specific acyl-CoA is scarce in current literature, this guide compiles relevant information on its corresponding fatty acid and general methodologies for the study of branched-chain acyl-CoAs. Furthermore, it explores the broader context of fatty acid signaling, which may provide insights into the potential regulatory roles of 8-Methylheptadecanoyl-CoA.
Natural Occurrence and Significance
8-Methylheptadecanoyl-CoA is the metabolically active form of 16-methyloctadecanoic acid, an anteiso-branched-chain fatty acid (BCFA). BCFAs are significant components of the membrane lipids in many bacteria, where they contribute to membrane fluidity and adaptation to environmental changes.[1][2] The anteiso-branching, with a methyl group on the antepenultimate carbon atom, lowers the melting point of the fatty acid, thereby increasing the fluidity of the cell membrane, particularly at lower temperatures.[3]
The presence of 16-methyloctadecanoic acid has been reported in various organisms, including:
Bacteria: It is a constituent of the cellular fatty acids in numerous bacterial species.[2]
Marine Sponges: Some marine sponges, such as Xestospongia muta and Suberites massa, have been found to contain 16-methyloctadecanoic acid.[4]
While the presence of the fatty acid is documented, specific quantitative data for 8-Methylheptadecanoyl-CoA or 16-methyloctadecanoic acid in various organisms is not extensively available in the literature. The table below summarizes the reported occurrences of the corresponding fatty acid.
Table 1: Reported Natural Occurrence of 16-Methyloctadecanoic Acid (anteiso-C19:0)
The biosynthesis of 8-Methylheptadecanoyl-CoA follows the general pathway for anteiso-branched-chain fatty acid synthesis. This process is initiated with a specific primer derived from the catabolism of the amino acid isoleucine.
The key steps are:
Primer Synthesis: Isoleucine is converted to 2-methylbutyryl-CoA.
Chain Elongation: The fatty acid synthase (FAS) system sequentially adds two-carbon units from malonyl-CoA to the 2-methylbutyryl-CoA primer.
Final Product: After seven rounds of elongation, 16-methyloctadecanoyl-ACP is formed, which is then converted to 16-methyloctadecanoic acid.
Activation: The free fatty acid is activated to its CoA ester, 8-Methylheptadecanoyl-CoA, by an acyl-CoA synthetase.
Predicted Protein Interactions with 8-Methylheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 8-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While direct experimental data on its protein interactions are l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While direct experimental data on its protein interactions are limited, its structural characteristics as a long-chain branched fatty acyl-CoA allow for robust predictions of its binding partners and metabolic fate. This guide synthesizes the current understanding of the metabolic pathways for branched-chain fatty acids, identifies key interacting proteins based on established biochemical principles, and provides an overview of the experimental methodologies required to validate these predicted interactions. The primary interactors are predicted to be enzymes of the peroxisomal β-oxidation pathway and acyl-CoA binding proteins. Understanding these interactions is crucial for elucidating the role of branched-chain fatty acids in health and disease, and for the development of novel therapeutics targeting lipid metabolism.
Introduction to 8-Methylheptadecanoyl-CoA and its Significance
8-Methylheptadecanoyl-CoA is the activated form of 8-methylheptadecanoic acid, a saturated branched-chain fatty acid. While not as common as their straight-chain counterparts, branched-chain fatty acids are obtained from the diet, particularly from dairy products and ruminant fats, and can also be synthesized endogenously. Their metabolism is distinct from that of straight-chain fatty acids and is critical for maintaining lipid homeostasis. Dysregulation of branched-chain fatty acid metabolism has been implicated in several metabolic disorders. The CoA thioester form is the metabolically active version of the fatty acid, primed for enzymatic reactions.
Predicted Protein Interactions
Based on the metabolism of structurally similar branched-chain acyl-CoAs, the primary protein interactions for 8-Methylheptadecanoyl-CoA are predicted to be with the enzymatic machinery of peroxisomal β-oxidation and with proteins involved in the intracellular transport and trafficking of acyl-CoAs.
Experimentally Validated Interactions of Homologous Acyl-CoAs
Interacting Protein
Ligand
Dissociation Constant (Kd)
Method
Acyl-CoA Binding Protein (ACBP)
Oleoyl-CoA (18:1)
0.014 µM
Isothermal Titration Calorimetry
Acyl-CoA Binding Protein (ACBP)
Docosahexaenoyl-CoA (22:6)
0.016 µM
Isothermal Titration Calorimetry
Carnitine Palmitoyltransferase I (CPTI)
Oleoyl-CoA (18:1)
2.4 µM
Isothermal Titration Calorimetry
Carnitine Palmitoyltransferase I (CPTI)
Docosahexaenoyl-CoA (22:6)
22.7 µM
Isothermal Titration Calorimetry
Table 1: Experimentally determined binding affinities of homologous long-chain acyl-CoAs with relevant proteins.[1]
Predicted Interactions Based on Metabolic Pathways
The metabolism of branched-chain fatty acids primarily occurs in the peroxisomes via a modified β-oxidation pathway.[2][3][4] This provides a set of high-confidence predicted protein interactors for 8-Methylheptadecanoyl-CoA.
Interacting Protein
Function
Cellular Location
Branched-chain Acyl-CoA Synthetase
Activation of branched-chain fatty acids to their CoA esters.
Peroxisome
Branched-chain Acyl-CoA Oxidase
First and rate-limiting step of peroxisomal β-oxidation of branched-chain acyl-CoAs.
Peroxisome
D-bifunctional Protein
Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
Peroxisome
Sterol Carrier Protein X (SCPx)
Thiolase activity in the final step of peroxisomal β-oxidation.
Peroxisome
Acyl-CoA Binding Protein (ACBP)
Intracellular transport and pool maintenance of acyl-CoAs.
Cytosol
Acyl-CoA Thioesterases (ACOTs)
Hydrolysis of acyl-CoAs to free fatty acids and CoASH, regulating intracellular levels.
Cytosol, Mitochondria, Peroxisomes
Table 2: Predicted protein interactors for 8-Methylheptadecanoyl-CoA based on its role as a substrate in the peroxisomal β-oxidation pathway.
Signaling Pathways Involving Acyl-CoAs
Long-chain acyl-CoAs are not only metabolic intermediates but also important signaling molecules that can regulate cellular processes through allosteric modification of enzyme activity and by influencing gene transcription.
The malonyl-CoA/long-chain acyl-CoA (LC-CoA) pathway is a key signaling cascade in pancreatic β-cells that regulates glucose-stimulated insulin secretion. An increase in glucose metabolism leads to a rise in cytosolic malonyl-CoA, which in turn inhibits CPTI, leading to an accumulation of LC-CoAs in the cytosol. These LC-CoAs then act as signaling molecules to augment insulin release.
Malonyl-CoA/LC-CoA Pathway in Insulin Secretion.
Regulation of Gene Transcription via Histone Acylation
Acyl-CoAs, including those derived from branched-chain fatty acids, can serve as donors for the acylation of histone proteins. This post-translational modification can alter chromatin structure and regulate gene expression. The availability of specific acyl-CoA pools within the nucleus can thus directly link the metabolic state of the cell to its transcriptional program.
Acyl-CoA Dependent Histone Acylation and Gene Regulation.
Experimental Protocols
Validation of the predicted interactions between 8-Methylheptadecanoyl-CoA and its target proteins requires specific biophysical and biochemical assays.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding in a single experiment.
Principle: A solution of the ligand (8-Methylheptadecanoyl-CoA) is titrated into a solution of the protein of interest in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.
Detailed Protocol:
Sample Preparation:
Express and purify the target protein to >95% homogeneity.
Dialyze the protein extensively against the final experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
Prepare a stock solution of 8-Methylheptadecanoyl-CoA in the same final dialysis buffer. The presence of a small, matched concentration of a mild non-ionic detergent may be necessary to ensure solubility.
Accurately determine the concentrations of both the protein and the ligand.
ITC Experiment:
Thoroughly clean the ITC sample and reference cells and the injection syringe.
Load the protein solution into the sample cell (typically 10-50 µM).
Load the 8-Methylheptadecanoyl-CoA solution into the injection syringe (typically 10-20 times the protein concentration).
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature.
Record the heat change after each injection.
Data Analysis:
Integrate the peaks in the raw data to obtain the heat change per injection.
Plot the heat change against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions in a cellular context. To study the interaction between a protein that binds 8-Methylheptadecanoyl-CoA (e.g., ACBP) and a downstream enzyme, this technique can be employed.
Principle: An antibody against a "bait" protein is used to pull it down from a cell lysate. If the bait protein is in a complex with a "prey" protein, the prey protein will also be pulled down. The presence of the prey protein is then detected by Western blotting.
Detailed Protocol:
Cell Lysis:
Culture cells to an appropriate density and treat as required.
Harvest the cells and wash with ice-cold PBS.
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. The buffer should be gentle enough to preserve protein-protein interactions.
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant (lysate).
Immunoprecipitation:
Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.
Incubate the pre-cleared lysate with an antibody specific to the bait protein.
Add fresh protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
Incubate with gentle rocking.
Washing and Elution:
Pellet the beads by centrifugation and discard the supernatant.
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
Detection:
Separate the eluted proteins by SDS-PAGE.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Probe the membrane with a primary antibody against the prey protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the presence of the prey protein using a chemiluminescent substrate.
Workflow for Co-immunoprecipitation.
Conclusion and Future Directions
While direct experimental evidence for protein interactions with 8-Methylheptadecanoyl-CoA is currently lacking, a strong predictive framework can be built upon our understanding of the metabolism of other branched-chain fatty acids. The key predicted interactors are the enzymes of the peroxisomal β-oxidation pathway and acyl-CoA binding proteins. The signaling roles of acyl-CoAs in processes like insulin secretion and gene regulation further highlight the importance of understanding these interactions. Future research should focus on validating these predicted interactions using the methodologies outlined in this guide. Specifically, quantifying the binding affinities and enzymatic kinetics of the peroxisomal β-oxidation enzymes with 8-Methylheptadecanoyl-CoA will be crucial. Such studies will provide a more complete picture of the metabolic fate and regulatory functions of this and other branched-chain fatty acids, potentially opening new avenues for therapeutic intervention in metabolic diseases.
The Pivotal Role of 8-Methylheptadecanoyl-CoA in the Composition and Function of Bacterial Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Branched-chain fatty acids (BCFAs) are crucial components of the cell membrane in many bacterial species, influencing membrane fluidity, permeabili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are crucial components of the cell membrane in many bacterial species, influencing membrane fluidity, permeability, and the function of embedded proteins. Among these, 8-methylheptadecanoic acid (iso-C18:0), esterified to Coenzyme A as 8-Methylheptadecanoyl-CoA, represents a significant iso-branched fatty acid. This technical guide provides a comprehensive overview of the biosynthesis of 8-Methylheptadecanoyl-CoA, its incorporation into membrane lipids, and its physiological importance in bacteria. Detailed experimental protocols for the analysis of bacterial fatty acid composition are provided, along with a summary of available quantitative data and a discussion of the regulatory mechanisms governing its synthesis. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and target bacterial membrane biosynthesis.
Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria
Bacterial cell membranes are primarily composed of a phospholipid bilayer, which provides a selectively permeable barrier and a matrix for various proteins involved in transport, signaling, and metabolism.[1] The fatty acid composition of these phospholipids (B1166683) is a key determinant of the biophysical properties of the membrane.[2] Unlike eukaryotes, which often utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria, particularly Gram-positive species, incorporate significant amounts of branched-chain fatty acids (BCFAs).[3][4]
BCFAs are characterized by one or more methyl branches along the acyl chain.[5] The two primary types are iso-fatty acids, with a methyl group at the penultimate carbon, and anteiso-fatty acids, with a methyl group at the antepenultimate carbon from the methyl end.[3] The presence of these methyl branches disrupts the tight packing of the acyl chains, thereby lowering the melting temperature and increasing the fluidity of the membrane.[6] This adaptation is crucial for bacterial survival in diverse and changing environments, particularly at low temperatures.[4]
8-Methylheptadecanoic acid (iso-C18:0) is a saturated iso-branched fatty acid with a total of 18 carbon atoms. Its activated form, 8-Methylheptadecanoyl-CoA, serves as a precursor for its incorporation into membrane phospholipids. Understanding the synthesis and function of this specific BCFA provides insights into bacterial membrane physiology and may reveal novel targets for antimicrobial drug development.
Biosynthesis of 8-Methylheptadecanoyl-CoA
The biosynthesis of BCFAs, including 8-methylheptadecanoic acid, follows the general fatty acid synthesis (FASII) pathway, with the key distinction being the use of branched-chain acyl-CoA primers instead of acetyl-CoA for the initiation of fatty acid synthesis.[4][7]
The synthesis of 8-methylheptadecanoic acid is initiated from the branched-chain amino acid leucine. Leucine is first converted to α-ketoisocaproate, which then undergoes oxidative decarboxylation to form isovaleryl-CoA. Isovaleryl-CoA serves as the primer for the fatty acid synthase system. This initial step is catalyzed by a branched-chain α-keto acid dehydrogenase complex.[7]
The subsequent elongation of the fatty acid chain proceeds via the iterative addition of two-carbon units from malonyl-ACP, catalyzed by a series of enzymes including β-ketoacyl-ACP synthase (FabH, FabB, FabF), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).[3][7] For the synthesis of the 18-carbon 8-methylheptadecanoic acid, the isovaleryl-CoA primer undergoes seven cycles of elongation. The final product is then available as 8-methylheptadecanoyl-ACP, which can be converted to 8-Methylheptadecanoyl-CoA for incorporation into phospholipids.
Biosynthesis of 8-Methylheptadecanoyl-CoA from Leucine.
Regulation of Branched-Chain Fatty Acid Synthesis
The synthesis of BCFAs is a tightly regulated process to ensure membrane homeostasis. In many Gram-positive bacteria, such as Bacillus subtilis, the expression of genes involved in fatty acid synthesis is controlled by a global transcriptional regulator called FapR (fatty acid and phospholipid regulator).[8][9][10]
FapR acts as a repressor, binding to the promoter regions of the fab genes and inhibiting their transcription.[9] The repressive activity of FapR is allosterically regulated by the intracellular concentration of malonyl-CoA.[9] When the levels of malonyl-CoA, a key building block for fatty acid elongation, are high, it binds to FapR, causing a conformational change that leads to its dissociation from the DNA. This derepression allows for the transcription of the fab genes and subsequent synthesis of fatty acids. Conversely, when malonyl-CoA levels are low, FapR remains bound to the DNA, repressing fatty acid synthesis. This mechanism allows bacteria to couple fatty acid production with their metabolic state.[9]
Transcriptional regulation of BCFA synthesis by FapR.
Quantitative Abundance of 8-Methylheptadecanoic Acid in Bacterial Membranes
The fatty acid composition of bacterial membranes can vary significantly between species and is also influenced by growth conditions such as temperature and nutrient availability. While BCFAs are known to be major components in many bacteria, specific quantitative data for 8-methylheptadecanoic acid (iso-C18:0) is not always extensively reported. The following table summarizes available data on the relative abundance of iso-C18:0 and other relevant fatty acids in selected bacterial species.
Note: The absence of a value indicates that the specific fatty acid was not reported or quantified in the cited study. The data highlights the prevalence of BCFAs, particularly those with 15 and 17 carbons, in these Gram-positive bacteria.
Signaling Roles of Branched-Chain Fatty Acids
While the structural role of BCFAs in modulating membrane fluidity is well-established, emerging evidence suggests that fatty acids can also act as signaling molecules in bacteria. In Staphylococcus aureus, fatty acids have been shown to control the production of virulence factors.[16] An enzyme called fatty acid kinase is essential for incorporating fatty acids into the membrane. When this kinase is inactivated, fatty acids accumulate and act as a "kill switch" to inactivate a membrane-bound sensor kinase, which in turn shuts down the production of numerous virulence factors.[16]
Although a direct signaling role for 8-Methylheptadecanoyl-CoA has not been specifically described, it is plausible that as a component of the cellular fatty acid pool, it could contribute to these regulatory networks. Further research is needed to elucidate the specific signaling pathways in which individual BCFAs may be involved.
Experimental Protocols
Accurate analysis of bacterial fatty acid composition is essential for understanding membrane biology. The following protocols outline the key steps for lipid extraction and analysis by gas chromatography.
Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
This protocol describes the conversion of fatty acids within bacterial lipids to their corresponding methyl esters (FAMEs), which are volatile and suitable for gas chromatography analysis.[8][17][18]
Materials:
Bacterial cell pellet
Reagent 1: 45 g NaOH, 150 ml methanol, 150 ml distilled water
Reagent 2: 6 N HCl in methanol
Reagent 3: 200 ml hexane, 200 ml methyl tert-butyl ether
Reagent 4: 10.8 g NaOH in 900 ml distilled water
Screw-cap glass tubes (13x100 mm) with Teflon-lined caps
Vortex mixer
Water bath or heating block (80°C and 100°C)
Centrifuge
Glass Pasteur pipettes
GC vials
Procedure:
Harvesting Cells: Grow bacteria to the desired growth phase and harvest by centrifugation. Wash the cell pellet with an appropriate buffer to remove media components.
Saponification:
Add approximately 40 mg of the cell pellet to a screw-cap glass tube.
Add 1.0 ml of Reagent 1 (saponification reagent) to the tube.
Securely cap the tube, vortex briefly, and heat in a boiling water bath for 5 minutes.
Vortex vigorously for 5-10 seconds and return to the water bath for a total of 30 minutes.
Cool the tube to room temperature.
Methylation:
Add 2.0 ml of Reagent 2 (methylation reagent) to the cooled tube.
Recap the tube, vortex briefly, and heat at 80°C for 10 minutes.
Cool the tube to room temperature.
Extraction:
Add 1.25 ml of Reagent 3 (extraction solvent) to the tube.
Recap and mix by gentle inversion for 10 minutes.
Centrifuge at low speed for a few minutes to separate the phases.
Carefully transfer the upper (organic) phase containing the FAMEs to a clean tube using a Pasteur pipette.
Base Wash:
Add 3.0 ml of Reagent 4 (base wash solution) to the extracted organic phase.
Recap and mix by gentle inversion for 5 minutes.
Transfer the upper organic phase to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This protocol provides a general method for the analysis of FAMEs by GC-MS.[2][8]
Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890 GC or equivalent.
Mass Spectrometer: Agilent 5975 MSD or equivalent.
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
Carrier Gas: Helium at a constant flow rate.
Injection Volume: 1 µl.
Inlet Temperature: 250°C.
Split Ratio: 10:1 (can be adjusted based on sample concentration).
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp to 240°C at 2°C/minute.
Hold at 240°C for 10 minutes.
MS Scan Range: m/z 40 - 430.
Procedure:
Sample Injection: Inject 1 µl of the FAME extract into the GC-MS.
Data Acquisition: Acquire data over the specified scan range.
Peak Identification: Identify the FAMEs based on their retention times and mass spectra by comparison to a commercial FAME standard mixture and/or a spectral library.
Quantification: For quantitative analysis, an internal standard (e.g., a fatty acid not typically found in the bacteria, such as heptadecanoic acid) should be added at the beginning of the extraction process. Construct a calibration curve for each fatty acid of interest using external standards. The relative abundance of each fatty acid can be calculated by comparing its peak area to the total peak area of all identified fatty acids.
Workflow for the analysis of bacterial fatty acids.
Conclusion and Future Directions
8-Methylheptadecanoyl-CoA is a key precursor for the synthesis of an important branched-chain fatty acid found in the membranes of many bacteria. The presence of 8-methylheptadecanoic acid and other BCFAs is critical for maintaining membrane fluidity and enabling bacterial survival under various environmental conditions. The biosynthesis of this fatty acid is tightly regulated, primarily at the transcriptional level, to coordinate with the overall metabolic state of the cell.
While significant progress has been made in understanding the general principles of BCFA synthesis and function, several areas warrant further investigation. More comprehensive quantitative studies are needed to determine the precise abundance of 8-methylheptadecanoic acid across a wider range of bacterial species and under different growth conditions. Elucidating the specific signaling roles of individual BCFAs, including 8-methylheptadecanoic acid, will provide deeper insights into bacterial physiology and pathogenesis. Finally, a detailed understanding of the enzymes involved in BCFA biosynthesis could facilitate the development of novel antimicrobial agents that target bacterial membrane integrity.
8-Methylheptadecanoyl-CoA: A Pivotal Intermediate in Branched-Chain Fatty Acid Metabolism and Its Implications for Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Branched-chain fatty acids (BCFAs) are integral components of the human diet, primarily derived from dairy products, ru...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are integral components of the human diet, primarily derived from dairy products, ruminant meats, and certain fish. Unlike their straight-chain counterparts, the metabolism of BCFAs requires specialized enzymatic pathways, primarily within peroxisomes. A key intermediate in the degradation of the phytanic acid-derived pristanic acid is 8-Methylheptadecanoyl-CoA. Dysregulation of this metabolic pathway is intrinsically linked to a class of genetic metabolic disorders known as peroxisomal disorders, including the well-characterized Refsum disease. Emerging evidence also suggests a broader association between BCFA metabolism and prevalent metabolic conditions such as metabolic syndrome, obesity, and insulin (B600854) resistance. This technical guide provides a comprehensive overview of the metabolic fate of 8-Methylheptadecanoyl-CoA, its role in health and disease, detailed experimental protocols for its study, and its interaction with key metabolic signaling pathways, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction to Branched-Chain Fatty Acid Metabolism
The catabolism of BCFAs is a critical metabolic process for handling dietary lipids that cannot be processed by conventional mitochondrial beta-oxidation due to the presence of methyl branches. The initial breakdown of phytanic acid, a 3-methyl branched fatty acid, occurs via alpha-oxidation in the peroxisome, yielding pristanic acid. Pristanic acid subsequently undergoes several cycles of peroxisomal beta-oxidation.
The Peroxisomal Beta-Oxidation of Pristanic Acid
Pristanic acid is first activated to its CoA ester, pristanoyl-CoA, which then enters the peroxisomal beta-oxidation spiral. This process involves a series of enzymatic reactions that shorten the acyl-chain. After two cycles of beta-oxidation, the intermediate 4,8,12-trimethyl-tridecanoyl-CoA is converted to 8-Methylheptadecanoyl-CoA . Further beta-oxidation of 8-Methylheptadecanoyl-CoA and subsequent intermediates ultimately yields propionyl-CoA and acetyl-CoA, which can then enter mainstream cellular metabolism.
8-Methylheptadecanoyl-CoA and Its Link to Metabolic Disorders
Defects in the enzymes responsible for the alpha- and beta-oxidation of branched-chain fatty acids lead to the accumulation of their intermediates, resulting in a group of genetic disorders known as peroxisomal disorders.
Peroxisomal Disorders
Metabolic Syndrome, Obesity, and Insulin Resistance
Recent studies have indicated a negative correlation between the levels of circulating BCFAs and the incidence of metabolic syndrome. Lower levels of BCFAs have been observed in individuals at high risk for metabolic syndrome, suggesting a potential protective role. The mechanisms are thought to involve the interaction of BCFAs and their metabolites with key metabolic regulators.
Data Presentation: Quantitative Analysis of Pristanic Acid Beta-Oxidation Intermediates
While specific quantitative data for 8-Methylheptadecanoyl-CoA are scarce, the following table summarizes the plasma concentrations of other key intermediates in the peroxisomal beta-oxidation of pristanic acid in healthy individuals and patients with peroxisomal disorders, providing a valuable reference for the expected metabolic perturbations.[1]
Metabolite
Healthy Controls (nM)
Patients with Generalized Peroxisomal Disorders (nM)
Patients with Bifunctional Protein Deficiency (nM)
2,3-Pristenic Acid
2 - 48
Comparable to controls
Elevated
3-Hydroxypristanic Acid
0.02 - 0.81
Comparable to controls
Elevated
3-Ketopristanic Acid
0.07 - 1.45
Comparable to controls
Within normal range, but relatively low compared to pristanic acid levels
Table 1: Plasma concentrations of pristanic acid beta-oxidation intermediates.[1]
Signaling Pathways Modulated by Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acyl-CoAs, including likely 8-Methylheptadecanoyl-CoA, are not merely metabolic intermediates but also act as signaling molecules that modulate the activity of key transcription factors and enzymes involved in lipid and glucose homeostasis.
Branched-chain fatty acyl-CoAs are potent natural ligands and activators of PPARα, a nuclear receptor that functions as a master regulator of lipid metabolism.[1][2][3][4] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.
An In-depth Technical Guide on the Diversity of Branched-Chain Acyl-CoAs in Nature
Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are pivotal metabolic intermediates derived from the catabolism of branched-chain ami...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are pivotal metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. These molecules are not merely byproducts of amino acid degradation but are central players in a multitude of cellular processes, including energy homeostasis, fatty acid synthesis, and complex signaling cascades. Their diverse roles and the intricate regulation of their metabolism have positioned them as molecules of significant interest in the study of metabolic diseases such as obesity and diabetes, as well as in the development of novel therapeutic strategies. This technical guide provides a comprehensive exploration of the diversity of BC-acyl-CoAs, detailing their biosynthesis, metabolic fates, and physiological functions. It includes a summary of quantitative data, detailed experimental protocols for their analysis, and visual representations of key pathways to facilitate a deeper understanding for research and drug development professionals.
Introduction to Branched-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) thioesters are activated forms of carboxylic acids, essential for their participation in metabolism. Branched-chain acyl-CoAs are a specific subclass characterized by a non-linear carbon skeleton, primarily arising from the three essential branched-chain amino acids. The most common BC-acyl-CoAs are isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and 2-methylbutyryl-CoA (from isoleucine). These molecules serve as critical nodes, linking amino acid catabolism with central carbon metabolism and lipid synthesis.[1][2] Beyond their metabolic roles, the precursors and derivatives of BC-acyl-CoAs are implicated in cellular signaling, notably the regulation of protein synthesis via the mTOR pathway by leucine.[3][4]
Diversity and Biosynthesis of BC-acyl-CoAs
The diversity of BC-acyl-CoAs extends from the canonical molecules derived from BCAAs to more complex structures that serve as primers for the synthesis of branched-chain fatty acids (BCFAs), which are important components of cell membranes in many bacteria.[5]
The primary biosynthetic pathway for BC-acyl-CoAs begins with the catabolism of BCAAs. This is a two-step process:
Reversible Transamination : Catalyzed by branched-chain aminotransferases (BCATs), this step removes the amino group from the BCAA to form the corresponding α-keto acid (BCKA).[4]
Irreversible Oxidative Decarboxylation : The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large mitochondrial enzyme complex, catalyzes the conversion of BCKAs into their respective acyl-CoA esters, releasing CO2.[4][] This step is the rate-limiting and committed step in BCAA catabolism.
The BCKDH complex's activity is tightly regulated by phosphorylation (inactivation) and dephosphorylation (activation), making it a key control point in BCAA metabolism.[4]
Caption: Catabolic pathway of BCAAs to BC-acyl-CoAs.
Table 1: Primary Branched-Chain Acyl-CoAs and Their Precursors
This table summarizes the direct relationship between the essential branched-chain amino acids and their corresponding acyl-CoA derivatives.
Branched-Chain Amino Acid (BCAA)
Corresponding α-Keto Acid (BCKA)
Resulting Branched-Chain Acyl-CoA
Leucine
α-Ketoisocaproate (KIC)
Isovaleryl-CoA
Isoleucine
α-Keto-β-methylvalerate (KMV)
2-Methylbutyryl-CoA
Valine
α-Ketoisovalerate (KIV)
Isobutyryl-CoA
Metabolic Fates and Cellular Functions
Once synthesized, BC-acyl-CoAs are directed into several key metabolic pathways.
Energy Production : The acyl-CoA derivatives undergo further reactions to ultimately produce intermediates for the citric acid cycle. Isovaleryl-CoA from leucine is ketogenic, yielding acetyl-CoA and acetoacetate.[] Isobutyryl-CoA from valine and 2-methylbutyryl-CoA from isoleucine are glucogenic, yielding propionyl-CoA which is converted to succinyl-CoA.[][7]
Lipid Synthesis : In many bacteria, BC-acyl-CoAs serve as primers for the fatty acid synthase (FAS) system to produce branched-chain fatty acids (BCFAs).[5][8] These BCFAs, such as iso- and anteiso-fatty acids, are crucial for maintaining membrane fluidity.[9]
Signaling Pathways : While BC-acyl-CoAs themselves are not primary signaling molecules, their metabolism is intrinsically linked to signaling. The most well-studied example is the activation of the mTORC1 complex by leucine, the precursor of isovaleryl-CoA.[3][4] mTORC1 is a master regulator of cell growth and protein synthesis.
Caption: Simplified mTOR signaling pathway activated by Leucine.
Quantitative Analysis of BC-acyl-CoAs
The accurate quantification of BC-acyl-CoAs is challenging due to their low abundance and inherent instability.[10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific measurement.[11][12][13]
Table 2: Representative Concentrations of Acyl-CoAs in Mammalian Tissues
Quantifying specific BC-acyl-CoA species is technically demanding, and reported values can vary. The data below represents total long-chain acyl-CoA content to provide context for the general abundance of this class of molecules. Specific BC-acyl-CoA concentrations are typically in the low nanomolar to micromolar range.
Tissue
Organism
Total Long-Chain Acyl-CoA Content (nmol/g wet weight)
Note: This table reflects total acyl-CoA content. The proportion of specific branched-chain species is a fraction of this total.
Experimental Protocols for BC-acyl-CoA Analysis
A robust methodology is critical for the study of BC-acyl-CoAs. The following protocol outlines a general workflow for extraction and quantification by LC-MS/MS, synthesized from established methods.[13][15][16]
Workflow for Acyl-CoA Quantification
Caption: General workflow for acyl-CoA extraction and analysis.
Detailed Methodology: LC-MS/MS Analysis
Sample Preparation and Extraction:
Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.
Homogenize the sample (~10-20 mg tissue or 1-5 million cells) in a cold extraction solvent. An 80% methanol (B129727) solution is effective for extracting a broad range of acyl-CoAs.[15]
Spike the sample with a known quantity of an appropriate internal standard (e.g., an odd-chain or isotopically labeled acyl-CoA) prior to homogenization to control for extraction efficiency and matrix effects.[16][17]
Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet precipitated proteins and cellular debris.
Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge.
Reconstitute the dried extract in a solution compatible with LC-MS, such as 50 mM ammonium acetate, pH 6.8.[15]
Liquid Chromatography (LC) Separation:
Column: A reverse-phase C18 column (e.g., 100 x 2.0 mm, 3 µm) is commonly used to separate acyl-CoAs based on chain length and hydrophobicity.[15]
Mobile Phase A: Water with 10 mM ammonium acetate (pH adjusted to ~8.5 with ammonium hydroxide).[15]
Mobile Phase B: Acetonitrile.
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. For example: 0-5 min, 20% B; 5-15 min, ramp to 95% B; 15-20 min, hold at 95% B; followed by re-equilibration.[15]
Flow Rate: A typical flow rate is 0.2 mL/min.
Tandem Mass Spectrometry (MS/MS) Detection:
Ionization Mode: Electrospray Ionization in positive mode (ESI+).
Detection Method: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular weight of the target acyl-CoA) and a specific product ion generated after fragmentation in the collision cell.[10][16]
MRM Transitions:
Quantitative Transition: The transition from the precursor ion [M+H]+ to the fragment representing the acyl chain [M-507+H]+ is often used for quantification.[12]
Qualitative Transition: A second transition, such as [M+H]+ to a fragment of the CoA moiety (e.g., m/z 428), can be used for confirmation.[12]
Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard. Absolute quantification is achieved by comparing this ratio to a standard curve generated with known concentrations of the acyl-CoA of interest.[17]
Relevance in Drug Development
The central role of BC-acyl-CoA metabolism in cellular physiology makes it a compelling area for therapeutic intervention.
Metabolic Diseases : Elevated levels of BCAAs and their metabolites are strongly associated with insulin (B600854) resistance and type 2 diabetes.[18] This suggests that enzymes in the BCAA catabolic pathway, such as the BCKDH complex, could be targets for drugs aimed at improving metabolic health.
Oncology : Cancer cells often exhibit altered metabolism. The pathways that produce and consume BC-acyl-CoAs may present unique vulnerabilities in certain cancer types that could be exploited for therapeutic benefit.[19]
Inborn Errors of Metabolism : Genetic defects in the BCKDH complex lead to Maple Syrup Urine Disease (MSUD), a severe metabolic disorder. Understanding the downstream effects of BC-acyl-CoA accumulation is critical for developing treatments.
Conclusion
The family of branched-chain acyl-CoAs represents a fascinating and functionally diverse class of metabolites. Originating from essential amino acids, they are integral to the core metabolic network, influencing everything from mitochondrial energy production to the synthesis of bacterial cell membranes and the regulation of cell growth. Advances in analytical techniques, particularly LC-MS/MS, have enabled researchers to probe the subtle changes in their intracellular concentrations, revealing connections to major human diseases. For drug development professionals, the pathways governing BC-acyl-CoA homeostasis offer a rich landscape of potential targets for addressing metabolic disorders, cancer, and rare genetic diseases. Further research into the precise roles and regulation of these multifaceted molecules will undoubtedly continue to yield critical insights into cellular physiology and pathology.
A Technical Guide to the Putative Genes in 8-Methylheptadecanoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract 8-Methylheptadecanoyl-CoA is a saturated, mid-chain branched fatty acyl-CoA that holds interest in various biological contexts. Its unique structur...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylheptadecanoyl-CoA is a saturated, mid-chain branched fatty acyl-CoA that holds interest in various biological contexts. Its unique structure, deviating from the more common iso- and anteiso-branched fatty acids, suggests a specialized biosynthetic pathway. This technical guide synthesizes the current understanding of the putative genes and enzymatic steps involved in the synthesis of 8-methylheptadecanoyl-CoA. Drawing on evidence from plant and bacterial systems, we propose a hypothetical pathway, detail relevant experimental protocols for gene identification and characterization, and present the available data in a structured format. This document aims to provide a foundational resource for researchers investigating the metabolism of mid-chain branched fatty acids and its potential applications in drug development and biotechnology.
Proposed Biosynthetic Pathway of 8-Methylheptadecanoyl-CoA
The biosynthesis of 8-methylheptadecanoyl-CoA is hypothesized to follow the general principles of fatty acid synthesis, with specialized enzymes responsible for the introduction of the mid-chain methyl branch. The pathway likely involves three key stages: initiation with a branched-chain primer, elongation by the fatty acid synthase (FAS) complex, and termination by a specific acyl-ACP thioesterase.
Initiation with a Branched-Chain Acyl-CoA Primer
Unlike the synthesis of straight-chain fatty acids, which typically starts with acetyl-CoA, the formation of 8-methylheptadecanoyl-CoA requires a specific branched-chain starter unit. Evidence from the biosynthesis of other branched-chain fatty acids suggests that this primer is derived from the catabolism of branched-chain amino acids. In the case of 8-methylheptadecanoyl-CoA, the precursor is likely isobutyryl-CoA , derived from valine.
A key enzyme in this initial step is β-ketoacyl-ACP synthase III (KASIII) , also known as FabH in bacteria. This enzyme catalyzes the condensation of the branched-chain acyl-CoA primer with malonyl-ACP. In the context of 8-methylheptadecanoyl-CoA synthesis, a KASIII enzyme with a preference for isobutyryl-CoA is postulated.
Elongation by the Fatty Acid Synthase (FAS) Complex
Following the initial condensation reaction, the growing acyl chain is elongated by the iterative addition of two-carbon units derived from malonyl-CoA. This process is carried out by the multi-enzyme fatty acid synthase (FAS) complex. The core activities of the FAS complex include:
β-ketoacyl-ACP synthase (KAS) : Elongates the acyl chain.
β-ketoacyl-ACP reductase (KAR) : Reduces the keto group.
β-hydroxyacyl-ACP dehydratase (DH) : Dehydrates the hydroxyacyl intermediate.
Enoyl-ACP reductase (ER) : Reduces the double bond.
The standard FAS machinery is likely responsible for the elongation of the initial branched-chain acyl-ACP to the final 18-carbon length.
Termination by a Specific Acyl-ACP Thioesterase
The final step in the synthesis of the fatty acid is the termination of chain elongation and the release of the free fatty acid from the acyl carrier protein (ACP). This reaction is catalyzed by an acyl-ACP thioesterase (TE) . The specificity of the thioesterase is a critical determinant of the final chain length of the fatty acid.
For the production of 8-methylheptadecanoic acid, a thioesterase with a preference for 18-carbon branched-chain acyl-ACPs is required. A patent application concerning the production of 8-methylnonanoic acid in Capsicum annuum suggests the involvement of a FatB-type thioesterase, designated FatB2 , in the synthesis of branched-chain fatty acids. While this particular enzyme is associated with a shorter C9 fatty acid, it highlights the potential role of specialized FatB thioesterases in determining the chain length of branched-chain fatty acids.
The released 8-methylheptadecanoic acid is then activated to its CoA ester, 8-methylheptadecanoyl-CoA , by an acyl-CoA synthetase (ACS) .
Putative Genes Involved
Based on the proposed pathway, the following are the key putative genes involved in the synthesis of 8-methylheptadecanoyl-CoA:
Enzyme
Putative Gene(s)
Function
Potential Organismal Source
β-ketoacyl-ACP synthase III
kasIII / fabH
Initiation of fatty acid synthesis with a branched-chain primer (isobutyryl-CoA).
Micrococcus luteus, Capsicum annuum
Fatty Acid Synthase Complex
fab gene cluster
Elongation of the branched-chain acyl-ACP.
Ubiquitous in bacteria and plants
Acyl-ACP Thioesterase
FatB2 (putative)
Termination of fatty acid synthesis and release of 8-methylheptadecanoic acid.
Capsicum annuum
Acyl-CoA Synthetase
acs
Activation of 8-methylheptadecanoic acid to 8-methylheptadecanoyl-CoA.
Ubiquitous
Experimental Protocols
Identification of Candidate Genes by Heterologous Expression
A common strategy to identify and characterize genes involved in a specific metabolic pathway is through heterologous expression in a model organism like Escherichia coli.
Objective: To determine if a candidate gene (e.g., a putative kasIII or FatB2) is involved in the synthesis of 8-methylheptadecanoic acid.
Methodology:
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate gene and clone it into an inducible expression vector (e.g., pET vector).
Transformation: Transform the expression vector into an appropriate E. coli strain. Often, a strain engineered for enhanced fatty acid production is used.
Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB or M9 minimal media). Induce gene expression at mid-log phase with an appropriate inducer (e.g., IPTG).
Fatty Acid Extraction: After a period of induction, harvest the cells and extract the total fatty acids. This is typically done by saponification followed by acidification and extraction with an organic solvent (e.g., hexane).
Fatty Acid Analysis: Analyze the fatty acid profile of the recombinant E. coli using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs). Compare the profile to a control strain carrying an empty vector. The appearance of a new peak corresponding to 8-methylheptadecanoic acid would indicate the involvement of the candidate gene in its synthesis.
In Vitro Enzyme Assays for Acyl-ACP Thioesterase Activity
To confirm the enzymatic activity and substrate specificity of a putative acyl-ACP thioesterase, in vitro assays are essential.
Objective: To measure the catalytic activity and determine the preferred acyl-ACP substrate of a purified thioesterase.
Methodology:
Protein Expression and Purification: Express the candidate thioesterase in E. coli with an affinity tag (e.g., His-tag) and purify the protein using affinity chromatography.
Substrate Preparation: Synthesize radiolabeled acyl-ACP substrates of various chain lengths (e.g., [1-¹⁴C]palmitoyl-ACP, [1-¹⁴C]stearoyl-ACP, and a branched-chain analog if available).
Enzyme Reaction: Incubate the purified enzyme with a specific radiolabeled acyl-ACP substrate in a suitable buffer.
Product Extraction: Quench the reaction and extract the released radiolabeled free fatty acid using an organic solvent.
Quantification: Measure the radioactivity of the extracted fatty acid using a scintillation counter.
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for different acyl-ACP substrates to identify the preferred substrate of the enzyme.
Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS
To quantify the intracellular concentration of 8-methylheptadecanoyl-CoA and other acyl-CoA species, a sensitive and specific analytical method is required.
Objective: To measure the levels of 8-methylheptadecanoyl-CoA in biological samples.
Methodology:
Sample Preparation: Extract acyl-CoAs from cell or tissue samples. This typically involves quenching metabolism rapidly, followed by extraction with an acidic organic solvent mixture.
Chromatographic Separation: Separate the acyl-CoA esters using reverse-phase liquid chromatography (LC).
Mass Spectrometric Detection: Detect and quantify the acyl-CoA species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.
Quantification: Use a stable isotope-labeled internal standard of a related acyl-CoA to correct for extraction and ionization variability and construct a standard curve for absolute quantification.
Data Presentation
As of the current literature, specific quantitative data for the enzymatic reactions leading to 8-methylheptadecanoyl-CoA are not available. The following table structure is provided as a template for organizing such data as it becomes available through future research.
Table 1: Putative Enzyme Kinetic Parameters for 8-Methylheptadecanoyl-CoA Synthesis
Enzyme
Substrate
Km (µM)
kcat (s-1)
kcat/Km (M-1s-1)
KASIII (M. luteus)
Isobutyryl-CoA
Data not available
Data not available
Data not available
Acetyl-CoA
Data not available
Data not available
Data not available
FatB2 (C. annuum)
8-Methylheptadecanoyl-ACP
Data not available
Data not available
Data not available
Palmitoyl-ACP
Data not available
Data not available
Data not available
Stearoyl-ACP
Data not available
Data not available
Data not available
Visualization of the Proposed Pathway
The following diagram illustrates the proposed biosynthetic pathway for 8-methylheptadecanoyl-CoA.
Caption: Proposed biosynthetic pathway of 8-Methylheptadecanoyl-CoA.
Conclusion
The synthesis of 8-methylheptadecanoyl-CoA represents a fascinating deviation from canonical fatty acid metabolism. While the complete pathway and the specific genes involved are yet to be fully elucidated, current evidence points towards a conserved mechanism of branched-chain fatty acid synthesis with specialized enzymes for initiation and termination. The identification of putative genes from organisms like Capsicum annuum and Micrococcus luteus provides a promising starting point for future research. The experimental protocols outlined in this guide offer a roadmap for the functional characterization of these genes and the reconstitution of the biosynthetic pathway. A deeper understanding of this pathway will not only expand our knowledge of lipid metabolism but may also open up new avenues for the biotechnological production of specialty fatty acids and the development of novel therapeutics.
Protocols & Analytical Methods
Method
Application Note: Enzymatic Synthesis of 8-Methylheptadecanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A ester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are cru...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A ester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are crucial intermediates in various metabolic pathways and are involved in regulating cellular processes. The availability of high-purity 8-Methylheptadecanoyl-CoA as a standard is essential for a range of research applications, including enzyme kinetics, metabolic flux analysis, and as an internal standard in mass spectrometry-based lipidomics. This application note provides a detailed protocol for the enzymatic synthesis, purification, and characterization of 8-Methylheptadecanoyl-CoA.
Principle of the Method
The synthesis of 8-Methylheptadecanoyl-CoA is achieved through an enzymatic reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL). This enzyme facilitates the ATP-dependent ligation of 8-methylheptadecanoic acid to Coenzyme A (CoA). The reaction proceeds in two steps: first, the fatty acid is adenylated by ATP to form an acyl-AMP intermediate and pyrophosphate (PPi). Subsequently, the sulfhydryl group of CoA attacks the acyl-AMP intermediate, forming the thioester bond of 8-Methylheptadecanoyl-CoA and releasing AMP.[1] The reaction is driven to completion by the hydrolysis of pyrophosphate.
Long-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp., available from various commercial suppliers like Roche or Nagase Diagnostics, which has been shown to have broad substrate specificity)[2][3]
I. Enzymatic Synthesis of 8-Methylheptadecanoyl-CoA
This protocol is a general guideline and may require optimization for specific enzyme lots and reaction scales.
Reaction Buffer Preparation (1 M Tris-HCl, pH 7.5):
Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.
Enzyme Stock Solution:
Reconstitute the lyophilized Long-Chain Acyl-CoA Synthetase in the reaction buffer to a final concentration of 1-5 U/mL. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Substrate Stock Solutions:
8-Methylheptadecanoic acid (10 mM): Dissolve the fatty acid in a minimal amount of ethanol (B145695) or DMSO before diluting with the reaction buffer.
Coenzyme A (20 mM): Dissolve in reaction buffer.
ATP (100 mM): Dissolve in reaction buffer.
Synthesis Reaction Mixture (1 mL total volume):
Component
Final Concentration
Volume
Tris-HCl (pH 7.5)
100 mM
100 µL of 1 M stock
MgCl₂
10 mM
10 µL of 1 M stock
ATP
10 mM
100 µL of 100 mM stock
Coenzyme A
2 mM
100 µL of 20 mM stock
DTT
1 mM
10 µL of 100 mM stock
Triton X-100
0.1% (v/v)
10 µL of 10% stock
8-Methylheptadecanoic acid
1 mM
100 µL of 10 mM stock
Long-Chain Acyl-CoA Synthetase
0.1 - 0.5 U
X µL
Nuclease-free water
-
To 1 mL
Procedure:
Combine the Tris-HCl buffer, MgCl₂, ATP, DTT, and Triton X-100 in a microcentrifuge tube.
Add the 8-Methylheptadecanoic acid stock solution and vortex briefly.
Add the Coenzyme A solution.
Initiate the reaction by adding the Long-Chain Acyl-CoA Synthetase.
Incubate the reaction mixture at 37°C for 1-4 hours. The optimal reaction time should be determined by monitoring the reaction progress, for example, by taking small aliquots at different time points and analyzing them by HPLC.
Terminate the reaction by adding 10 µL of 5 M HCl or by proceeding directly to the purification step.
II. Purification of 8-Methylheptadecanoyl-CoA using Solid-Phase Extraction (SPE)
Condition the C18 SPE cartridge: Wash the cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
Equilibrate the cartridge: Equilibrate the cartridge with 5 mL of 50 mM potassium phosphate buffer (pH 7.0).
Load the sample: Load the reaction mixture onto the conditioned and equilibrated SPE cartridge.
Wash away impurities:
Wash with 5 mL of 50 mM potassium phosphate buffer to remove ATP, AMP, and excess CoA.
Wash with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove the free fatty acid. The optimal ratio may need to be determined empirically.
Elute the product: Elute the 8-Methylheptadecanoyl-CoA with 2-3 mL of methanol or a high-methanol mixture (e.g., 90% methanol in water).
Dry the sample: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
Reconstitute: Reconstitute the dried product in a suitable buffer (e.g., 50 mM ammonium acetate) for analysis.
III. Characterization and Quantification
A. HPLC Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 50 mM Ammonium Acetate in water, pH 6.8.[4]
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 20-30 minutes is typically used to separate the product from any remaining starting materials. An example gradient is 5% to 95% B over 20 minutes.
Flow Rate: 1 mL/min.
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
Quantification: The concentration of the synthesized 8-Methylheptadecanoyl-CoA can be determined by comparing its peak area to a standard curve of a commercially available long-chain acyl-CoA (e.g., Palmitoyl-CoA).
B. Mass Spectrometry (MS) Confirmation:
The identity of the product can be confirmed by electrospray ionization mass spectrometry (ESI-MS).
In positive ion mode, the expected [M+H]⁺ ion for 8-Methylheptadecanoyl-CoA (C₃₉H₆₈N₇O₁₇P₃S) would be approximately m/z 1052.38.
Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing the characteristic fragmentation pattern, including the loss of the phosphopantetheine group.[5]
Quantitative Data Summary
The following tables provide expected ranges for reaction parameters and outcomes based on literature values for similar enzymatic syntheses of long-chain acyl-CoAs. Actual results may vary and should be determined empirically.
Application Notes and Protocols for the Chemical Synthesis of 8-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of 8-Methylheptadecanoyl-CoA, a valuable...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of 8-Methylheptadecanoyl-CoA, a valuable research tool for studying lipid metabolism and related cellular signaling pathways.
Introduction
8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) thioester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are increasingly recognized for their roles in various biological processes, including the regulation of membrane fluidity and as signaling molecules. Notably, BCFAs and their CoA esters are potent endogenous ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[1][2][3] The availability of synthetic 8-Methylheptadecanoyl-CoA is crucial for in-depth studies of its downstream effects and for the development of novel therapeutics targeting metabolic disorders.
This document outlines a detailed two-stage synthetic protocol, starting from the synthesis of the precursor fatty acid, 8-methylheptadecanoic acid, followed by its conversion to the final product, 8-Methylheptadecanoyl-CoA.
Chemical Synthesis Workflow
The overall synthetic strategy involves a two-step process:
Synthesis of 8-Methylheptadecanoic Acid: A Grignard coupling reaction will be employed to construct the carbon skeleton of the branched-chain fatty acid.
Conversion to 8-Methylheptadecanoyl-CoA: The synthesized fatty acid will be activated to its acyl chloride, followed by reaction with coenzyme A to form the final thioester.
Caption: Overall workflow for the two-stage synthesis of 8-Methylheptadecanoyl-CoA.
Experimental Protocols
Stage 1: Synthesis of 8-Methylheptadecanoic Acid
This protocol is adapted from synthetic strategies for similar long-chain branched fatty acids.
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of 1-bromoheptane in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining 1-bromoheptane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of heptylmagnesium bromide.
Grignard Coupling: Cool the Grignard reagent to 0 °C. Add a solution of methyl 10-bromodecanoate in anhydrous diethyl ether dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.
Quenching and Extraction: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Acidify the mixture with 1 M HCl. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Ester Hydrolysis: Remove the solvent under reduced pressure. Dissolve the crude methyl 8-methylheptadecanoate in a solution of KOH in methanol. Reflux the mixture for 4 hours.
Purification: After cooling, acidify the mixture with concentrated HCl. Extract the product with hexane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent to yield 8-methylheptadecanoic acid. Further purification can be achieved by silica (B1680970) gel chromatography.
Stage 2: Conversion of 8-Methylheptadecanoic Acid to 8-Methylheptadecanoyl-CoA
This protocol utilizes the formation of an acyl chloride intermediate for efficient thioesterification.
Acyl Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve 8-methylheptadecanoic acid in anhydrous DCM. Add a catalytic amount of DMF. Add oxalyl chloride dropwise at room temperature. Stir the reaction mixture for 2 hours.[4] Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 8-methylheptadecanoyl chloride.
Thioesterification: In a separate flask, dissolve coenzyme A lithium salt in a buffered aqueous solution (e.g., sodium bicarbonate). Cool the solution to 0 °C. Add a solution of the crude 8-methylheptadecanoyl chloride in anhydrous THF dropwise to the coenzyme A solution with vigorous stirring.
Purification: After the reaction is complete, purify the crude 8-Methylheptadecanoyl-CoA by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5][6] A common mobile phase system consists of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer).[7] Lyophilize the fractions containing the pure product.
Data Presentation
Table 1: Summary of Synthetic Yields and Purity
Step
Product
Starting Material (molar eq.)
Yield (%)
Purity (%) (by HPLC/GC)
Stage 1
Grignard Coupling & Hydrolysis
8-Methylheptadecanoic acid
Methyl 10-bromodecanoate (1.0)
~75-85
>95
Stage 2
Acyl Chloride Formation & Thioesterification
8-Methylheptadecanoyl-CoA
8-Methylheptadecanoic acid (1.0)
~50-60
>98 (by HPLC)
Table 2: Characterization Data for 8-Methylheptadecanoyl-CoA
Analysis Method
Expected Results
¹H NMR (in D₂O)
Characteristic peaks for the methyl groups of the fatty acid chain (~0.8-0.9 ppm), methylene (B1212753) protons (~1.2-1.6 ppm), α-CH₂ protons (~2.3 ppm), and protons of the coenzyme A moiety (adenine, ribose, and pantothenate signals).[8][9]
¹³C NMR (in D₂O)
Signals corresponding to the carbonyl carbon of the thioester (~200 ppm), carbons of the fatty acid chain, and carbons of the coenzyme A moiety.[10][11][12]
Mass Spectrometry
ESI-MS (Positive Mode): Expected [M+H]⁺ ion. A characteristic fragmentation pattern in MS/MS involves a neutral loss of the phosphorylated ADP moiety (507 Da).[13][14][15][16][17] The precursor ion for MS/MS would be the [M+H]⁺, and a major product ion would be [M+H-507]⁺.
Biological Context: PPARα Signaling Pathway
8-Methylheptadecanoyl-CoA, like other branched-chain fatty acyl-CoAs, is a potent activator of PPARα.[1][2][3] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of genes involved in fatty acid uptake, activation, and oxidation.[18][19]
Caption: Activation of the PPARα signaling pathway by 8-Methylheptadecanoyl-CoA.
Application Note: Quantitative Analysis of 8-Methylheptadecanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate quantification o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological processes, making it a key area of interest in metabolic research and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of 8-Methylheptadecanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on established principles of acyl-CoA analysis, employing a robust sample preparation procedure and optimized chromatographic and mass spectrometric conditions.
Principle
This method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system operating in positive electrospray ionization (ESI+) mode. Biological samples are first subjected to protein precipitation to extract the acyl-CoAs. The extract is then injected into a reversed-phase high-performance liquid chromatography (HPLC) system for separation. The analyte is subsequently detected by a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the analyte's peak area to that of a non-endogenous odd-chain acyl-CoA internal standard, such as heptadecanoyl-CoA (C17-CoA), to correct for matrix effects and variations in extraction efficiency and instrument response. A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][2][3]
A protein precipitation method is employed for the extraction of acyl-CoAs from biological samples.[4][5]
Homogenization: For tissue samples, homogenize approximately 20 mg of frozen tissue in an ice-cold extraction solvent (e.g., 80:20 methanol/water).[6] For cell samples, wash the cell pellet with cold phosphate-buffered saline (PBS) before adding the extraction solvent.
Internal Standard Spiking: Add the internal standard (Heptadecanoyl-CoA) to the homogenate to a final concentration of 10 µM.
Protein Precipitation: Add two volumes of ice-cold acetonitrile to the homogenate.
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
Supernatant Collection: Carefully transfer the supernatant to a new tube.
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium acetate).
Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is suitable for the separation of long-chain acyl-CoAs.[4]
The quantitative data for 8-Methylheptadecanoyl-CoA and the internal standard are acquired using MRM. The precursor ion (Q1) is the [M+H]+ ion of the analyte, and the product ion (Q3) is a characteristic fragment. For acyl-CoAs, a common and abundant fragment results from the neutral loss of 507 Da.[3]
Table 1: MRM Transitions for Quantification
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
8-Methylheptadecanoyl-CoA
Calculated
Calculated
100
Optimized
Heptadecanoyl-CoA (ISTD)
1034.6
527.6
100
45
Note: The exact m/z values for 8-Methylheptadecanoyl-CoA need to be calculated based on its chemical formula and confirmed by infusion of a standard. The collision energy should be optimized for this specific analyte to achieve the best signal intensity.
Table 2: Example Calibration Curve Data
Concentration (nM)
Analyte Peak Area
ISTD Peak Area
Peak Area Ratio (Analyte/ISTD)
1
1500
50000
0.03
5
7600
51000
0.15
10
15200
49500
0.31
50
75500
50500
1.50
100
151000
49800
3.03
500
752000
50100
15.01
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 8-Methylheptadecanoyl-CoA in the biological samples is then determined from this curve.
Mandatory Visualizations
Caption: Overall experimental workflow for the quantification of 8-Methylheptadecanoyl-CoA.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 8-Methylheptadecanoyl-CoA in biological matrices. The detailed protocol for sample preparation and the optimized analytical conditions ensure reliable and reproducible results, which are essential for advancing research in lipid metabolism and related therapeutic areas. The use of a stable isotope-labeled or odd-chain internal standard is critical for accurate quantification. This application note serves as a comprehensive guide for researchers and scientists in the field.
Application Notes and Protocols for the Extraction of 8-Methylheptadecanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in lipid metabolism. As with other acyl-CoAs,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in lipid metabolism. As with other acyl-CoAs, it is a critical intermediate in various metabolic pathways. The accurate and efficient extraction of 8-Methylheptadecanoyl-CoA from biological tissues is essential for a range of research applications, including metabolomics, lipidomics, and drug discovery. This document provides a detailed protocol for the extraction and purification of 8-Methylheptadecanoyl-CoA from tissue samples, based on established methods for long-chain acyl-CoA analysis.
Acyl-CoAs are present in tissues at low concentrations, necessitating highly selective and efficient extraction procedures.[1] The protocols outlined below are designed to maximize recovery and purity, making the extracts suitable for downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Data Presentation: Acyl-CoA Recovery Rates
The recovery of acyl-CoAs can vary depending on the chain length of the acyl group and the solid-phase extraction (SPE) method used. The following table summarizes representative recovery data for various acyl-CoAs from published protocols, which can be expected to be similar for 8-Methylheptadecanoyl-CoA.
The overall workflow for the extraction of 8-Methylheptadecanoyl-CoA from tissue samples is depicted in the diagram below. This process involves tissue homogenization, solvent-based extraction, purification via solid-phase extraction, and finally, sample concentration for analysis.
Caption: Experimental workflow for the extraction of 8-Methylheptadecanoyl-CoA.
Experimental Protocols
This protocol is a synthesized compilation of established methods for the extraction of long-chain acyl-CoAs from tissue samples.[2][3]
Materials:
Tissues: Fresh or frozen tissue samples.
Internal Standard: Heptadecanoyl-CoA can be used as an internal standard for quantification.
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2][3]
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[2][3]
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges are recommended for a broad range of acyl-CoAs.[2]
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[2]
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully collect the supernatant which contains the acyl-CoAs.
Solid-Phase Extraction (SPE):
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.
Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
Sample Concentration and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen or by using a vacuum concentrator.
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
Metabolic Pathway Context
8-Methylheptadecanoyl-CoA, as a fatty acyl-CoA, is activated from its corresponding fatty acid and enters the mitochondrial matrix for further metabolism, primarily through beta-oxidation. The following diagram illustrates the general pathway of fatty acid activation and its transport into the mitochondria.
Caption: Fatty acid activation and mitochondrial beta-oxidation pathway.
Solid-Phase Extraction of Branched-Chain Acyl-CoAs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine.[1][2][3] Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including insulin (B600854) resistance and type 2 diabetes mellitus, making the accurate quantification of BC-acyl-CoAs essential for research and drug development.[4] Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[5][6]
These application notes provide detailed protocols for the solid-phase extraction of branched-chain acyl-CoAs from biological samples, summarize expected recovery rates, and illustrate the key metabolic pathway in which these molecules participate.
Data Presentation: Acyl-CoA Recovery Rates using SPE
The recovery of acyl-CoAs using solid-phase extraction can be influenced by the chain length of the acyl group and the specific SPE sorbent and protocol utilized. While specific recovery data for branched-chain acyl-CoAs is not always explicitly detailed in literature, the recovery rates for short-chain acyl-CoAs provide a reasonable estimate due to their structural similarities. The following table summarizes representative recovery data for various acyl-CoAs using different SPE methods.
Note: Recovery rates for branched-chain acyl-CoAs such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA are expected to be in a similar range to short-chain acyl-CoAs like acetyl-CoA and malonyl-CoA when using 2-(2-pyridyl)ethyl functionalized silica gel columns.
Experimental Protocols
This section details the methodology for the extraction and purification of branched-chain acyl-CoAs from tissue samples using solid-phase extraction.
Protocol 1: SPE using 2-(2-pyridyl)ethyl Functionalized Silica Gel
This protocol is adapted from established methods for the broad-spectrum isolation of acyl-CoAs and is highly applicable to branched-chain species.[5][7]
Materials:
Tissues: Fresh or flash-frozen tissue samples (50-100 mg)
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[5]
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
Carefully collect the supernatant containing the acyl-CoAs.
Solid-Phase Extraction (SPE):
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[5]
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[5]
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[5]
Sample Concentration and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[5]
Protocol 2: SPE using Oligonucleotide Purification Columns
This method offers an alternative for the purification of acyl-CoAs, particularly for longer chain species, but can be adapted for branched-chain analysis.[8]
Materials:
Tissues: Fresh or flash-frozen tissue samples
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
Extraction Solvents: 2-Propanol and Acetonitrile (ACN)
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the separation and quantification of 8-Methylheptadecanoyl-CoA isomers using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). 8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The ability to distinguish between its isomers is crucial for understanding its specific biological functions and metabolic fate. This method provides the selectivity required to resolve these isomers from complex biological matrices, making it an essential tool for researchers in metabolic diseases, lipidomics, and drug development.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1] Branched-chain fatty acyl-CoAs, such as 8-Methylheptadecanoyl-CoA, are derived from the metabolism of branched-chain amino acids or the breakdown of specific lipids. Dysregulation of branched-chain fatty acid metabolism has been implicated in several metabolic disorders.
The structural isomerism of branched-chain acyl-CoAs presents a significant analytical challenge. Different isomers can have distinct metabolic roles and enzymatic specificities. Therefore, analytical methods that can differentiate and quantify these isomers are essential. While liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for acyl-CoA analysis, achieving chromatographic separation of structurally similar isomers requires careful optimization.[2][3][4] This application note provides a detailed protocol for the extraction, separation, and detection of 8-Methylheptadecanoyl-CoA isomers from biological samples.
Experimental Workflow
The overall experimental workflow consists of sample preparation, including homogenization and solid-phase extraction, followed by UHPLC-MS/MS analysis and data processing.
Caption: Experimental workflow for 8-Methylheptadecanoyl-CoA isomer analysis.
8-Methylheptadecanoyl-CoA is involved in the broader pathways of fatty acid metabolism. Branched-chain fatty acids can originate from dietary sources or from the catabolism of branched-chain amino acids like isoleucine and valine.[5] Once activated to their CoA thioesters, they can undergo β-oxidation in the mitochondria and peroxisomes.[5] The metabolism of these molecules is tightly regulated, and their accumulation can be indicative of enzymatic deficiencies or metabolic stress.
Caption: Simplified metabolic pathway of branched-chain fatty acids.
Protocol
Part 1: Sample Preparation and Extraction
This protocol is designed for the extraction of acyl-CoAs from approximately 100 mg of frozen tissue.
Materials:
Methanol-Chloroform (2:1, v/v), pre-chilled to -20°C
Add a known amount of internal standard (e.g., 10 nmol Heptadecanoyl-CoA).
Add 3 mL of ice-cold methanol-chloroform (2:1).
Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice.
Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C.[1]
Collect the supernatant. To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform (B151607) to induce phase separation.[1]
Vortex briefly and centrifuge at 1,500 x g for 15 minutes at 4°C.
Collect the upper aqueous/methanolic layer, which contains the acyl-CoAs.[1]
SPE Purification:
Condition the weak anion exchange SPE column with 3 mL of methanol.
Equilibrate the column with 3 mL of deionized water.
Load the collected supernatant onto the column.
Wash the column with 3 mL of 2% formic acid, followed by 3 mL of methanol.[1]
Elute the acyl-CoAs with 2.5 mL of 5% ammonium hydroxide in methanol/water (1:1).[1]
Dry the eluate under a gentle stream of nitrogen at room temperature.
Reconstitute the dried extract in 100 µL of 50% methanol for UHPLC-MS/MS analysis.
Part 2: UHPLC-MS/MS Analysis
Instrumentation:
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UHPLC Conditions:
Parameter
Value
Column
Reversed-Phase C18 Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A
5 mM Ammonium Acetate in Water
Mobile Phase B
Acetonitrile
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
| Gradient | See Table 1 |
Table 1: UHPLC Gradient Program
Time (min)
% Mobile Phase B
0.0
10
2.0
10
12.0
90
15.0
90
15.1
10
| 20.0 | 10 |
Mass Spectrometry Conditions:
Parameter
Value
Ionization Mode
Positive Electrospray Ionization (ESI+)
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temp.
400°C
Detection Mode
Multiple Reaction Monitoring (MRM)
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Quantification and Confirmation
Note: The exact m/z of 8-Methylheptadecanoyl-CoA is 922.5. The precursor ion will be the protonated molecule [M+H]⁺.
Analyte
Precursor Ion (m/z)
Product Ion (m/z) - Quantifier
Product Ion (m/z) - Qualifier
8-Methylheptadecanoyl-CoA (Isomers)
923.5
416.0 (Neutral Loss of 507)
428.0 (CoA fragment)
Heptadecanoyl-CoA (IS)
909.5
402.0 (Neutral Loss of 507)
428.0 (CoA fragment)
The neutral loss of 507 Da is characteristic of acyl-CoA fragmentation and provides high specificity.[6][7]
Data Analysis and Expected Results
Data should be processed using the instrument's software. The peak areas of the different 8-Methylheptadecanoyl-CoA isomers are integrated, and their concentrations are calculated relative to the peak area of the internal standard (Heptadecanoyl-CoA).
Expected Chromatographic Performance:
Due to the structural differences, the isomers of 8-Methylheptadecanoyl-CoA are expected to have different retention times on the C18 column. The separation of branched-chain acyl-CoA isomers has been demonstrated for shorter chain lengths, and this principle is expected to apply here.[3][4] The exact elution order will depend on the specific isomer (e.g., R- vs. S-stereoisomer) and must be confirmed with authentic standards if available. A hypothetical chromatogram might show two or more closely eluting peaks corresponding to the different isomers.
Table 3: Hypothetical Quantitative Data
This table illustrates the expected format for presenting results. Actual values will be determined experimentally.
Sample ID
Isomer 1 Retention Time (min)
Isomer 1 Concentration (pmol/mg tissue)
Isomer 2 Retention Time (min)
Isomer 2 Concentration (pmol/mg tissue)
Control 1
8.52
1.25
8.68
0.88
Control 2
8.51
1.31
8.70
0.92
Treated 1
8.53
2.45
8.69
1.54
Treated 2
8.52
2.51
8.68
1.60
Conclusion
This application note provides a comprehensive protocol for the chromatographic separation and quantification of 8-Methylheptadecanoyl-CoA isomers. The combination of a refined sample preparation procedure involving SPE and a high-resolution UHPLC-MS/MS method allows for the sensitive and selective analysis of these important metabolites in complex biological samples. This methodology is a valuable tool for researchers investigating the roles of branched-chain fatty acids in health and disease.
Anwendungs- und Protokollhinweise zur Derivatisierung von 8-Methylheptadecanoyl-CoA für die GC-MS-Analyse
Datum: 11. Dezember 2025 Abstrakt: Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von 8-Methylheptadecanoyl-CoA zur Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).
Author: BenchChem Technical Support Team. Date: December 2025
Datum: 11. Dezember 2025
Abstrakt: Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von 8-Methylheptadecanoyl-CoA zur Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund der hohen Polarität und des hohen Molekulargewichts von Acyl-CoA-Verbindungen ist eine direkte GC-MS-Analyse nicht durchführbar. Das hier beschriebene Verfahren umfasst eine zweistufige Methode: Zuerst wird die Thioesterbindung des 8-Methylheptadecanoyl-CoA hydrolysiert, um die freie Fettsäure, 8-Methylheptadecansäure, freizusetzen. Anschließend wird die freie Fettsäure zu ihrem flüchtigeren Methylester (FAME) derivatisiert, der für die GC-MS-Analyse geeignet ist. Dieses Protokoll ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bestimmt, die an der Analyse von verzweigtkettigen Fettsäuren und deren Metaboliten beteiligt sind.
Einleitung
8-Methylheptadecanoyl-CoA ist ein Acyl-Coenzym-A-Thioester einer verzweigtkettigen Fettsäure. Verzweigtkettige Fettsäuren (BCFAs) sind wichtige Bestandteile von Zellmembranen, insbesondere bei Bakterien, und spielen eine Rolle bei der Regulierung der Membranfluidität.[1][2][3] Die Analyse von Acyl-CoA-Verbindungen ist entscheidend für das Verständnis des Lipidstoffwechsels und der damit verbundenen Signalwege. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung und Identifizierung von Fettsäuren.[4][5] Allerdings erfordert die Analyse von polaren und schwerflüchtigen Verbindungen wie Fettsäuren eine Derivatisierung, um deren Flüchtigkeit zu erhöhen und das chromatographische Verhalten zu verbessern.[6]
Diese Application Note bietet ein detailliertes Protokoll und theoretische Daten für die Analyse von 8-Methylheptadecanoyl-CoA mittels GC-MS nach einer zweistufigen Derivatisierung.
Experimenteller Arbeitsablauf
Der gesamte Prozess von der Probe bis zur Datenanalyse ist im folgenden Diagramm dargestellt.
Abbildung 1: Schematische Darstellung des Arbeitsablaufs von der Probenvorbereitung bis zur GC-MS-Analyse.
Detaillierte Protokolle
Stufe 1: Hydrolyse von 8-Methylheptadecanoyl-CoA
Dieses Protokoll beschreibt die alkalische Hydrolyse (Verseifung) des Thioesters, um die freie Fettsäure freizusetzen.
Materialien:
Probe, die 8-Methylheptadecanoyl-CoA enthält
Methanolische Kalilauge (2 M KOH in Methanol)
Hexan
Salzsäure (HCl, 6 M)
Destilliertes Wasser
Reaktionsgefäße (z. B. 2-ml-Schraubdeckelgläschen)
Heizblock oder Wasserbad
Zentrifuge
Protokoll:
Überführen Sie eine bekannte Menge der Probe (z. B. 100 µL) in ein Reaktionsgefäß.
Geben Sie 500 µL der 2 M methanolischen KOH-Lösung hinzu.
Verschließen Sie das Gefäß fest und erhitzen Sie es für 1 Stunde bei 80 °C, um die Verseifung durchzuführen.
Lassen Sie die Probe auf Raumtemperatur abkühlen.
Säuern Sie die Reaktion durch Zugabe von 250 µL 6 M HCl an. Der pH-Wert sollte unter 2 liegen, um die vollständige Protonierung der Fettsäure zu gewährleisten.
Geben Sie 1 ml Hexan hinzu, um die freie 8-Methylheptadecansäure zu extrahieren.
Verschließen Sie das Gefäß und schütteln Sie es kräftig für 1 Minute.
Zentrifugieren Sie die Probe bei 2000 x g für 5 Minuten, um die Phasentrennung zu verbessern.
Überführen Sie die obere organische Phase (Hexan) vorsichtig in ein sauberes Gefäß.
Wiederholen Sie die Extraktion (Schritte 6-9) mit einer weiteren Portion Hexan und vereinigen Sie die organischen Phasen.
Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom ein. Der Rückstand enthält die freie 8-Methylheptadecansäure.
Stufe 2: Methylierung zur Bildung von Fettsäuremethylestern (FAMEs)
Dieses Protokoll beschreibt die Veresterung der freien Fettsäure zu ihrem Methylester.
Lösen Sie den getrockneten Rückstand aus Stufe 1 in 500 µL BF3/Methanol-Lösung.
Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 80 °C.
Lassen Sie die Probe auf Raumtemperatur abkühlen.
Geben Sie 1 ml Hexan und 1 ml gesättigte NaCl-Lösung hinzu.
Verschließen Sie das Gefäß und schütteln Sie es kräftig für 1 Minute.
Zentrifugieren Sie die Probe bei 2000 x g für 5 Minuten.
Überführen Sie die obere organische Phase (Hexan), die den 8-Methylheptadecansäuremethylester enthält, in ein sauberes Gefäß.
Trocknen Sie die organische Phase über einer kleinen Menge wasserfreiem Natriumsulfat.
Überführen Sie den getrockneten Extrakt in ein GC-Vial für die Analyse.
GC-MS-Analyse
Empfohlene GC-MS-Parameter:
Parameter
Empfohlene Einstellung
Gaschromatograph (GC)
Säule
DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent
Trägergas
Helium, konstante Flussrate von 1,0 ml/min
Injektor-Temperatur
250 °C
Injektionsvolumen
1 µL (Splitless-Injektion)
Ofenprogramm
100 °C (1 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten
Massenspektrometer (MS)
Ionisationsmodus
Elektronenstoßionisation (EI) bei 70 eV
Ionenquellentemperatur
230 °C
Transferlinientemperatur
280 °C
Massenbereich
m/z 50-550
Quantitative Daten und Interpretation
Die Identifizierung von 8-Methylheptadecansäuremethylester basiert auf seiner Retentionszeit und dem charakteristischen Massenspektrum.
Tabelle 1: Erwartete GC-MS-Daten für 8-Methylheptadecansäuremethylester
Analyt
Molekülformel
Molekulargewicht ( g/mol )
Erwartete Retentionszeit (min)
Charakteristische m/z-Fragmente
8-Methylheptadecansäuremethylester
C19H38O2
298.5
~ 16.5 - 17.5
298 (M+), 269, 255, 157, 143, 129, 87, 74
Anmerkung: Die Retentionszeit ist eine Schätzung und kann je nach GC-System und Säulenbedingungen variieren. Verzweigtkettige FAMEs eluieren typischerweise geringfügig früher als ihre geradkettigen Isomere (z.B. Stearinsäuremethylester).
Interpretation des Massenspektrums:
Das EI-Massenspektrum von FAMEs zeigt typischerweise ein detektierbares Molekülion (M+). Charakteristische Fragmente umfassen:
m/z 74: Das McLafferty-Umlagerungsprodukt, charakteristisch für Methylester.
m/z 87: Ein weiteres typisches Fragment für Methylester.
[M-29]+, [M-43]+ etc.: Verlust von Alkylfragmenten aus der Kohlenwasserstoffkette.
Fragmente durch Spaltung an der Verzweigungsstelle: Die Spaltung der C-C-Bindungen neben der Methylgruppe an Position 8 führt zu charakteristischen Ionen. Die Spaltung zwischen C7 und C8 führt zu Fragmenten bei m/z 157 , und die Spaltung zwischen C8 und C9 führt zu einem Fragment bei m/z 129 . Diese Ionen sind entscheidend für die Bestimmung der Position der Methylverzweigung.
Metabolischer Kontext von verzweigtkettigen Fettsäuren
Verzweigtkettige Fettsäuren werden in vielen Bakterien aus verzweigtkettigen Aminosäuren (BCAAs) wie Valin, Leucin und Isoleucin synthetisiert. Diese dienen als Startereinheiten für die Fettsäuresynthese.
Abbildung 2: Allgemeiner Biosyntheseweg für verzweigtkettige Fettsäuren in Bakterien.
Fazit
Die vorgestellte Methode ermöglicht eine zuverlässige und reproduzierbare Analyse von 8-Methylheptadecanoyl-CoA mittels GC-MS. Die zweistufige Derivatisierung durch Hydrolyse und anschließende Methylierung ist ein entscheidender Schritt, um die ansonsten nicht flüchtige Acyl-CoA-Verbindung für die gaschromatographische Analyse zugänglich zu machen. Die bereitgestellten Protokolle und quantitativen Daten dienen als umfassende Anleitung für Forscher, die sich mit der Analyse von verzweigtkettigen Fettsäuren und deren Rolle in biologischen Systemen befassen.
Application Notes and Protocols for Stable Isotope Labeling of 8-Methylheptadecanoyl-CoA in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as 13C or 2H, allows for the precise tracking of atoms through metabolic pathways. This application note provides a detailed protocol for the use of stable isotope-labeled 8-Methylheptadecanoyl-CoA to study metabolic fluxes, particularly in systems where branched-chain fatty acid (BCFA) metabolism is of interest, such as in various bacteria and in certain disease states. 8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that can serve as a precursor for the synthesis of complex lipids and as a substrate for energy metabolism. Understanding its metabolic fate is crucial for fields ranging from microbiology to drug development.
Core Concepts
Stable isotope labeling for flux analysis involves introducing a substrate enriched with a heavy isotope (e.g., 13C) into a biological system. As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through various metabolic pathways can be determined.[1][2][3]
8-Methylheptadecanoyl-CoA is synthesized from precursors derived from branched-chain amino acid (BCAA) catabolism.[2][4] Specifically, the branched-chain alpha-keto acids derived from leucine, isoleucine, and valine can serve as primers for the synthesis of BCFAs.[2] Therefore, labeling studies with 8-Methylheptadecanoyl-CoA can provide insights into the interplay between BCAA and fatty acid metabolism.
Key Applications
Elucidating Bacterial Metabolism: Many bacteria synthesize BCFAs as major components of their cell membranes. Studying the flux of labeled 8-Methylheptadecanoyl-CoA can reveal key enzymes and regulatory points in bacterial fatty acid synthesis, providing potential targets for novel antimicrobial agents.
Investigating Host-Microbe Interactions: The gut microbiota produces a variety of BCFAs. Tracing the metabolism of these fatty acids in host systems can shed light on their physiological roles and their impact on host health and disease.[5]
Drug Development: In certain metabolic disorders and cancers, fatty acid metabolism is dysregulated.[6] Using labeled 8-Methylheptadecanoyl-CoA can help to understand the metabolic rewiring in these conditions and to evaluate the mechanism of action of drugs targeting fatty acid metabolism.
Data Presentation: Quantitative Flux Data
The following tables represent hypothetical but realistic quantitative data that could be obtained from a stable isotope labeling experiment using [U-13C]-8-Methylheptadecanoyl-CoA in a bacterial culture.
Table 1: Isotopic Enrichment of Key Metabolites
Metabolite
Isotopic Enrichment (Atom % Excess)
8-Methylheptadecanoyl-CoA (M+18)
95.2 ± 1.5
Acetyl-CoA (M+2)
12.8 ± 0.9
Propionyl-CoA (M+3)
35.4 ± 2.1
Succinyl-CoA (M+4)
8.1 ± 0.5
Palmitoyl-CoA (C16:0) (M+2)
5.7 ± 0.4
Stearoyl-CoA (C18:0) (M+2)
4.2 ± 0.3
Table 2: Calculated Metabolic Fluxes
Metabolic Flux
Relative Flux (Normalized to 8-Methylheptadecanoyl-CoA Uptake)
Absolute Flux (nmol/gDW/h)
8-Methylheptadecanoyl-CoA Uptake
100
150.0 ± 12.5
β-oxidation of 8-Methylheptadecanoyl-CoA
65.3 ± 4.8
98.0 ± 7.2
Contribution to Acetyl-CoA pool
45.1 ± 3.3
67.7 ± 5.0
Contribution to Propionyl-CoA pool
20.2 ± 1.7
30.3 ± 2.6
De novo fatty acid synthesis (from labeled Acetyl-CoA)
15.8 ± 1.2
23.7 ± 1.8
Experimental Protocols
Protocol 1: Synthesis of [U-13C]-8-Methylheptadecanoic Acid
This protocol is a hypothetical adaptation based on general methods for synthesizing isotopically labeled fatty acids.
Materials:
[U-13C]-Isovaleryl-CoA (or a suitable labeled precursor)
Malonyl-CoA
Fatty Acid Synthase (FAS) enzyme complex (purified from a relevant organism or commercially available)
NADPH
ATP
Coenzyme A
Acyl-CoA Synthetase
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT)
Solvents for extraction (e.g., hexane, ethyl acetate)
Primer Synthesis: The synthesis will start from a 13C-labeled branched-chain precursor. For 8-methylheptadecanoic acid, a labeled form of isovaleryl-CoA would be an appropriate starting point.
Chain Elongation:
Set up a reaction mixture containing the FAS complex, [U-13C]-isovaleryl-CoA, and an excess of unlabeled malonyl-CoA in the reaction buffer.
Add NADPH as a reducing agent.
Incubate the reaction at the optimal temperature for the FAS enzyme (e.g., 30-37 °C). The FAS complex will catalyze the sequential addition of two-carbon units from malonyl-CoA to the growing fatty acid chain.
Termination and Saponification:
After the desired chain length is achieved (this may require optimization of reaction time and substrate concentrations), terminate the reaction by adding a strong base (e.g., KOH) to saponify the resulting fatty acyl-ACP or acyl-CoA to the free fatty acid.
Extraction and Purification:
Acidify the reaction mixture to protonate the fatty acid.
Extract the labeled 8-methylheptadecanoic acid using an organic solvent like hexane.
Purify the fatty acid using silica gel chromatography.
Activation to Acyl-CoA:
The purified [U-13C]-8-methylheptadecanoic acid is then activated to its CoA thioester.
Incubate the labeled fatty acid with ATP, Coenzyme A, and an Acyl-CoA synthetase in a suitable buffer.
Verification:
Confirm the identity and isotopic enrichment of the final product, [U-13C]-8-Methylheptadecanoyl-CoA, using high-resolution mass spectrometry and NMR.
Protocol 2: Stable Isotope Labeling of Bacterial Cultures
Materials:
Bacterial strain of interest
Appropriate growth medium
[U-13C]-8-Methylheptadecanoyl-CoA
Shaking incubator
Quenching solution (e.g., 60% methanol, -40 °C)
Centrifuge
Procedure:
Pre-culture: Grow the bacterial strain to the mid-logarithmic phase in the standard growth medium.
Labeling Experiment:
Inoculate fresh medium with the pre-culture.
Add [U-13C]-8-Methylheptadecanoyl-CoA to the medium at a final concentration that does not inhibit growth (to be determined empirically, typically in the µM range).
Grow the culture under a controlled temperature and shaking speed.
Sampling:
At various time points (e.g., 0, 1, 2, 4, 8 hours) or at a steady-state, rapidly withdraw an aliquot of the cell culture.
Quenching:
Immediately quench the metabolic activity by adding the cell suspension to a cold quenching solution.
Cell Harvesting:
Pellet the cells by centrifugation at a low temperature.
Wash the cell pellet with a cold buffer to remove extracellular labeled substrate.
Store the cell pellets at -80 °C until metabolite extraction.
Protocol 3: Metabolite Extraction and Analysis by LC-MS/MS
Materials:
Cell pellets from the labeling experiment
Extraction solvent (e.g., 80% methanol)
Internal standards (optional but recommended)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
Metabolite Extraction:
Resuspend the cell pellets in a cold extraction solvent.
Lyse the cells using methods such as sonication or bead beating, keeping the samples on ice.
Centrifuge to pellet the cell debris.
Collect the supernatant containing the intracellular metabolites.
Sample Preparation:
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
Inject the sample onto an appropriate LC column (e.g., a C18 column for fatty acyl-CoAs).
Develop a chromatographic method to separate the metabolites of interest.
Use a mass spectrometer to detect and quantify the different isotopologues of each metabolite.
Acquire data in full scan mode to observe the entire mass spectrum or using selected reaction monitoring (SRM) for targeted quantification of specific isotopologues.
Data Analysis:
Correct the raw mass spectrometry data for the natural abundance of 13C.
Calculate the mass isotopomer distributions (MIDs) for each metabolite.
Use the MIDs to determine the isotopic enrichment and to calculate the metabolic fluxes using software packages like INCA or Metran.
Visualizations
Caption: Metabolic pathway of 8-Methylheptadecanoyl-CoA biosynthesis and catabolism.
Caption: Experimental workflow for metabolic flux analysis.
Caption: Logical relationship in metabolic flux data analysis.
Application Notes and Protocols for the Use of 8-Methylheptadecanoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) thioester. BCFAs are important metabolic intermediates and signa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) thioester. BCFAs are important metabolic intermediates and signaling molecules. Inborn errors in BCFA metabolism can lead to severe human diseases. Consequently, the enzymes that metabolize 8-Methylheptadecanoyl-CoA are potential therapeutic targets. These application notes provide detailed protocols for in vitro assays using 8-Methylheptadecanoyl-CoA as a substrate to study key enzymes involved in its metabolism and signaling.
Relevant Signaling and Metabolic Pathways
8-Methylheptadecanoyl-CoA is primarily metabolized in peroxisomes via the β-oxidation pathway for branched-chain fatty acids. The key enzymes in this pathway are branched-chain acyl-CoA oxidase (ACOX2/3), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx), which possesses 3-oxoacyl-CoA thiolase activity[1][2]. Additionally, as a fatty acyl-CoA, it can be hydrolyzed by acyl-CoA thioesterases, such as ACOT8, which is known to act on methyl-branched acyl-CoAs[3][4]. Furthermore, BCFA-CoAs are high-affinity ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism[5][6].
Figure 1: Metabolic and Signaling Pathways of 8-Methylheptadecanoyl-CoA.
Activation of 8-methylheptadecanoic acid: Dissolve 8-methylheptadecanoic acid, NHS, and DCC in a 1:1.1:1.1 molar ratio in anhydrous dioxane. Stir at room temperature for 4-6 hours to form the NHS ester.
Thioesterification: In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0). Add the activated 8-methylheptadecanoyl-NHS ester solution dropwise to the Coenzyme A solution while stirring vigorously.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of 8-Methylheptadecanoyl-CoA.
Purification: Purify the product by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing a low concentration of a volatile salt like ammonium acetate.
Lyophilization and Storage: Lyophilize the purified fractions to obtain a white powder. Store at -80°C. Confirm the identity and purity by mass spectrometry and NMR.
Figure 2: Workflow for the Synthesis of 8-Methylheptadecanoyl-CoA.
4-(2-pyridylazo)resorcinol (PAR) and N,N-dimethylaniline (DMA) or Amplex Red as a chromogenic/fluorogenic substrate
Microplate reader
Protocol:
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing HRP and the chromogenic/fluorogenic substrate.
Add Enzyme: Add a suitable amount of purified ACOX2/3 to the wells of a 96-well plate.
Initiate Reaction: Start the reaction by adding 8-Methylheptadecanoyl-CoA to the wells. The final concentration should be varied to determine kinetic parameters.
Measure Absorbance/Fluorescence: Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
Data Analysis: Calculate the initial reaction velocity from the linear portion of the kinetic curve. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
This assay quantifies the release of free coenzyme A (CoASH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoASH to produce a yellow-colored product.
Materials:
Purified recombinant ACOT8 enzyme
8-Methylheptadecanoyl-CoA
Assay Buffer: 100 mM Tris-HCl, pH 8.0
DTNB solution (in assay buffer)
Microplate reader
Protocol:
Prepare Reaction Mix: In a 96-well plate, add the assay buffer and DTNB solution.
Add Substrate: Add varying concentrations of 8-Methylheptadecanoyl-CoA to the wells.
Initiate Reaction: Start the reaction by adding a fixed amount of purified ACOT8 enzyme.
Measure Absorbance: Immediately monitor the increase in absorbance at 412 nm over time.
Data Analysis: Calculate the rate of CoASH production using the molar extinction coefficient of the DTNB-CoASH adduct. Determine kinetic parameters as described for ACOX2/3.
Protocol 3: PPARα Ligand Binding Assay
This assay measures the binding of 8-Methylheptadecanoyl-CoA to PPARα by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding[5].
Binding Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT
Fluorometer
Protocol:
Prepare PPARα Solution: Dilute the purified PPARα LBD in the binding buffer to a final concentration of approximately 0.5-1 µM.
Measure Baseline Fluorescence: Place the PPARα solution in a quartz cuvette and measure the intrinsic tryptophan fluorescence (Excitation: ~280 nm, Emission: ~340 nm).
Titration with Ligand: Add small aliquots of a concentrated stock solution of 8-Methylheptadecanoyl-CoA to the cuvette. After each addition, gently mix and allow the system to equilibrate for 1-2 minutes before measuring the fluorescence.
Data Analysis: Correct the fluorescence intensity for dilution and plot the change in fluorescence against the ligand concentration. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Figure 3: General Experimental Workflow for In Vitro Enzyme Assays.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in studying the enzymes that metabolize 8-Methylheptadecanoyl-CoA. These assays are valuable tools for basic research into lipid metabolism and for the development of novel therapeutics targeting diseases associated with branched-chain fatty acid metabolism.
Application Note: Quantification of 8-Methylheptadecanoyl-CoA in Cell Culture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals. Introduction: 8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in specific metabolic pathways.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in specific metabolic pathways. Unlike straight-chain fatty acids, branched-chain fatty acids are often derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. The quantification of specific acyl-CoA species such as 8-Methylheptadecanoyl-CoA in cell culture is crucial for understanding cellular metabolism, lipidomics, and the impact of various stimuli or therapeutic agents on these pathways. This application note provides a detailed protocol for the extraction and quantification of 8-Methylheptadecanoyl-CoA from cultured cells using LC-MS/MS.
Data Presentation
The quantification of 8-Methylheptadecanoyl-CoA is achieved by monitoring a specific precursor-to-product ion transition. Due to the lack of a commercially available standard for 8-Methylheptadecanoyl-CoA, absolute quantification is challenging. Therefore, a semi-quantitative approach using a surrogate standard (e.g., Heptadecanoyl-CoA) or relative quantification against an internal standard is recommended. The following table provides expected mass transitions and representative quantitative data for long-chain acyl-CoAs in a mammalian cell line, which can be used as a reference.
Acyl-CoA Species
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z)
Retention Time (min)
Concentration (pmol/10^6 cells)
Palmitoyl-CoA (C16:0)
1006.5
499.5
12.5
5.2 ± 0.8
Heptadecanoyl-CoA (C17:0)
1020.5
513.5
13.8
(Internal Standard)
8-Methylheptadecanoyl-CoA
1034.5
527.5
~14.2
(To be determined)
Stearoyl-CoA (C18:0)
1034.5
527.5
14.5
3.1 ± 0.6
Oleoyl-CoA (C18:1)
1032.5
525.5
14.1
7.8 ± 1.2
Note: The retention time for 8-Methylheptadecanoyl-CoA is an estimate and will need to be confirmed experimentally. The concentration values are examples and will vary depending on the cell type and culture conditions.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the experimental procedure, the following diagrams are provided.
Caption: Metabolic pathway of 8-Methylheptadecanoyl-CoA biosynthesis.
Caption: Experimental workflow for 8-Methylheptadecanoyl-CoA quantification.
Internal Standard (Heptadecanoyl-CoA): Precursor m/z 1020.5 -> Product m/z 513.5
Optimize collision energy and other source parameters for maximum signal intensity.
6. Data Analysis and Quantification
Integrate the peak areas for the MRM transitions of 8-Methylheptadecanoyl-CoA and the internal standard.
Calculate the ratio of the peak area of 8-Methylheptadecanoyl-CoA to the peak area of the internal standard.
If a surrogate standard calibration curve is used, determine the concentration of 8-Methylheptadecanoyl-CoA from the curve. Otherwise, report the relative abundance as a peak area ratio.
Normalize the results to the cell number or total protein content of the original sample.
This application note provides a comprehensive protocol for the semi-quantitative analysis of 8-Methylheptadecanoyl-CoA in cell culture. The use of LC-MS/MS with a suitable internal standard allows for the sensitive and specific detection of this branched-chain acyl-CoA. This method can be adapted for various cell types and experimental conditions to investigate the role of branched-chain fatty acid metabolism in cellular physiology and disease.
Method
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of 8-Methylheptadecanoyl-CoA
Abstract This application note describes a robust and sensitive method for the identification and quantification of 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, using high-resolution mass spectrometry (HRM...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note describes a robust and sensitive method for the identification and quantification of 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). Branched-chain fatty acids and their CoA esters play significant roles in cellular metabolism and are implicated in various physiological and pathological processes. The presented protocol provides a detailed workflow for sample preparation, LC-HRMS analysis, and data processing, suitable for researchers in metabolomics, drug discovery, and biomedical research.
Introduction
Coenzyme A (CoA) and its thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1][2] 8-Methylheptadecanoyl-CoA is a branched-chain acyl-CoA that can be derived from the metabolism of branched-chain amino acids or dietary sources. Accurate identification and quantification of such molecules are essential for understanding their metabolic fate and biological function. High-resolution mass spectrometry offers the necessary sensitivity and specificity for the analysis of these complex biomolecules.[3][4] This note outlines a comprehensive method employing LC-HRMS for the reliable measurement of 8-Methylheptadecanoyl-CoA in biological matrices.
The analytical approach is based on the characteristic fragmentation of acyl-CoAs in positive ion mode mass spectrometry, which typically involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) and the formation of a specific product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0365).[4][5][6][7]
Experimental Workflow
The overall experimental workflow for the analysis of 8-Methylheptadecanoyl-CoA is depicted below. It encompasses sample extraction, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Overall experimental workflow for 8-Methylheptadecanoyl-CoA analysis.
Protocols
Sample Preparation
This protocol is optimized for the extraction of acyl-CoAs from cultured cells or tissues.
Homogenization: For tissues, homogenize a known weight (e.g., 10-50 mg) in 1 mL of ice-cold 10% TCA. For adherent cells, aspirate the medium, wash with ice-cold PBS, and add 1 mL of ice-cold 10% TCA per 10 cm dish, followed by scraping.[8]
Internal Standard Spiking: Add the internal standard to the homogenate to correct for extraction efficiency and matrix effects.
Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 15 minutes.
Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[8]
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
(Optional) Solid-Phase Extraction:
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
Load the supernatant onto the cartridge.
Wash the cartridge with water to remove salts.
Elute the acyl-CoAs with a methanol or acetonitrile solution.
Dry the eluate under a stream of nitrogen.
Reconstitution: Reconstitute the dried extract or the supernatant in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98% Mobile Phase A).
Collision Energy (HCD or CID): Stepped or optimized (e.g., 20, 30, 40 eV)
Inclusion list: Include the calculated m/z of 8-Methylheptadecanoyl-CoA.
Data Presentation
The identification of 8-Methylheptadecanoyl-CoA is based on its accurate mass and characteristic fragmentation pattern. The table below summarizes the expected mass spectrometric data.
Analyte
Formula
Calculated m/z [M+H]⁺
Key Fragment Ions (m/z)
8-Methylheptadecanoyl-CoA
C₃₉H₆₉N₇O₁₇P₃S
1036.3682
[M+H-507]⁺: 529.3729
[Adenosine 3',5'-diphosphate]⁺: 428.0365
Signaling Pathway Context
8-Methylheptadecanoyl-CoA is involved in branched-chain fatty acid metabolism, which can intersect with central carbon metabolism. The diagram below illustrates a simplified metabolic context.
The characteristic fragmentation of acyl-CoAs is a key diagnostic feature for their identification. The diagram below illustrates the expected fragmentation of 8-Methylheptadecanoyl-CoA.
Caption: Predicted fragmentation of 8-Methylheptadecanoyl-CoA in positive ESI.
Conclusion
The described LC-HRMS method provides a sensitive and specific platform for the identification and quantification of 8-Methylheptadecanoyl-CoA. The detailed protocol and the characteristic mass spectrometric features presented herein will aid researchers in accurately measuring this and other branched-chain acyl-CoAs, facilitating a deeper understanding of their roles in metabolism and disease. The methodology is adaptable to various biological matrices and can be integrated into broader metabolomics workflows.
Application Notes and Protocols for the Quantification of 8-Methylheptadecanoyl-CoA using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals. Introduction 8-Methylheptadecanoyl-CoA is a branched-chain acyl-Coenzyme A (acyl-CoA) molecule.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Methylheptadecanoyl-CoA is a branched-chain acyl-Coenzyme A (acyl-CoA) molecule. The analysis of specific acyl-CoAs is crucial for understanding cellular metabolism, including fatty acid oxidation and lipid synthesis. Dysregulation of acyl-CoA metabolism has been implicated in various diseases. This document provides detailed application notes and protocols for the quantification of 8-Methylheptadecanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on Multiple Reaction Monitoring (MRM) transitions.
Principle of the Method
The method utilizes the high selectivity and sensitivity of LC-MS/MS (B15284909) to quantify 8-Methylheptadecanoyl-CoA. The molecule is first ionized using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions are selected in the third quadrupole (Q3) for detection. This process, known as MRM, allows for highly specific and sensitive quantification even in complex biological matrices.
MRM Transitions for 8-Methylheptadecanoyl-CoA
The selection of optimal MRM transitions is critical for the sensitivity and specificity of the assay. For acyl-CoAs, a common and characteristic fragmentation pattern in positive ion mode is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (C10H14N5O10P2S), which has a mass of 507.102 g/mol .[1][2][3][4][5][6] Another common product ion corresponds to the adenosine (B11128)diphosphate (B83284) fragment at m/z 428.[1][4]
To determine the specific MRM transitions for 8-Methylheptadecanoyl-CoA, we first need to calculate its monoisotopic mass.
8-Methylheptadecanoic acid: C18H36O2
Coenzyme A (thiol): C21H36N7O16P3S
8-Methylheptadecanoyl-CoA: C39H70N7O17P3S (after formation of the thioester bond and loss of H2O)
The calculated monoisotopic mass of the protonated molecule [M+H]+ of 8-Methylheptadecanoyl-CoA is 1054.4 g/mol .
Based on the common fragmentation patterns, the following MRM transitions can be proposed for the analysis of 8-Methylheptadecanoyl-CoA in positive ion mode:
Precursor Ion (Q1) [M+H]+
Product Ion (Q3)
Description
1054.4
547.3
[M+H - 507.1]+ (Loss of 3'-P-adenosine-5'-diphosphate)
1054.4
428.1
Adenosine diphosphate fragment
Note: The exact m/z values may need to be optimized on the specific mass spectrometer being used.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the acyl-CoAs from the biological matrix, remove interfering substances like proteins and salts, and concentrate the analyte.
Quantitative data should be presented in a clear and organized manner. The following table provides a template for summarizing the analytical method's performance characteristics.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Linearity Range (ng/mL)
LLOQ (ng/mL)
Accuracy (%)
Precision (%RSD)
8-Methylheptadecanoyl-CoA
1054.4
547.3
0.5 - 500
0.5
95 - 105
< 15
Internal Standard
(e.g., 1026.4 for C17:0-CoA)
(e.g., 519.3)
-
-
-
-
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Note: The values in this table are representative and should be determined experimentally during method validation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 8-Methylheptadecanoyl-CoA by LC-MS/MS.
Application Notes and Protocols for the Synthesis of Radiolabeled 8-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals Introduction Radiolabeled long-chain acyl-Coenzyme A (CoA) thioesters are invaluable tools in metabolic research and drug development. They serve as tracers...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled long-chain acyl-Coenzyme A (CoA) thioesters are invaluable tools in metabolic research and drug development. They serve as tracers to investigate fatty acid metabolism, enzyme kinetics, and the mechanisms of action of therapeutic agents targeting lipid pathways. 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, is of particular interest for studying metabolic processes that involve non-standard fatty acid substrates. This document provides detailed protocols for the synthesis of radiolabeled 8-Methylheptadecanoyl-CoA, focusing on carbon-14 (B1195169) ([¹⁴C]) labeling, a common and versatile radioisotope for metabolic studies.[1][2] The synthesis is a multi-step process involving the preparation of the 8-methylheptadecanoic acid precursor, its radiolabeling, and subsequent enzymatic conversion to the final CoA thioester.
Metabolic Significance of Acyl-CoAs
Acyl-CoAs are central intermediates in cellular metabolism.[3][4] They are the "activated" form of fatty acids, enabling their participation in a wide array of anabolic and catabolic pathways.[5] These include beta-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and protein acylation.[3][6] Dysregulation of acyl-CoA metabolism is implicated in various metabolic diseases, making radiolabeled analogs crucial for studying these conditions.[3]
Caption: Metabolic fates of 8-Methylheptadecanoyl-CoA.
Experimental Protocols
The synthesis of radiolabeled 8-Methylheptadecanoyl-CoA can be conceptually divided into three main stages:
Synthesis of the fatty acid precursor, 8-methylheptadecanoic acid.
Introduction of a radiolabel (e.g., [¹⁴C]) into the fatty acid.
Enzymatic conversion of the radiolabeled fatty acid to its CoA derivative.
Protocol 1: Synthesis of 8-Methylheptadecanoic Acid
This protocol is adapted from known organic synthesis strategies for branched-chain fatty acids.
Malonic Ester Synthesis (Part 1): React 1-bromooctane with diethyl malonate in the presence of sodium ethoxide in ethanol to form diethyl (octyl)malonate.
Alkylation: React the product from step 1 with the ethyl ester of 9-bromononanoic acid.
Hydrolysis and Decarboxylation: Hydrolyze the resulting tetra-ester with aqueous NaOH, followed by acidification with HCl and heating to induce decarboxylation, yielding 8-methylheptadecanedioic acid.
Reduction: Selectively reduce one of the carboxylic acid groups to an alcohol using a suitable protecting group strategy followed by reduction with LAH.
Oxidation: Oxidize the resulting alcohol to a carboxylic acid to yield 8-methylheptadecanoic acid.
Purification: Purify the final product by column chromatography or recrystallization.
Protocol 2: Radiolabeling of 8-Methylheptadecanoic Acid with [¹⁴C]
This protocol describes a method for introducing a [¹⁴C] label at the carboxyl position, which is a common strategy for tracing fatty acid metabolism.[7]
Materials:
8-Methyl-1-bromohexadecane (synthesized from 8-methylheptadecanoic acid via reduction and bromination)
[¹⁴C]Potassium cyanide (KCN)
Strong acid (e.g., H₂SO₄)
Standard organic solvents
Procedure:
Cyanation: React 8-methyl-1-bromohexadecane with [¹⁴C]KCN in a suitable solvent (e.g., DMSO) to form 9-methyl-[1-¹⁴C]heptadecanenitrile. This step should be performed in a certified radiochemistry hood with appropriate shielding.
Hydrolysis: Hydrolyze the nitrile to the corresponding carboxylic acid by heating with a strong acid. This will yield [1-¹⁴C]-8-methylheptadecanoic acid.
Purification: Purify the radiolabeled fatty acid using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[8]
Caption: Workflow for [¹⁴C]-labeling of 8-methylheptadecanoic acid.
Protocol 3: Enzymatic Synthesis of [1-¹⁴C]-8-Methylheptadecanoyl-CoA
This chemoenzymatic approach utilizes an acyl-CoA synthetase to convert the radiolabeled fatty acid into its CoA thioester, offering high specificity and yield under mild conditions.[4][9][10]
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)
Reaction buffer (e.g., Tris-HCl with MgCl₂)
Triton X-100 (or another suitable detergent to aid in solubilizing the fatty acid)
Dithiothreitol (DTT) to maintain a reducing environment for CoA-SH
Procedure:
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA-SH, DTT, and Triton X-100.
Substrate Addition: Add the [1-¹⁴C]-8-methylheptadecanoic acid (dissolved in a small amount of ethanol or DMSO).
Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
Reaction Quenching: Stop the reaction by adding an acid (e.g., citric acid or perchloric acid).
Purification: Purify the [1-¹⁴C]-8-Methylheptadecanoyl-CoA using solid-phase extraction (SPE) or HPLC.
Quantification and Purity Check: Determine the concentration and specific activity of the final product using a combination of UV spectrophotometry (for CoA) and liquid scintillation counting (for ¹⁴C). Radiochemical purity should be assessed by radio-TLC or radio-HPLC.[8]
Data Presentation
The following tables summarize expected quantitative data for the synthesis of radiolabeled 8-Methylheptadecanoyl-CoA.
Parameter
Expected Value
Method of Determination
Chemical Yield (Unlabeled Precursor)
>20% overall
Gravimetric analysis, NMR
Radiochemical Yield ([¹⁴C]-Fatty Acid)
30-50%
Liquid Scintillation Counting
Enzymatic Conversion Yield
>90%
Radio-HPLC, Radio-TLC
Radiochemical Purity
>98%
Radio-HPLC, Radio-TLC
Specific Activity
50-60 mCi/mmol
Liquid Scintillation Counting, UV-Vis
Quality Control Parameter
Acceptance Criteria
Identity of 8-Methylheptadecanoic Acid
Match with reference spectra (NMR, MS)
Identity of Radiolabeled Product
Co-elution with an authentic standard on HPLC/TLC
pH of final solution
6.0 - 7.5
Absence of Pyrogens
As per standard requirements for in vivo studies
Conclusion
The synthesis of radiolabeled 8-Methylheptadecanoyl-CoA is a feasible, albeit complex, process that combines organic synthesis with enzymatic methods. The protocols provided herein offer a comprehensive guide for researchers to produce this valuable tracer for metabolic studies. Careful execution of each step, particularly the handling of radioisotopes and the purification of intermediates and the final product, is critical to obtaining a high-quality radiolabeled compound suitable for sensitive biological assays.
Application of 8-Methylheptadecanoyl-CoA in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that represents a class of important, yet often overlooked, lipi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that represents a class of important, yet often overlooked, lipid molecules. While straight-chain fatty acids are more commonly studied, BCFAs play significant roles in various biological processes. They are known to be major components of bacterial membranes, influencing membrane fluidity and function.[1] In mammals, BCFAs are synthesized from the catabolism of branched-chain amino acids (BCAAs) and can be found in tissues and fluids.[2] Altered levels of BCFAs have been associated with certain metabolic disorders and may have potential as biomarkers.[1] The study of specific BCFA-CoAs like 8-methylheptadecanoyl-CoA in lipidomics can provide insights into metabolic pathways, disease pathogenesis, and potential therapeutic targets.
This document provides detailed application notes and protocols for the analysis of 8-Methylheptadecanoyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5][6]
Biological Significance and Potential Applications
Branched-chain fatty acids, including the parent fatty acid of 8-Methylheptadecanoyl-CoA, are involved in several key biological functions:
Membrane Structure: BCFAs contribute to the maintenance of membrane fluidity, particularly in bacteria.[1]
Metabolic Signaling: As precursors to more complex lipids, BCFA-CoAs can influence signaling pathways. The metabolism of BCAAs is closely linked to that of glucose and other lipids, with dysregulation implicated in conditions like insulin (B600854) resistance and cardiovascular disease.[7][8][9]
Disease Biomarkers: The accumulation of BCFAs has been noted in certain peroxisomal biogenesis disorders.[1][10] Therefore, quantifying specific BCFA-CoAs could offer diagnostic or prognostic value.
Therapeutic Research: Some studies suggest that BCFAs may have anti-proliferative effects on cancer cells, opening avenues for drug development.[1][11]
The general pathway for the biosynthesis of branched-chain fatty acyl-CoAs from branched-chain amino acids is depicted below.
Biosynthesis of Branched-Chain Acyl-CoAs.
Quantitative Data Presentation
The quantification of 8-Methylheptadecanoyl-CoA in biological samples is typically achieved by LC-MS/MS. The tables below summarize the key parameters for a typical quantitative method and hypothetical performance data.
Table 1: LC-MS/MS Parameters for 8-Methylheptadecanoyl-CoA Analysis
Parameter
Setting
Chromatography
Column
C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)[4]
Acetonitrile/Methanol (B129727) with 10 mM ammonium acetate and 0.1% formic acid[4]
Gradient
5% B to 95% B over 10 minutes
Flow Rate
0.3 mL/min
Injection Volume
5 µL
Mass Spectrometry
Ionization Mode
Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)
[M+H]⁺
Product Ion (m/z)
[M-507+H]⁺ (Neutral loss of phospho-ADP moiety)[12]
Dwell Time
50 ms
Collision Energy
Optimized for the specific instrument and analyte
Table 2: Method Validation and Performance (Hypothetical Data)
Parameter
Result
Linearity (r²)
>0.99
Limit of Detection (LOD)
0.5 pmol
Limit of Quantification (LOQ)
1.5 pmol
Intra-day Precision (%RSD)
<10%
Inter-day Precision (%RSD)
<15%
Recovery
85-110%
Experimental Protocols
Detailed protocols for the extraction and analysis of 8-Methylheptadecanoyl-CoA are provided below. These are based on established methods for a broad range of acyl-CoAs.[4][13]
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol describes a general method for extracting acyl-CoAs from cultured cells or tissues using solvent precipitation.
Materials:
Ice-cold 80% methanol in water
Microcentrifuge tubes
Homogenizer (for tissue samples)
Centrifuge capable of 14,000 x g and 4°C
Nitrogen evaporator or vacuum concentrator
Reconstitution solvent (50% methanol in water with 10 mM ammonium acetate)
Procedure:
Sample Collection: Harvest cell pellets or flash-freeze tissue samples in liquid nitrogen and store at -80°C until use.
Homogenization: For tissues, pulverize the frozen sample into a fine powder. For cells or powdered tissue, add 1 mL of ice-cold 80% methanol per 10-20 mg of sample. Homogenize thoroughly on ice.
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[4]
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent for LC-MS/MS analysis.[4]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
For complex matrices, an additional SPE clean-up step can reduce matrix effects and improve sensitivity.
Materials:
C18 SPE cartridges
Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7)
Acetonitrile, Methanol
SPE vacuum manifold
Procedure:
Sample Homogenization: Homogenize the sample in a suitable buffer as described in Protocol 1, step 2.
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by equilibration with 3 mL of the homogenization buffer.
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 3 mL of a high-aqueous buffer (e.g., homogenization buffer) to remove polar interferences, followed by a wash with a lower percentage of organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
Elution: Elute the acyl-CoAs from the cartridge with 2 mL of a high percentage of organic solvent, such as 80% methanol or acetonitrile.
Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1, steps 6 and 7.
The following diagram illustrates a general workflow for lipidomics analysis of acyl-CoAs.
General workflow for acyl-CoA lipidomics.
Protocol 3: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of acyl-CoA extracts.
Procedure:
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
Sample Injection: Inject the reconstituted sample extract onto the LC column.
Chromatographic Separation: Separate the acyl-CoAs using the gradient described in Table 1. The gradient should be optimized to ensure separation of 8-Methylheptadecanoyl-CoA from other isobaric species.
Mass Spectrometric Detection: Detect the eluting compounds using the mass spectrometer in positive ESI mode, monitoring the specific precursor-to-product ion transition for 8-Methylheptadecanoyl-CoA as detailed in Table 1.
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted quantification. A neutral loss scan of 507 Da can also be performed for untargeted profiling of other acyl-CoAs in the sample.[6][12]
Quantification: Create a calibration curve using a synthetic standard of 8-Methylheptadecanoyl-CoA of known concentrations. Quantify the amount of 8-Methylheptadecanoyl-CoA in the samples by comparing its peak area to the calibration curve. An internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) should be used to correct for extraction efficiency and matrix effects.
Conclusion
The study of 8-Methylheptadecanoyl-CoA and other branched-chain fatty acyl-CoAs is an emerging area in lipidomics with the potential to provide valuable insights into cellular metabolism and disease. The protocols and information provided herein offer a robust framework for researchers to begin exploring the roles of these unique lipid molecules. While challenges exist in the analysis of these low-abundance species, the high sensitivity and specificity of modern LC-MS/MS instrumentation make their quantification achievable, paving the way for new discoveries in lipid research and drug development.
Technical Support Center: 8-Methylheptadecanoyl-CoA Extraction Protocols
Welcome to the technical support center for optimizing the recovery of 8-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs from biological samples. This resource is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing the recovery of 8-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of 8-Methylheptadecanoyl-CoA during extraction?
A1: The recovery of long-chain acyl-CoAs like 8-Methylheptadecanoyl-CoA is primarily influenced by several critical factors:
Sample Handling and Storage: Due to their instability, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1]
Extraction Method: The choice of extraction solvent and methodology is crucial. A widely used and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol.[1][2] Solid-phase extraction (SPE) is frequently used for purification and to enhance recovery rates.[1][3]
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] It is essential to work quickly, on ice, and use high-purity solvents to maintain the integrity of the analytes throughout the extraction process.[1]
Q2: I am experiencing low yields of 8-Methylheptadecanoyl-CoA in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of long-chain acyl-CoAs can arise from several issues. Here is a troubleshooting guide to address this problem:
Potential Cause
Troubleshooting Steps
Incomplete Cell Lysis and Extraction
Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for better disruption.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1]
Degradation of Acyl-CoAs
Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents. Consider adding an internal standard, such as Heptadecanoyl-CoA, early in the process to monitor recovery.[1][4]
Inefficient Solid-Phase Extraction (SPE)
Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to prevent loss of the target analyte.
Analyte Adhesion to Surfaces
The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces. Using glass vials for sample storage and analysis can help minimize signal loss.[4]
Troubleshooting Guide
Issue: Low or No Signal for 8-Methylheptadecanoyl-CoA in LC-MS/MS Analysis
This guide provides a systematic approach to diagnosing and resolving low signal issues.
Caption: Troubleshooting workflow for low LC-MS/MS signal.
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.
Acyl-CoA Species
Extraction Method
Purification Method
Average Recovery (%)
Reference
Various Long-Chain Acyl-CoAs
Homogenization in KH2PO4 buffer, extraction with acetonitrile and 2-propanol
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[5]
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
Carefully collect the supernatant containing the acyl-CoAs.[5]
Solid-Phase Extraction (SPE):
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[5]
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[5]
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.[5]
Sample Concentration:
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the dried sample in a suitable solvent for your analytical method (e.g., LC-MS/MS).
Signaling Pathways and Logical Relationships
While 8-Methylheptadecanoyl-CoA is a specific branched-chain fatty acyl-CoA and not a central molecule in major signaling pathways, it, like other acyl-CoAs, is a key metabolic intermediate. The general logic of its analysis and the factors affecting its recovery can be visualized as follows:
Caption: Factors influencing the recovery of 8-Methylheptadecanoyl-CoA.
Technical Support Center: Analysis of 8-Methylheptadecanoyl-CoA by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylheptadecanoyl-CoA and other long-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression when analyzing 8-Methylheptadecanoyl-CoA by LC-MS?
Ion suppression is a significant challenge in LC-MS analysis of complex biological samples, leading to reduced sensitivity and inaccurate quantification. For 8-Methylheptadecanoyl-CoA, a long-chain fatty acyl-CoA, the primary causes of ion suppression include:
Matrix Effects: Co-eluting endogenous molecules from the biological matrix (e.g., plasma, tissue homogenates) can compete with 8-Methylheptadecanoyl-CoA for ionization in the MS source. Phospholipids are major contributors to matrix effects in lipid analysis.[1][2]
High Concentrations of Salts and Buffers: Non-volatile salts and buffers from sample preparation can contaminate the ion source, leading to signal instability and suppression.
Co-eluting Lipids: Other lipids with similar chromatographic properties can interfere with the ionization of the target analyte.
Ion-pairing Agents: While sometimes used to improve chromatography, certain ion-pairing agents can cause significant signal suppression.
Q2: How can I assess the extent of ion suppression in my assay?
Two primary methods are used to evaluate matrix effects and ion suppression:
Post-Column Infusion: A solution of 8-Methylheptadecanoyl-CoA is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Dips in the constant signal of the infused analyte indicate regions of ion suppression.
Post-Extraction Spike: The response of a known concentration of 8-Methylheptadecanoyl-CoA spiked into a pre-extracted blank matrix is compared to the response of the same concentration in a neat solvent. The ratio of the peak areas provides a quantitative measure of the matrix effect (ion suppression or enhancement).[3]
Q3: What is the best internal standard to use for the quantification of 8-Methylheptadecanoyl-CoA?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled 8-Methylheptadecanoyl-CoA. SIL internal standards co-elute with the analyte and experience similar ionization effects, thus compensating for matrix-induced signal variability and improving quantitative accuracy.[4][5][6][7][8] If a specific SIL standard for 8-Methylheptadecanoyl-CoA is not commercially available, a structurally similar odd-chain or branched-chain fatty acyl-CoA SIL standard can be considered, but thorough validation is crucial.
Troubleshooting Guides
Issue 1: Poor sensitivity and low signal intensity for 8-Methylheptadecanoyl-CoA.
Possible Cause
Troubleshooting Step
Significant Ion Suppression
1. Optimize Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a column with a different chemistry (e.g., HILIC in addition to reversed-phase) to separate 8-Methylheptadecanoyl-CoA from co-eluting interferences.[9][10] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of detection.[11]
Inefficient Ionization
1. Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperatures to maximize the ionization of 8-Methylheptadecanoyl-CoA. 2. Switch Ionization Mode: While positive electrospray ionization (ESI) is common for acyl-CoAs, testing negative ESI might provide better sensitivity and less interference in some cases.[11]
Analyte Degradation
Acyl-CoAs can be unstable. Ensure samples are processed quickly on ice and stored at -80°C. Consider using additives to improve stability.[12]
Issue 2: High variability and poor reproducibility in replicate injections.
Possible Cause
Troubleshooting Step
Inconsistent Matrix Effects
1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in ion suppression between samples.[4][5][6][7][8] 2. Thorough Sample Homogenization: Ensure consistent and complete homogenization of tissue or cell samples before extraction.
Carryover
1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to prevent carryover between injections. 2. Inject Blanks: Run blank injections between samples to assess and monitor for carryover.
LC System Instability
Check for pressure fluctuations, leaks, and ensure proper mobile phase degassing.
While specific quantitative data for 8-Methylheptadecanoyl-CoA is limited, the following table provides a general comparison of common sample preparation techniques for acyl-CoAs. Data for short-chain acyl-CoAs is presented as a quantitative example of how recovery can vary with the extraction method.[6]
Method
General Principle
Advantages
Disadvantages
Illustrative Recovery Data (Short-Chain Acyl-CoAs)[6]
Protein Precipitation (PPT)
Proteins are precipitated with an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid - TCA, 5-sulfosalicylic acid - SSA).
Simple, fast, and inexpensive.
May not effectively remove all interfering matrix components, leading to higher ion suppression.[12][13]
TCA vs. SSA: - Acetyl-CoA: 36% (TCA) vs. 59% (SSA) - Propionyl-CoA: 62% (TCA) vs. 80% (SSA) - Isovaleryl-CoA: 58% (TCA) vs. 59% (SSA)
Liquid-Liquid Extraction (LLE)
The analyte is partitioned between two immiscible liquid phases to separate it from interfering substances.
Can provide cleaner extracts than PPT.
Can be more time-consuming and may have lower recovery for more polar analytes.
Not available
Solid-Phase Extraction (SPE)
The analyte is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.
Provides excellent sample cleanup, significantly reducing matrix effects and ion suppression.[14]
More complex and costly than PPT. Method development is required to optimize the sorbent and solvents.
Not available
Detailed Protocol for Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs:
This protocol is adapted from methods for the analysis of long-chain acyl-CoAs and should be optimized for 8-Methylheptadecanoyl-CoA.[14]
Sample Homogenization: Homogenize frozen tissue (e.g., 50 mg) or cell pellets in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9) and an organic solvent mixture (e.g., acetonitrile (B52724):isopropanol:methanol).[15]
Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard to the homogenate.
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with the extraction buffer.
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
Elution: Elute the 8-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS system (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis
This is a general starting point for the LC-MS/MS analysis of long-chain acyl-CoAs.
Liquid Chromatography (LC):
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
Mobile Phase B: Acetonitrile/Methanol (90/10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
MRM Transitions: The precursor ion will be the [M+H]⁺ of 8-Methylheptadecanoyl-CoA. The product ion is typically the fragment corresponding to the acyl-chain loss. The exact m/z values should be determined by direct infusion of an analytical standard.
Source Parameters: Optimize declustering potential, collision energy, and other source-dependent parameters for maximum signal intensity.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of 8-Methylheptadecanoyl-CoA.
Caption: A troubleshooting workflow for addressing common issues in 8-Methylheptadecanoyl-CoA analysis.
Caption: A simplified metabolic pathway for the synthesis and catabolism of branched-chain fatty acyl-CoAs.
Technical Support Center: Optimizing Chromatographic Resolution of Branched-Chain Acyl-CoAs
Welcome to the technical support center for the optimization of chromatographic resolution of branched-chain acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals to diagnose a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the optimization of chromatographic resolution of branched-chain acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of these challenging analytes.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format that users may encounter during their experiments.
Q1: Why am I seeing poor resolution or complete co-elution of my branched-chain acyl-CoA isomers (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA)?
A1: Poor resolution of these isomers is a common challenge due to their identical mass and similar physicochemical properties. Several factors can contribute to this issue.[1][2]
Troubleshooting Steps:
Optimize the Stationary Phase: The choice of HPLC/UHPLC column is critical. While standard C18 columns are widely used, they may not provide sufficient selectivity.
Recommendation: Consider columns with different stationary phase chemistries, such as phenyl-hexyl or biphenyl, which can offer alternative selectivities through π-π interactions. For particularly difficult separations, connecting multiple columns in series can increase the overall theoretical plates and enhance resolution.[1]
Adjust the Mobile Phase Composition: The mobile phase directly influences selectivity.
Ion-Pairing Reagents: Acyl-CoAs are anionic, and using a cationic ion-pairing reagent in the mobile phase is crucial for good retention and peak shape on reversed-phase columns.[3][4] Common choices include triethylamine (B128534) (TEA) or tributylamine. The concentration and type of ion-pairing reagent can significantly impact selectivity.[3]
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or a combination) can alter selectivity and resolve co-eluting peaks.
Optimize the Gradient: A shallow, slow gradient is often necessary to separate closely eluting isomers. Experiment with reducing the rate of increase of the organic modifier over the elution window of the target analytes.
Control Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
Recommendation: Test a range of column temperatures (e.g., 30°C to 50°C). Sometimes, a lower temperature can enhance selectivity, while a higher temperature can improve peak shape and efficiency.[1][5]
Q2: My acyl-CoA peaks are broad and/or tailing. What are the likely causes and how can I fix this?
A2: Poor peak shape compromises resolution and sensitivity and is often related to secondary interactions, improper mobile phase conditions, or sample preparation issues.[2][6]
Troubleshooting Steps:
Check Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like acyl-CoAs.[6][7][8] The phosphate (B84403) groups on the CoA moiety are acidic.
Recommendation: Ensure the mobile phase is buffered at a stable pH, typically around 5.0-6.8 for acyl-CoA analysis, to maintain a consistent ionization state.[9][10] Operating at a pH close to the analyte's pKa can lead to peak splitting or broadening.[6][8][11]
Optimize Ion-Pairing Reagent Concentration: Insufficient concentration of the ion-pairing reagent can lead to incomplete pairing with the analyte, causing tailing. Conversely, an excessively high concentration can lead to other issues.
Recommendation: Optimize the concentration of your ion-pairing agent (e.g., 5-15 mM) in the mobile phase.
Sample Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks.[2]
Solution: Try diluting your sample or reducing the injection volume.
Sample Stability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions or non-optimal pH.[12]
Solution: Keep samples cold (4°C) in the autosampler and analyze them as quickly as possible after preparation.[9] Ensure the extraction and final sample solvent are optimized for stability.
Q3: I am experiencing low signal intensity or poor sensitivity for my acyl-CoAs in my LC-MS/MS analysis. What are the potential causes?
A3: Low sensitivity can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.
Troubleshooting Steps:
Inefficient Extraction: Acyl-CoAs are present in low nanomolar amounts in tissues, requiring an efficient and selective extraction procedure.[13]
Recommendation: Use established extraction protocols, such as those involving quenching with cold acid (e.g., 5-sulfosalicylic acid or perchloric acid) or solvent precipitation with acetonitrile/isopropanol mixtures.[13][14] Solid-phase extraction (SPE) can be used for purification and concentration, but care must be taken as it can lead to loss of some analytes.[9][14]
Ion Suppression in MS: Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source.
Solution: Improve chromatographic separation to move the acyl-CoA peaks away from highly suppressive regions of the chromatogram. A thorough sample cleanup, for instance using SPE, can also minimize matrix effects.[15]
Incompatible Mobile Phase Additives: Non-volatile ion-pairing reagents (e.g., phosphate buffers) are not suitable for MS.
Solution: Use volatile ion-pairing reagents and mobile phase buffers compatible with mass spectrometry, such as ammonium (B1175870)formate (B1220265), ammonium acetate, or volatile organic acids/bases like formic acid and triethylamine.[16]
Data Tables for Method Optimization
Quantitative data from various studies can guide the optimization process. The following tables summarize key parameters.
Table 1: Comparison of Ion-Pairing Reagents for Acyl-CoA Analysis
Ion-Pairing Reagent
Typical Concentration
Compatibility
Notes
Triethylamine (TEA)
5-15 mM
LC-MS
Volatile; commonly used for pairing with anionic acyl-CoAs.[16]
Tributylamine (TBA)
5-15 mM
LC-MS
Offers stronger ion-pairing and potentially more retention than TEA.
Alkyl Sulfonates
5-10 mM
LC-UV
Non-volatile; not suitable for MS. Provides strong retention for cationic analytes.[17][18]
Perfluorinated Carboxylic Acids (TFA, HFBA)
0.05-0.1%
LC-MS
Can suppress positive ion mode signal but improves peak shape for some compounds.[16]
Table 2: Typical Reversed-Phase Column Chemistries and Conditions
Column Type
Particle Size (µm)
Column Dimensions (mm)
Typical Mobile Phase A
Typical Mobile Phase B
C18
1.7 - 3.5
2.1 x 100/150
10 mM Ammonium Acetate, pH 6.8
Acetonitrile
C8
3.5
2.1 x 100
100 mM Ammonium Formate, pH 5.0
98% Acetonitrile
Phenyl-Hexyl
2.6
2.1 x 100
15 mM Triethylamine, 10 mM Acetic Acid
Methanol
Biphenyl
2.7
2.1 x 150
0.1% Formic Acid
Acetonitrile w/ 0.1% Formic Acid
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Mammalian Tissue
This protocol is a general guideline for the extraction of short- to medium-chain acyl-CoAs.
Homogenization: Rapidly weigh ~20-50 mg of frozen, powdered tissue in a pre-chilled tube.
Quenching & Deproteinization: Add 500 µL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid or 5% sulfosalicylic acid) containing an internal standard (e.g., ¹³C-labeled acetyl-CoA).[14]
Vortex & Incubate: Vortex the sample vigorously for 1 minute and incubate on ice for 10 minutes.
Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Supernatant Collection: Carefully transfer the supernatant to a new tube.
(Optional) Solid-Phase Extraction (SPE): For sample cleanup and concentration, an anion-exchange SPE column can be used.[13][15]
Condition the SPE cartridge (e.g., with methanol, then equilibration buffer).
Load the supernatant.
Wash the cartridge to remove interfering substances.
Elute the acyl-CoAs with an appropriate elution buffer (e.g., a mixture of ammonium formate and methanol).[15]
Drying & Reconstitution: Dry the final extract under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 50 mM ammonium acetate).[9]
Analysis: Centrifuge the reconstituted sample to remove any particulates and inject it into the LC-MS/MS system.
Visual Guides
General Experimental Workflow
Caption: Workflow for Branched-Chain Acyl-CoA Analysis.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor isomer resolution.
Biochemical Context: BCAA Catabolism
Caption: Formation of branched-chain acyl-CoAs from BCAA catabolism.
Troubleshooting poor signal of 8-Methylheptadecanoyl-CoA in mass spec
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity for 8-Methylheptade...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity for 8-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs during mass spectrometry (MS) analysis.
This section addresses common issues encountered during the mass spectrometry analysis of 8-Methylheptadecanoyl-CoA.
Q1: I am observing a very low or no signal for my 8-Methylheptadecanoyl-CoA standard. What are the initial checks I should perform?
A1: When faced with a sudden or complete loss of signal, a systematic approach is key to identifying the root cause. Begin by isolating the problem to either the sample/extraction, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Mass Spectrometer Functionality: Infuse a known, stable compound directly into the mass spectrometer to verify its basic functionality. If you see a stable signal for the test compound, the issue likely lies with your sample or the LC system.
Fresh Standards and Mobile Phases: Acyl-CoAs are known for their instability.[1] Prepare fresh standards of 8-Methylheptadecanoyl-CoA and new mobile phases to rule out degradation or contamination.
LC System Check: Ensure there are no leaks in the LC system and that the pumps are properly primed. An air pocket in the solvent lines can lead to a complete loss of signal.[2]
Instrument Parameters: Double-check that the correct MS method is loaded, with appropriate voltages, gas flows, and temperatures for electrospray ionization (ESI). A stable ESI spray is crucial for good signal.[2]
Q2: What are the most common causes of poor signal intensity for 8-Methylheptadecanoyl-CoA?
A2: Several factors can contribute to a weak signal for long-chain acyl-CoAs. These can be broadly categorized as follows:
Sample Degradation: 8-Methylheptadecanoyl-CoA, like other acyl-CoAs, is susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions.[1]
Inefficient Ionization: The ionization efficiency of long-chain acyl-CoAs can be highly dependent on the mobile phase composition and ESI source conditions. Positive ion mode is generally more sensitive for acyl-CoA analysis.[3]
Ion Suppression: Co-eluting components from complex biological matrices can interfere with the ionization of your target analyte, leading to a suppressed signal.
Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or inadequate collision energy will result in poor sensitivity in multiple reaction monitoring (MRM) or similar experiments.
Chromatographic Issues: Poor peak shape, often due to issues with the analytical column or an inappropriate mobile phase, can diminish the signal-to-noise ratio.
Q3: How can I improve my sample preparation to minimize degradation and signal loss?
A3: A robust sample preparation protocol is critical for successful acyl-CoA analysis.
Extraction: For tissue samples, rapid homogenization in an ice-cold extraction buffer is recommended to quench enzymatic activity. A common approach involves protein precipitation using acids like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), followed by solid-phase extraction (SPE) for cleanup.[4][5]
pH Control: Maintaining an acidic pH throughout the extraction and in the final sample solvent can improve the stability of acyl-CoAs.
Storage: Store extracts as dry pellets at -80°C to minimize degradation.[6] When ready for analysis, reconstitute in a suitable solvent, ideally one that is compatible with your LC mobile phase and maintains an acidic pH.
Vial Selection: Using glass vials instead of plastic can reduce signal loss for some CoA species.[1]
Q4: What are the optimal mass spectrometry parameters for detecting 8-Methylheptadecanoyl-CoA?
A4: While optimal parameters should be determined empirically on your specific instrument, the following provides a good starting point for positive ion mode ESI-MS/MS analysis.
Precursor Ion [M+H]⁺: Calculate the expected mass of the protonated molecule for 8-Methylheptadecanoyl-CoA.
Product Ions: Acyl-CoAs exhibit characteristic fragmentation patterns. A common neutral loss is 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[4][7][8] Another characteristic product ion is often observed at m/z 428.[4][7][8]
Collision Energy: The collision energy should be optimized to maximize the signal of the chosen product ion. This will vary between different mass spectrometers.
Experimental Protocols
Protocol 1: Extraction of 8-Methylheptadecanoyl-CoA from Tissue Samples
This protocol provides a general guideline for the extraction of long-chain acyl-CoAs from tissue. Optimization may be required for specific tissue types.
Tissue Pulverization: Freeze tissue samples in liquid nitrogen and pulverize to a fine powder using a mortar and pestle or a specialized tissue pulverizer. This should be done quickly to prevent thawing.
Homogenization: Weigh approximately 50 mg of the frozen tissue powder and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA). An appropriate internal standard should be added at this stage.
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
Solid-Phase Extraction (SPE):
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
Load the supernatant from the centrifugation step onto the conditioned cartridge.
Wash the cartridge with 3 mL of water to remove unbound impurities.
Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium (B1175870) acetate.
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of 5% (w/v) 5-sulfosalicylic acid in water.[5]
Data Presentation
Table 1: Key Mass Spectrometry Parameters for Acyl-CoA Analysis
Parameter
Recommended Setting/Value
Rationale
Ionization Mode
Positive Electrospray Ionization (ESI)
Generally provides higher sensitivity for acyl-CoAs.[3]
Precursor Ion
[M+H]⁺
The protonated molecular ion.
Primary Product Ion
[M+H - 507]⁺
Corresponds to the neutral loss of 3'-phosphoadenosine-5'-diphosphate, a characteristic fragment for acyl-CoAs.[4][7][8]
Preventing degradation of 8-Methylheptadecanoyl-CoA during sample prep
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 8-Methylheptadecanoyl-CoA...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 8-Methylheptadecanoyl-CoA during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Signal of 8-Methylheptadecanoyl-CoA
Degradation during Sample Handling and Storage: Long-chain acyl-CoAs are inherently unstable and susceptible to enzymatic and chemical breakdown.[1] Repeated freeze-thaw cycles can significantly compromise sample integrity.[1]
For optimal results, process fresh tissue immediately. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1]
Inefficient Extraction: Incomplete cell lysis or an inappropriate solvent-to-tissue ratio can lead to poor recovery.[1]
Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for better disruption.[1] Optimize the solvent-to-tissue ratio, with a 20-fold excess of solvent often being effective.[1]
Hydrolysis: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[2]
Work quickly and keep samples on ice at all times.[1] Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization.[1][3]
Poor Recovery After Solid-Phase Extraction (SPE)
Improper SPE Column Conditioning: Failure to properly condition and equilibrate the SPE column before loading the sample can lead to analyte loss.[1]
Ensure the SPE column is conditioned and equilibrated according to the manufacturer's protocol.[1]
Suboptimal Wash and Elution Steps: The composition of the wash and elution solvents may not be suitable for 8-Methylheptadecanoyl-CoA.
Optimize the wash and elution steps to ensure that 8-Methylheptadecanoyl-CoA is retained during washing and efficiently eluted.
Inaccurate Quantification
Lack of an Appropriate Internal Standard: Without an internal standard, it is difficult to account for variability in extraction efficiency.[4]
Add an internal standard, such as Heptadecanoyl-CoA, at the beginning of the sample preparation process to monitor and correct for recovery.[1][3]
Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous species can cause ion suppression, leading to inaccurate quantification.[2]
Achieve good chromatographic separation to minimize ion suppression.[2] Construct calibration curves in a matrix that closely matches the study samples.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 8-Methylheptadecanoyl-CoA degradation during sample preparation?
A1: The primary causes of degradation are enzymatic activity and chemical instability.[1] Long-chain acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.[2] To mitigate this, it is crucial to work quickly, maintain samples on ice, and use acidic buffers during extraction.[1]
Q2: What is the recommended storage condition for tissues intended for 8-Methylheptadecanoyl-CoA analysis?
A2: For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C to minimize enzymatic degradation.[1] It is important to avoid repeated freeze-thaw cycles as this can significantly impact the stability of lipids.[1][5]
Q3: Can I use a generic lipid extraction method for 8-Methylheptadecanoyl-CoA?
A3: While general lipid extraction methods can be a starting point, they may not be optimal for acyl-CoAs due to their amphiphilic nature. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1] Solid-phase extraction (SPE) is often employed for purification and to enhance recovery rates.[1]
Q4: Why is an internal standard crucial for the accurate quantification of 8-Methylheptadecanoyl-CoA?
A4: An internal standard, ideally a structurally similar molecule like Heptadecanoyl-CoA, is essential to account for sample loss during the multi-step process of extraction, purification, and analysis.[1][3] Adding a known amount of the internal standard at the very beginning of the sample preparation allows for the normalization of the final analyte signal, correcting for any variability in recovery.[4]
Q5: What type of analytical method is best suited for 8-Methylheptadecanoyl-CoA analysis?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of acyl-CoAs.[2] It allows for the separation of 8-Methylheptadecanoyl-CoA from other cellular components and its specific detection, which is critical for accurate measurement.[2]
Experimental Protocol: Extraction of 8-Methylheptadecanoyl-CoA from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][3]
Materials:
Frozen tissue sample
Glass homogenizer
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
Technical Support Center: Analysis of 8-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 8-Methylheptadecanoyl-CoA. The information provided is based on established methodologies for the analysis of long-chain and branched-chain acyl-CoAs, as specific data for 8-Methylheptadecanoyl-CoA is limited.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of 8-Methylheptadecanoyl-CoA?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of the quantification of 8-Methylheptadecanoyl-CoA.[1]
Q2: What are the common sources of matrix effects in the analysis of 8-Methylheptadecanoyl-CoA from biological samples?
A2: In biological matrices such as plasma, serum, or tissue homogenates, the primary sources of matrix effects are phospholipids (B1166683).[1][2] Other contributing substances include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[3][4]
Q3: How can I determine if my analysis of 8-Methylheptadecanoyl-CoA is affected by matrix effects?
A3: Two common methods to assess matrix effects are:
Post-Column Infusion: This qualitative technique involves infusing a constant flow of an 8-Methylheptadecanoyl-CoA standard into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates ion suppression or enhancement at that retention time.[1]
Post-Extraction Spike: This is a quantitative method where a known amount of 8-Methylheptadecanoyl-CoA is added to a blank matrix extract that has undergone the complete sample preparation process. The response is then compared to that of the same concentration of the standard in a clean solvent. The ratio of the two responses provides a quantitative measure of the matrix effect.[1][5]
Q4: What is the best approach to compensate for matrix effects in the quantification of 8-Methylheptadecanoyl-CoA?
A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS for 8-Methylheptadecanoyl-CoA (e.g., deuterated 8-Methylheptadecanoyl-CoA) would have nearly identical chemical and physical properties to the analyte. This means it will co-elute and be affected by matrix components in the same way, allowing for accurate normalization and correction of the signal. While a specific SIL-IS for 8-Methylheptadecanoyl-CoA may not be commercially available, custom synthesis is a possibility.[6] Alternatively, a structurally similar odd-chain acyl-CoA SIL-IS can be used, though with potentially less accuracy.
Troubleshooting Guide for Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in the LC-MS/MS analysis of 8-Methylheptadecanoyl-CoA.
dot
Caption: Troubleshooting workflow for matrix effects.
Problem: Poor accuracy and precision in the quantification of 8-Methylheptadecanoyl-CoA.
Step 1: Quantify the Matrix Effect
Action: Perform a post-extraction spike experiment as described in FAQ A3.
Evaluation: Calculate the matrix effect using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Clean Solvent) * 100
Decision: If the matrix effect leads to a deviation of more than 15% (i.e., a value outside the 85-115% range), proceed to Step 2. If not, the observed issues may stem from other experimental variables.
Step 2: Implement Mitigation Strategies
Choose one or more of the following strategies:
Optimize Sample Preparation: The goal is to remove interfering components from the matrix.
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For acyl-CoAs, a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel is often used.[7]
Liquid-Liquid Extraction (LLE): An LLE protocol using a solvent system like acetonitrile (B52724)/isopropanol can be effective for extracting acyl-CoAs while leaving behind many interfering substances.[8]
Protein Precipitation (PPT): While simple, PPT with a solvent like acetonitrile may not be sufficient to remove all phospholipids and should be considered a preliminary clean-up step.
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
Action: Synthesize or acquire a deuterated or 13C-labeled 8-Methylheptadecanoyl-CoA.
Implementation: Add the SIL-IS to the sample at the very beginning of the sample preparation process.
Rationale: The SIL-IS will experience the same matrix effects and extraction inefficiencies as the analyte, allowing for accurate correction during data processing.
Improve Chromatographic Separation:
Action: Modify the LC method to better separate 8-Methylheptadecanoyl-CoA from co-eluting matrix components.
Options:
Change the gradient profile.
Use a different stationary phase (e.g., a C18 column with high pH mobile phase).[9]
Employ a smaller particle size column for higher resolution.
Step 3: Re-evaluate and Validate
Action: After implementing one or more mitigation strategies, repeat the post-extraction spike experiment.
Evaluation: The matrix effect should now be within the acceptable range of 85-115%.
Outcome: If the matrix effect is still significant, a combination of the above strategies may be necessary. For example, an optimized SPE protocol combined with the use of a SIL-IS is a very robust approach.
Quantitative Data on Acyl-CoA Analysis
The following tables provide representative data on recovery and matrix effects for various acyl-CoAs from published methods. This data can serve as a benchmark for what to expect during the analysis of 8-Methylheptadecanoyl-CoA.
Table 1: Representative Recoveries of Acyl-CoAs using Solid-Phase Extraction
Table 2: Matrix Effects for Short-Chain Acyl-CoAs in Cell Extracts
Analyte
Matrix Effect (%)
Dephospho-CoA
~19% ion suppression
Other short-chain acyl-CoAs
< 10% ion suppression
Data from a study using 2.5% sulfosalicylic acid for extraction without SPE.[3]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 8-Methylheptadecanoyl-CoA from Tissue
This protocol is adapted from established methods for long-chain acyl-CoAs.[4][7]
Homogenization:
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
Add 1 mL of ice-cold 100 mM Potassium Phosphate buffer (pH 4.9) containing a known amount of SIL-IS.
Homogenize on ice.
Add 1 mL of 2-Propanol and homogenize again.
Extraction:
Transfer the homogenate to a centrifuge tube.
Add 2 mL of acetonitrile, and vortex for 2 minutes.
Centrifuge at 12,000 x g for 10 minutes at 4°C.
Carefully collect the supernatant.
SPE Cleanup:
Condition a 2-(2-pyridyl)ethyl SPE column with 2 mL of Wash Solution (Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4).
Load the supernatant onto the conditioned column.
Wash the column with 2 mL of Wash Solution.
Elute 8-Methylheptadecanoyl-CoA with 1.5 mL of Elution Solution (Methanol/250 mM Ammonium Formate; 4:1).
Sample Preparation for LC-MS:
Evaporate the eluate to dryness under a stream of nitrogen.
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Metabolic Pathway of 8-Methylheptadecanoyl-CoA
8-Methylheptadecanoyl-CoA, as a branched-chain fatty acyl-CoA, is primarily metabolized through peroxisomal β-oxidation.[10][11] This pathway is necessary because the methyl branch at the β-carbon position would inhibit mitochondrial β-oxidation.
dot
Caption: Peroxisomal β-oxidation of branched-chain acyl-CoAs.
Technical Support Center: Enhancing the Stability of 8-Methylheptadecanoyl-CoA Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of 8-Methylheptadecanoyl-CoA standards in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 8-Methylheptadecanoyl-CoA and what are its primary applications?
A1: 8-Methylheptadecanoyl-CoA is a branched-chain long-chain acyl-coenzyme A (acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cell signaling.[1][2] Specifically, branched-chain fatty acyl-CoAs are involved in peroxisomal α- and β-oxidation.[3] In research, 8-Methylheptadecanoyl-CoA is often used as an internal standard for mass spectrometry-based quantification of other long-chain acyl-CoAs due to its structural similarity to endogenous species and its typically low natural abundance in many biological samples.
Q2: What are the main factors that affect the stability of 8-Methylheptadecanoyl-CoA standards?
A2: The stability of 8-Methylheptadecanoyl-CoA, like other long-chain acyl-CoAs, is primarily affected by:
Hydrolysis: The thioester bond is susceptible to both enzymatic and non-enzymatic hydrolysis, yielding coenzyme A (CoA-SH) and 8-methylheptadecanoic acid.[4][5][6]
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the thioester bond.
Temperature: Higher temperatures accelerate the rate of degradation.
Oxidation: While less common for saturated acyl chains, exposure to strong oxidizing agents should be avoided.
Repeated Freeze-Thaw Cycles: These can lead to degradation and should be minimized.
Q3: How should I properly store my 8-Methylheptadecanoyl-CoA standard?
A3: Proper storage is critical for maintaining the integrity of your standard.
Short-term storage (days to weeks): Store solutions at -20°C.
Long-term storage (months to years): For optimal stability, store lyophilized powder or solutions in an appropriate solvent at -80°C.
Working solutions: Prepare fresh working solutions from a stock solution for each experiment to minimize degradation. Avoid repeated use of the same diluted standard solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of 8-Methylheptadecanoyl-CoA.
Issue 1: Low or No Signal During LC-MS/MS Analysis
Possible Causes & Solutions:
Cause
Recommended Solution
Degradation of the Standard
Prepare a fresh dilution of the standard from a stock solution stored at -80°C. Verify the integrity of the stock by analyzing a freshly prepared, concentrated solution. Consider preparing new stock solutions if they have been stored for an extended period or subjected to multiple freeze-thaw cycles.
Improper Solvent/pH
Ensure the standard is dissolved in a compatible solvent. For reconstitution, high-purity methanol (B129727) or a slightly acidic buffer (e.g., pH 4.0-5.0) is often recommended for long-chain acyl-CoAs. Avoid strongly basic or acidic conditions in your sample preparation and mobile phases.
Suboptimal Mass Spectrometry Parameters
Optimize the MS parameters for 8-Methylheptadecanoyl-CoA. This includes tuning for the correct precursor and product ions. A common fragmentation for acyl-CoAs is the neutral loss of the phospho-ADP moiety (507 Da).[7]
Matrix Effects
The presence of other molecules in your sample can suppress the ionization of 8-Methylheptadecanoyl-CoA. To mitigate this, ensure proper sample clean-up (e.g., solid-phase extraction). If using as an internal standard, ensure it is added to the sample early in the extraction process to account for matrix effects and extraction efficiency.
Issue 2: High Background or Contaminating Peaks in Blank Samples
Possible Causes & Solutions:
Cause
Recommended Solution
Solvent Contamination
Run a solvent blank (injecting only the solvent used for sample preparation) to check for contaminants. Use high-purity, LC-MS grade solvents.
Contamination from Labware
Fatty acids are common contaminants from plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware.[3] Whenever possible, use glass and rinse thoroughly with a high-purity organic solvent. If plasticware is necessary, pre-rinse with solvent.
Carryover from Previous Injections
Implement a robust column washing step between sample injections.[8] This may involve a high-organic solvent wash to remove strongly retained compounds from the column.
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting) in Chromatography
Possible Causes & Solutions:
Cause
Recommended Solution
Secondary Interactions with the Column
Peak tailing can occur due to interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the column type. For acyl-CoAs, a slightly acidic mobile phase can improve peak shape.
Column Contamination or Degradation
A buildup of sample matrix on the column can lead to poor peak shape.[8] Use a guard column and/or perform regular column flushing. If the problem persists, the column may need to be replaced.
Inappropriate Injection Solvent
The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.[9]
Experimental Protocols
Protocol 1: Preparation of 8-Methylheptadecanoyl-CoA Stock and Working Solutions
Reconstitution of Lyophilized Standard:
Allow the lyophilized 8-Methylheptadecanoyl-CoA to equilibrate to room temperature before opening the vial to prevent condensation.
Reconstitute the powder in high-purity methanol to a stock concentration of 1-5 mM.
Vortex briefly to ensure complete dissolution.
Storage of Stock Solution:
Aliquot the stock solution into small, single-use volumes in amber glass vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.
Store the aliquots at -80°C.
Preparation of Working Solutions:
On the day of the experiment, thaw a single aliquot of the stock solution.
Perform serial dilutions to the desired working concentration using the appropriate solvent (e.g., methanol, or the initial mobile phase of your LC method).
Protocol 2: Use of 8-Methylheptadecanoyl-CoA as an Internal Standard for LC-MS/MS
Sample Preparation:
To a known volume or weight of your biological sample (e.g., cell lysate, tissue homogenate), add a precise amount of 8-Methylheptadecanoyl-CoA from a working solution. The final concentration should be within the linear range of your assay.
Proceed with your established protein precipitation and lipid extraction protocol (e.g., using a cold organic solvent like methanol or acetonitrile).
LC-MS/MS Analysis:
Develop a multiple reaction monitoring (MRM) method that includes the specific precursor-to-product ion transition for 8-Methylheptadecanoyl-CoA alongside the transitions for your analytes of interest.
The precursor ion will be [M+H]+, and a characteristic product ion results from the neutral loss of 507 Da.[7]
Quantification:
Calculate the peak area ratio of the endogenous acyl-CoA to the 8-Methylheptadecanoyl-CoA internal standard.
Determine the concentration of the endogenous acyl-CoA by comparing this ratio to a standard curve prepared with known amounts of the analyte and a constant amount of the internal standard.
Visualizations
Caption: Factors influencing the degradation of 8-Methylheptadecanoyl-CoA standards.
Caption: Troubleshooting workflow for low or no signal in LC-MS/MS analysis.
Technical Support Center: Method Validation for 8-Methylheptadecanoyl-CoA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 8-Methylheptadecanoyl-CoA. The information is tailored for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 8-Methylheptadecanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals working on bioanalytical method validation.
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for an 8-Methylheptadecanoyl-CoA quantification method according to regulatory guidelines?
A1: According to guidelines from regulatory bodies like the FDA, key bioanalytical method validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity (Lower Limit of Quantitation, LLOQ), reproducibility, and stability.[1][2] For biomarker analysis, it's also important to consider the context of use, as fixed criteria from drug bioanalysis may not always be appropriate.[3] The ICH M10 guidance is a recommended starting point for chromatographic assays.[3][4]
Q2: Which analytical technique is most suitable for quantifying 8-Methylheptadecanoyl-CoA?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the quantitative analysis of acyl-CoA species.[5][6][7] This method offers high sensitivity and selectivity, which is necessary for distinguishing and quantifying specific acyl-CoAs within complex biological matrices.[8]
Q3: Why is the stability of 8-Methylheptadecanoyl-CoA a critical factor during method validation?
A3: Acyl-CoA esters are susceptible to enzymatic and chemical degradation, including hydrolysis.[9] Therefore, it is crucial to evaluate the stability of 8-Methylheptadecanoyl-CoA under various conditions. This includes freeze-thaw stability, short-term stability at room temperature (bench-top), and long-term stability in frozen storage. Stability assessments ensure that the measured concentration accurately reflects the true concentration in the sample at the time of collection.[10]
Q4: How do I choose an appropriate internal standard for 8-Methylheptadecanoyl-CoA analysis?
A4: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled 8-Methylheptadecanoyl-CoA). This helps to correct for variability during sample extraction, processing, and LC-MS/MS analysis.[8] If a stable isotope-labeled standard is unavailable, a structurally similar acyl-CoA that is not endogenously present in the sample can be used.
Troubleshooting Guide
Low or No Signal Intensity
Q5: I am not seeing any signal for my 8-Methylheptadecanoyl-CoA standard. What should I check first?
A5: When a signal is completely absent, a systematic check is required:
Mass Spectrometer Function: Infuse a known, stable compound to verify the instrument is responsive.[9]
Standard Integrity: Prepare a fresh stock solution of your 8-Methylheptadecanoyl-CoA standard, as acyl-CoAs can degrade over time.
Mobile Phases: Prepare fresh mobile phases to rule out contamination or degradation.[9]
Instrument Parameters: Confirm that all MS parameters (e.g., ion spray voltage, gas flows, temperatures) are correctly set and that a stable electrospray is being generated.[5]
Q6: My signal for 8-Methylheptadecanoyl-CoA is very low. What are the common causes?
A6: Several factors can lead to low signal intensity for acyl-CoAs:
Inefficient Ionization: Acyl-CoAs are polar molecules, and their ionization can be inefficient. Optimization of mobile phase pH and composition is critical. Using a volatile reagent like triethylamine (B128534) or ammonium (B1175870)hydroxide (B78521) in the mobile phase can improve peak shape and signal.[6][11]
Suboptimal MS/MS Transition: Ensure you are using the optimal multiple reaction monitoring (MRM) transition. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[11][12] The precursor ion would be [M+H]⁺.
Sample Degradation: Acyl-CoAs are unstable in non-acidic aqueous solutions. Ensure samples are kept on ice or at 4°C during preparation and analysis to minimize hydrolysis.[9][10]
Matrix Effects: Co-eluting components from the biological matrix can suppress the ionization of the target analyte. Improve sample clean-up using solid-phase extraction (SPE) or adjust chromatography to separate the analyte from interfering substances.[13]
Poor Peak Shape and Chromatography Issues
Q7: My chromatographic peaks for 8-Methylheptadecanoyl-CoA are tailing or broad. How can I improve this?
A7: Poor peak shape is a common issue in acyl-CoA analysis:
Secondary Interactions: Tailing can occur due to interactions between the phosphate (B84403) groups of the CoA moiety and the stationary phase. Using a high pH mobile phase (e.g., with ammonium hydroxide) can help to deprotonate silanols on the column, reducing these interactions.[11]
Column Contamination: Repeated injections of biological extracts can lead to a build-up of contaminants on the column.[8] Implement a column wash step between injections, such as with 0.1% phosphoric acid, to clean the column.[14]
Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[13]
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[13]
Reproducibility and Accuracy Issues
Q8: My results are not reproducible between runs. What could be the cause?
A8: Poor reproducibility can stem from several sources:
Inconsistent Sample Preparation: Ensure that sample extraction and handling are performed consistently across all samples. The use of an internal standard is crucial to mitigate variability.[8]
Analyte Instability: If the analyte is degrading in the autosampler over the course of a run, this will lead to inconsistent results. Test the stability of 8-Methylheptadecanoyl-CoA in the autosampler solvent and conditions.[10]
Instrument Fluctuation: Monitor system pressure and spray stability throughout the run. Fluctuations can indicate issues with the pump, injector, or ion source.
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for quantifying 8-Methylheptadecanoyl-CoA involves sample extraction, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for 8-Methylheptadecanoyl-CoA Quantification.
Troubleshooting Workflow for Low Signal
This decision tree provides a systematic approach to diagnosing the cause of a low or absent signal during LC-MS/MS analysis.
Caption: Troubleshooting Decision Tree for Low LC-MS Signal.
Protocol 1: Sample Extraction from Tissue
This protocol is adapted from methods for long-chain fatty acyl-CoA extraction.[6][11]
Preparation: Place approximately 100-200 mg of frozen tissue into a pre-chilled tube.
Homogenization: Add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile (B52724):water). Homogenize the tissue thoroughly using a mechanical disruptor, keeping the sample on ice.
Internal Standard: Spike the homogenate with an appropriate internal standard (e.g., ¹³C-labeled palmitoyl-CoA) to your desired final concentration.
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
Solid-Phase Extraction (SPE):
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
Load the supernatant from the centrifugation step onto the conditioned cartridge.
Wash the cartridge with an aqueous buffer to remove unbound impurities.
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile containing ammonium hydroxide).
Final Step: Dry the eluted sample under a stream of nitrogen. Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a representative LC-MS/MS method that can be adapted for 8-Methylheptadecanoyl-CoA.
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.[11]
Mobile Phase B: Acetonitrile.
Flow Rate: 0.3 mL/min.
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the more hydrophobic long-chain acyl-CoAs.
MRM Transition (Example): Monitor for the neutral loss of 507 Da from the protonated parent ion. The exact precursor m/z for 8-Methylheptadecanoyl-CoA would need to be calculated. The product ion would correspond to the acyl-chain fragment.
Method Validation Parameters & Data
The following tables summarize typical acceptance criteria and performance data for bioanalytical methods based on FDA guidelines and published literature for similar analytes.[15] These values can serve as a benchmark for the validation of an 8-Methylheptadecanoyl-CoA quantification method.
Table 1: Typical Acceptance Criteria for Method Validation
Parameter
Acceptance Criteria
Calibration Curve
Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal value (±20% for LLOQ).
Accuracy
Mean value should be within ±15% of the theoretical value (±20% at LLOQ).
Precision
Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Selectivity
No significant interfering peaks at the retention time of the analyte in blank samples.
Recovery
Should be consistent, precise, and reproducible.
Stability
Analyte concentration should be within ±15% of the initial concentration.
Table 2: Example Performance Data for Acyl-CoA Quantification Methods
This table presents representative data synthesized from published LC-MS/MS methods for various acyl-CoAs to provide a reference for expected performance.
Technical Support Center: Analysis of Branched-Chain Fatty Acyl-CoAs
Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, sci...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of BCFA-CoAs, providing potential causes and recommended solutions.
Issue 1: Low or no signal for BCFA-CoAs in my LC-MS/MS analysis.
Question: I am not detecting my target branched-chain fatty acyl-CoAs, or the signal intensity is much lower than expected. What could be the cause?
Answer: This is a common issue that can stem from several factors throughout the experimental process, from sample handling to data acquisition. The primary suspects are sample degradation, inefficient extraction, and analyte loss on surfaces. Acyl-CoAs are known to be unstable, and their phosphate (B84403) groups can adhere to glass and metal surfaces.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Sample Degradation
Ensure rapid quenching of metabolic activity immediately after sample collection. Keep samples on ice at all times during preparation and store extracts as dry pellets at -80°C. Reconstitute samples just before analysis in a non-aqueous solvent like methanol (B129727) or a buffered solution to minimize hydrolysis.
Inefficient Extraction
The choice of extraction solvent is critical. A cold solution of 80% methanol has been shown to be effective. For deproteinization, 5-sulfosalicylic acid (SSA) is often more effective than trichloroacetic acid (TCA) for recovering short-chain species.
Analyte Loss on Surfaces
The phosphate groups on acyl-CoAs can chelate with metal ions and adsorb to surfaces. Using metal-free vials and tubing can help mitigate this. A derivatization strategy involving phosphate methylation can also resolve issues of analyte loss on glass and metallic surfaces.[1]
Poor Ionization in Mass Spectrometer
Optimize the electrospray ionization (ESI) source parameters. Acyl-CoAs are typically analyzed in positive ion mode. Ensure the mobile phase composition is amenable to good ionization; for example, the use of ammonium (B1175870)acetate (B1210297) can be beneficial.
Issue 2: Poor chromatographic separation of BCFA-CoA isomers.
Question: I am struggling to separate isomers like isobutyryl-CoA and n-butyryl-CoA. How can I improve my chromatographic resolution?
Answer: Co-elution of isomers is a significant challenge in the analysis of BCFA-CoAs, leading to inaccurate quantification. Achieving baseline separation is key to reliable data.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Suboptimal Column Chemistry
A C18 reversed-phase column is commonly used and can provide good separation. Experiment with different C18 column properties (e.g., particle size, pore size, end-capping) to find the best resolution for your specific analytes.
Inadequate Mobile Phase Composition
The use of ion-pairing reagents in the mobile phase can improve the separation of isomeric acyl-CoAs. However, be aware that these reagents can cause ion suppression in the mass spectrometer, particularly in positive ion mode. An alternative is to use a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) with a C18 column, which has been shown to achieve high-resolution separation.[2][3]
Gradient Elution Not Optimized
A shallow and slow gradient elution is often necessary to resolve closely eluting isomers. Meticulously optimize the gradient profile to maximize the separation between your target isomers.
Issue 3: Inaccurate or imprecise quantification of BCFA-CoAs.
Question: My quantitative results for branched-chain fatty acyl-CoAs show high variability between replicates. What are the likely sources of this error?
Answer: Quantitative accuracy and precision are paramount in metabolic studies. Variability can be introduced at multiple stages, including sample preparation and data analysis.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Lack of an Appropriate Internal Standard
The gold standard for quantification is the use of a stable isotope-labeled version of the analyte for each BCFA-CoA being measured. If these are not available, odd-chain acyl-CoAs (e.g., heptadecanoyl-CoA) can be used as they are not typically found in biological samples.
Matrix Effects
Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Improve sample cleanup using solid-phase extraction (SPE) or ensure good chromatographic separation to resolve analytes from interfering species.
Non-Linearity of Calibration Curves
Construct calibration curves in a matrix that closely matches your study samples to account for matrix effects. Using a weighted linear regression (e.g., 1/x) for your calibration curves can improve accuracy, especially at lower concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my samples to prevent the degradation of branched-chain fatty acyl-CoAs?
A1: Due to their inherent instability, proper storage is crucial. For short-term storage during sample preparation, always keep samples on ice. For long-term storage, it is recommended to store extracts as dried pellets at -80°C. Reconstitute the dried extract just prior to LC-MS/MS analysis. Avoid repeated freeze-thaw cycles as this can lead to significant degradation of acyl-CoAs.
Expected Stability of Acyl-CoAs Under Various Storage Conditions
(Based on general principles for unstable metabolites, as specific data for BCFA-CoAs is limited)
Storage Condition
Expected Stability
Recommendations
Room Temperature (in solution)
Very Poor (hours)
Avoid at all costs. Process samples immediately.
4°C (in solution)
Poor (hours to a day)
Use only for very short-term storage in the autosampler during a run.
-20°C (frozen extract)
Fair to Good (weeks to months)
Acceptable for shorter-term storage, but -80°C is preferred.
-80°C (frozen extract)
Excellent (months to years)
Recommended for all long-term storage of acyl-CoA extracts.
Freeze-Thaw Cycles
Significant Degradation
Aliquot samples to avoid multiple freeze-thaw cycles.
Q2: Which extraction method provides the best recovery for short-chain branched-chain fatty acyl-CoAs?
A2: The choice of extraction method can significantly impact recovery. While methods involving protein precipitation with trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) are common, they can lead to the loss of more hydrophilic, short-chain acyl-CoAs. A simpler and often more effective method for these molecules is protein precipitation with 5-sulfosalicylic acid (SSA), which does not require a subsequent SPE step.
Comparison of Acyl-CoA Extraction Method Recoveries
Analyte
Recovery with TCA + SPE (%)
Recovery with 2.5% SSA (%)
Malonyl-CoA
26
74
Acetyl-CoA
36
59
Propionyl-CoA
62
80
Isovaleryl-CoA
58
59
Data adapted from a study comparing extraction methods for short-chain acyl-CoAs.[4]
Q3: Can I use the same LC-MS/MS method for both short-chain and long-chain branched-chain fatty acyl-CoAs?
A3: While it is possible to develop a method that covers a broad range of acyl-CoA chain lengths, it often requires a compromise in performance for either the short-chain or long-chain species. Short-chain BCFA-CoAs are more polar and may require different chromatographic conditions (e.g., HILIC or specific ion-pairing reagents) than the more hydrophobic long-chain species, which are well-suited for standard C18 reversed-phase chromatography. A harmonized approach using both HILIC and reversed-phase chromatography in series has been developed to address this challenge.[5]
Q4: What are the characteristic fragment ions I should look for in my MS/MS analysis of acyl-CoAs?
A4: Acyl-CoAs have a very characteristic fragmentation pattern in positive ion mode MS/MS. The parent ion [M+H]+ will typically produce a neutral loss of 507 Da, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate portion of the Coenzyme A molecule.[4][6] Another common fragment ion is observed at m/z 428. These characteristic fragments can be used to set up Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiments for targeted quantification.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Branched-Chain Fatty Acyl-CoAs
This protocol provides a general framework for the targeted quantification of BCFA-CoAs. Optimization will be required for specific instrumentation and analytes.
Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold phosphate-buffered saline (PBS), then scrape the cells into a pre-chilled microcentrifuge tube. For suspension cells, pellet by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet.
Quenching and Lysis: Immediately add an equal volume of ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., a stable isotope-labeled BCFA-CoA).
Deproteinization: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes.
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube, avoiding the protein pellet.
Storage: Store the supernatant at -80°C until analysis.
2. LC-MS/MS Analysis
Chromatographic System: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
Mobile Phase B: Acetonitrile.
Gradient Elution:
0-2 min: 5% B
2-15 min: Linear gradient to 95% B
15-18 min: Hold at 95% B
18.1-22 min: Return to 5% B and equilibrate.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
MS Parameters:
Ion Source Gas 1: 40 psi
Ion Source Gas 2: 50 psi
Curtain Gas: 30 psi
IonSpray Voltage: 5500 V
Temperature: 500°C
Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode. For each BCFA-CoA, monitor the transition from the precursor ion [M+H]+ to the product ion [M-507+H]+.
The following diagram illustrates the initial steps in the catabolism of the branched-chain amino acids (leucine, isoleucine, and valine) leading to the formation of their respective branched-chain fatty acyl-CoA derivatives.
Technical Support Center: Optimizing MS/MS Fragmentation of 8-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylheptadecanoyl-CoA. Our aim is to...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylheptadecanoyl-CoA. Our aim is to help you overcome common challenges encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for 8-Methylheptadecanoyl-CoA in positive ion mode ESI-MS/MS?
In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern.[1][2] You can expect two primary fragmentation events:
A neutral loss of 507.0 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety. This is often the most abundant fragmentation pathway.[1][2][3]
A product ion at m/z 428.4, representing the charged CoA moiety resulting from cleavage at the 5'-diphosphate group.[1][3]
For 8-Methylheptadecanoyl-CoA (Molecular Weight: 1094.6 g/mol ), the precursor ion will be [M+H]⁺ at m/z 1095.6. The expected major product ion from the neutral loss would be at m/z 588.6.
Q2: Which ionization mode, positive or negative, is better for analyzing 8-Methylheptadecanoyl-CoA?
Positive ion mode is generally reported to be more sensitive for the analysis of fatty acyl-CoAs, with some studies showing a 3-fold increase in sensitivity compared to negative ion mode.[3] Therefore, positive electrospray ionization (ESI) is recommended for optimal detection and fragmentation of 8-Methylheptadecanoyl-CoA.
Q3: I am observing a very low signal for my 8-Methylheptadecanoyl-CoA precursor ion. What are the possible causes?
Low signal intensity can stem from several factors:
Suboptimal Ionization: The pH of your mobile phase can significantly impact ionization efficiency. For positive ion ESI, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is recommended to promote protonation.[4]
Sample Degradation: Acyl-CoAs can be unstable. It is advisable to prepare fresh samples and analyze them promptly. Protect your samples from elevated temperatures and light to prevent degradation.[4]
Poor Desolvation: Inefficient desolvation in the ESI source can lead to a reduced ion signal. Optimize the desolvation gas flow and temperature.[5]
Incorrect Sprayer Voltage: The electrospray voltage should be optimized. While a default setting might work, fine-tuning this parameter can lead to significant improvements in sensitivity.[5]
Troubleshooting Guides
Issue 1: Poor or No Fragmentation of the Precursor Ion
You have a stable precursor ion signal for 8-Methylheptadecanoyl-CoA, but you observe minimal or no fragmentation upon collision-induced dissociation (CID).
Troubleshooting Steps:
Increase Collision Energy (CE): This is the most direct way to induce fragmentation. Gradually increase the CE in increments and monitor the abundance of your precursor and expected product ions.
Check Collision Gas Pressure: Ensure that the collision gas (e.g., nitrogen or argon) is flowing at the correct pressure. A hissing sound from the instrument could indicate a leak or excessively high pressure, which can paradoxically lead to poor fragmentation efficiency.[6]
Optimize Declustering Potential (DP) / Cone Voltage: This parameter can help to decluster solvent molecules from your ion of interest and can also induce some in-source fragmentation. Optimize this setting before moving to collision cell parameters.[5]
Consider Adduct Formation: If your precursor ion is a sodium adduct ([M+Na]⁺) instead of a protonated molecule ([M+H]⁺), it may be more resistant to fragmentation.[7] Adding a small amount of acid (e.g., formic acid) to your mobile phase can promote the formation of protonated ions.[7]
Issue 2: Unexpected Fragments in the MS/MS Spectrum
Your MS/MS spectrum shows fragment ions that do not correspond to the expected neutral loss of 507 Da or the m/z 428 fragment.
Troubleshooting Steps:
In-Source Fragmentation: The compound might be fragmenting in the ion source before it reaches the mass analyzer. This can be mitigated by using a softer ionization technique or reducing the source temperature.[4]
Co-eluting Impurities: The unexpected fragments may be coming from an impurity that has the same retention time as your analyte. Improve your chromatographic separation by using a longer gradient or a column with a different selectivity.[4]
Sample Contamination: Review all solvents, reagents, and materials used during sample preparation for potential sources of contamination.[4]
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is a general guideline for the extraction of acyl-CoAs from tissues or cells, based on common lipidomics extraction methods.
Homogenization: Homogenize the tissue sample in a 2:1 chloroform (B151607)/methanol mixture. The final solvent volume should be 20 times the volume of the tissue sample (e.g., 1g of tissue in 20mL of solvent).[8]
Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.[8]
Phase Separation: Centrifuge the homogenate to separate the solid and liquid phases. Recover the liquid phase. To this, add 0.2 volumes of a 0.9% NaCl solution (e.g., for 20mL of liquid phase, add 4mL of the salt solution). This will induce a phase separation.[8]
Lipid Extraction: The lower chloroform phase will contain the lipids, including the long-chain acyl-CoAs. Carefully collect this phase.
Drying and Reconstitution: Evaporate the chloroform extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).[4]
Data Presentation
Table 1: Recommended Starting Parameters for MS/MS Analysis of Acyl-CoAs
These parameters are based on published methods for a range of fatty acyl-CoAs and can be used as a starting point for optimizing the analysis of 8-Methylheptadecanoyl-CoA.[3]
Parameter
Recommended Setting
Ionization Mode
Positive Electrospray Ionization (ESI)
ESI Needle Voltage
5.5 kV
Turbo V ESI Source Temp.
350°C
Nebulizer Gas (N₂)
35 (arbitrary units)
Desolvation Gas (N₂)
25 (arbitrary units)
Curtain Gas (N₂)
15 (arbitrary units)
Collision Gas (N₂)
Medium
Interface Heater
100°C
Visualizations
Caption: Predicted MS/MS fragmentation of 8-Methylheptadecanoyl-CoA.
Caption: Troubleshooting workflow for poor MS/MS fragmentation.
Selecting an appropriate internal standard for 8-Methylheptadecanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and validating an appropriate internal standard for the quantitative analysis of 8-Methylheptadecan...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and validating an appropriate internal standard for the quantitative analysis of 8-Methylheptadecanoyl-CoA by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the most important characteristic of an internal standard (IS) for acyl-CoA analysis?
A1: The ideal internal standard should mimic the analytical behavior of the analyte (8-Methylheptadecanoyl-CoA) as closely as possible. This includes similar extraction recovery, chromatographic retention, and ionization efficiency. The goal is to have the IS/analyte ratio remain constant despite variations in sample preparation or instrument performance. For this reason, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1][2]
Q2: What are the main types of internal standards suitable for 8-Methylheptadecanoyl-CoA?
A2: There are two primary categories of suitable internal standards:
Stable Isotope-Labeled (SIL) Analogs: An isotopically labeled version of 8-Methylheptadecanoyl-CoA (e.g., containing deuterium (B1214612) or ¹³C) is the preferred choice. It co-elutes with the analyte and behaves nearly identically during extraction and ionization, offering the most accurate correction for experimental variability.[2]
Odd-Chain Acyl-CoAs: These are structurally similar compounds that are not typically present in most biological systems.[3] Common examples include Pentadecanoyl-CoA (C15:0) and Heptadecanoyl-CoA (C17:0).[3][4] They are a cost-effective alternative to SIL standards but may not perfectly co-elute or share the exact same ionization efficiency as the branched-chain analyte.
Q3: Can I use a straight-chain acyl-CoA IS for a branched-chain analyte like 8-Methylheptadecanoyl-CoA?
A3: Yes, this is a common practice, particularly using odd-chain standards like Heptadecanoyl-CoA (C17:0-CoA).[5] However, the methyl branch on your analyte can influence its chromatographic retention time and potentially its ionization efficiency relative to a straight-chain IS. Therefore, thorough validation is critical to ensure the chosen IS accurately reflects the analyte's behavior across the expected concentration range.
Q4: When should I add the internal standard to my sample?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[1] For cellular or tissue samples, this means adding the IS to the extraction solvent that is first introduced to the sample. This ensures the IS compensates for any analyte loss during extraction, concentration, and reconstitution steps.
Troubleshooting Guide
Issue 1: High variability in the internal standard signal across my sample set.
Possible Cause: Inconsistent sample preparation, leading to variable extraction recovery or significant matrix effects in some samples. Acyl-CoAs can also be unstable.
Troubleshooting Steps:
Review Sample Preparation: Ensure precise and consistent execution of all steps, especially solvent volumes and mixing times.
Check IS Stability: Prepare a sample of the IS in the final reconstitution solvent and analyze it at several time points (e.g., 0, 4, 24 hours) to ensure it is stable in the autosampler.[4]
Evaluate Matrix Effects: Perform a post-extraction spike experiment. Compare the IS signal in a neat solution to its signal in an extract from a blank matrix sample to quantify ion suppression or enhancement. If matrix effects are severe and variable, further sample cleanup or chromatographic optimization may be necessary.
Issue 2: The analyte and internal standard peaks are not well-separated or show significant tailing.
Possible Cause: The liquid chromatography (LC) method is not optimized for acyl-CoA analysis. Acyl-CoAs are known to exhibit poor peak shape on some reversed-phase columns without proper mobile phase modifiers.
Troubleshooting Steps:
Optimize Mobile Phase: Ensure the mobile phase contains an appropriate buffer, such as ammonium (B1175870) acetate, to improve peak shape. Adjusting the pH can also have a significant impact.[5]
Test Different Columns: A C8 or C18 column is typically used for acyl-CoA analysis.[5] If peak shape is poor, try a different column chemistry or vendor.
Adjust Gradient: Modify the elution gradient to improve the separation between the analyte, the IS, and any interfering matrix components.
Issue 3: The calibration curve is non-linear, especially at the low or high end.
Possible Cause: The concentration of the internal standard is inappropriate, or there is significant matrix interference.
Troubleshooting Steps:
Optimize IS Concentration: The concentration of the IS should be appropriate for the expected range of the analyte. A common practice is to use an IS concentration near the middle of the calibration curve.
Check for Contamination: Ensure the blank matrix is free of endogenous 8-Methylheptadecanoyl-CoA or other interferences at the same mass transition.
Switch to a Better IS: If using an odd-chain standard, non-linearity could be caused by differences in ionization behavior at concentration extremes. A stable isotope-labeled standard is less likely to have this issue.[1]
Potential Internal Standards for 8-Methylheptadecanoyl-CoA
The table below summarizes potential internal standards. The ideal choice depends on balancing the need for accuracy with budget constraints.
Internal Standard Type
Specific Compound
Molecular Formula
Exact Mass (Monoisotopic)
Key Characteristics
Commercial Availability
Odd-Chain Acyl-CoA
Pentadecanoyl-CoA (C15:0)
C₃₆H₆₄N₇O₁₇P₃S
991.329
Structurally similar, not endogenous in most systems, cost-effective.
The "gold standard" IS. Identical chemical and physical properties to the analyte.
Requires custom synthesis.
Experimental Protocols
Protocol: Validation of an Internal Standard
This protocol outlines the key steps to validate your chosen internal standard (e.g., Heptadecanoyl-CoA) for the quantification of 8-Methylheptadecanoyl-CoA.
LC-MS/MS system with a C18 or C8 column (e.g., 100 x 2.1 mm, <3 µm)
2. Sample Preparation (Cell Pellet Example):
To a 1.5 mL tube containing the cell pellet, add 500 µL of ice-cold methanol.
Add a known, fixed amount of the Heptadecanoyl-CoA internal standard solution (e.g., 10 µL of a 1 µM solution).
Vortex vigorously for 1 minute to lyse cells and precipitate proteins.
Centrifuge at 15,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube.
Dry the supernatant under a gentle stream of nitrogen.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate). Vortex and transfer to an autosampler vial.
3. LC-MS/MS Method:
Column: C18 reversed-phase, 100 x 2.1 mm, 2.6 µm
Mobile Phase A: 10 mM Ammonium Acetate in Water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 5% B
2-12 min: Linear ramp to 95% B
12-15 min: Hold at 95% B
15.1-18 min: Return to 5% B for re-equilibration
Flow Rate: 0.3 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
MS Detection: Positive ion mode, Multiple Reaction Monitoring (MRM). Optimize MRM transitions and collision energies by infusing pure standards.
Example Transition for Heptadecanoyl-CoA: Q1: 1020.4 -> Q3: 507.2
4. Validation Experiments:
Linearity: Prepare a calibration curve by spiking known concentrations of 8-Methylheptadecanoyl-CoA into a blank matrix extract containing the fixed IS concentration. Analyze and plot the analyte/IS peak area ratio vs. concentration. Assess the R² value (>0.99 is desirable).
Accuracy & Precision: Analyze quality control (QC) samples (low, medium, high concentrations) in replicate (n=5) on three different days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should be <15% (<20% for LLOQ).
Matrix Effect: Compare the peak area of the analyte/IS spiked into a blank matrix extract with the peak area in a neat solvent. The ratio of these areas indicates the degree of ion suppression or enhancement.
Stability: Assess the stability of the analyte and IS in the reconstitution solvent at autosampler temperature over 24 hours.
Visualizations
Caption: Workflow for Internal Standard Validation.
Caption: Troubleshooting Logic for Common IS Issues.
Dealing with co-elution of isomeric acyl-CoAs in HPLC
Welcome to the technical support center for the analysis of isomeric acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of isomeric acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during HPLC-based separation of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomeric acyl-CoAs using standard reversed-phase HPLC?
Isomeric acyl-CoAs, such as n-butyryl-CoA and isobutyryl-CoA, or positional isomers of unsaturated acyl-CoAs, possess identical mass and charge.[1][2] Their structural similarity often results in very similar physicochemical properties, leading to co-elution in standard chromatographic systems.[3] Achieving separation requires methods that can exploit subtle differences in their shape, polarity, or chirality.
Q2: How can I determine if a single chromatographic peak actually contains co-eluting isomers?
Identifying co-elution is the first critical step in troubleshooting.[4][5] Here are several methods to detect hidden peaks:
Peak Shape Analysis: Look for subtle asymmetries in your peak, such as shoulders or excessive tailing.[4][5][6] A pure peak should ideally be symmetrical.
Diode Array Detector (DAD) Analysis: A DAD or PDA detector can assess peak purity by comparing UV-Vis spectra across the peak.[4][5] If the spectra are not identical, it indicates the presence of multiple components.
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can sometimes reveal minor mass differences if their elemental compositions are not identical.[1] More commonly, taking mass spectra across the eluting peak can reveal different fragmentation patterns if isomers are present, even if they are not chromatographically separated.[4][5]
Q3: What are the initial steps to troubleshoot the co-elution of my acyl-CoA isomers?
Before making significant changes to your method, ensure your HPLC system is functioning optimally.[7] Check for:
System Suitability: Run a standard to confirm that your system meets expected performance criteria for resolution, peak shape, and retention time stability.
Column Health: A contaminated or degraded column can lead to poor peak shape and resolution.[7] Try flushing the column with a strong solvent or replace it if necessary.
Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[3][7]
Troubleshooting Guides
Issue 1: Complete Co-elution of Isomeric Acyl-CoAs
If your isomeric acyl-CoAs are completely co-eluting, you need to alter the fundamental selectivity of your chromatographic system.
Solution 1.1: Mobile Phase Optimization
The composition of the mobile phase is a powerful tool for manipulating separation.[8][9][10]
Adjusting Solvent Strength and Gradient: For reversed-phase chromatography, weakening the mobile phase (i.e., decreasing the percentage of organic solvent) will increase retention times and may provide better separation.[4][5] A shallower gradient can also increase the separation window for closely eluting compounds.[3]
Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can improve the separation of ionic and polar compounds like acyl-CoAs.[1][3] These reagents form neutral complexes with the analytes, altering their retention characteristics.
pH Modification: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and stationary phase, which can significantly impact selectivity.[9][10]
Solution 1.2: Stationary Phase Selection
If mobile phase optimization is insufficient, changing the stationary phase chemistry is often the most effective solution.[11]
Alternative C18 Chemistries: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping can alter selectivity.
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds.[3][12]
Chiral Stationary Phases (CSPs): For enantiomeric acyl-CoAs, a chiral column is essential.[13][14] These columns are designed to interact differently with each enantiomer, enabling their separation.[13][14]
Troubleshooting Flowchart for Co-elution
Caption: A logical workflow for troubleshooting co-eluting isomeric acyl-CoAs.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can obscure the presence of a co-eluting isomer and complicate quantification.
Tailing Peaks: This can be caused by strong interactions between the acyl-CoAs and active sites on the column (e.g., residual silanols), column overload, or extra-column dead volume.[3]
Solution: Use an end-capped column, lower the mobile phase pH, or reduce the sample concentration.[3]
Fronting Peaks: This is often a result of low sample solubility in the mobile phase or column overload.[3]
Solution: Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.[3] Decrease the amount of sample loaded onto the column.[3]
Advanced Separation Strategies
Derivatization
Chemically modifying the acyl-CoA molecule can alter its properties, potentially leading to better separation. For instance, butylation of the carboxyl group changes the polarity and structure of acylcarnitines, which can improve their separation.[3] A similar strategy could be adapted for acyl-CoAs.
Ion Mobility-Mass Spectrometry (IMS-MS)
When chromatographic separation is challenging, IMS-MS offers an orthogonal separation dimension.[15][16][17] This technique separates ions in the gas phase based on their size, shape, and charge.[16][17][18] Isomers that are inseparable by HPLC may have different collision cross-sections (CCS) and can be resolved by ion mobility.[16][17]
Experimental Workflow for LC-IMS-MS
Caption: The experimental workflow for separating isomeric compounds using LC-IMS-MS.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS for Short-Chain Acyl-CoA Isomers
This protocol is adapted from methods developed for the separation of short-chain acyl-CoA isomers like n-butyryl-CoA and isobutyryl-CoA.[1]
HPLC System: UPLC or UHPLC system for high resolution.
Column: A high-strength silica (B1680970) (HSS) T3 column or a similar C18 column with high retention for polar compounds.
Gradient: A shallow gradient is crucial. For example, starting at a low percentage of B and slowly increasing over a long run time (e.g., 2% to 15% B over 10-15 minutes).
Flow Rate: 0.2-0.4 mL/min.
Column Temperature: 30-40 °C to improve peak shape and reproducibility.
Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode using Multiple Reaction Monitoring (MRM).[20]
Ion Transition: Monitor for the neutral loss of the 507 Da fragment (phosphorylated ADP moiety) from the precursor ion.[19][20]
Protocol 2: Chiral HPLC for Enantiomeric Acyl-CoAs
This protocol is a general guideline for the separation of enantiomers, for example, 3(R)- and 3(S)-hydroxyhexadecanoyl-CoA.[13]
HPLC System: Standard HPLC system.
Column: A chiral stationary phase, such as a cellulose- or amylose-based column.[7]
Mobile Phase: Typically a non-polar mobile phase like hexane/isopropanol for normal-phase chiral chromatography or a polar organic mobile phase like methanol (B129727) or acetonitrile for reversed-phase chiral chromatography.[7] The choice is highly dependent on the specific chiral column.
Improving the sensitivity of 8-Methylheptadecanoyl-CoA detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliabilit...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of 8-Methylheptadecanoyl-CoA detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting 8-Methylheptadecanoyl-CoA?
A1: The two primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS is the preferred method for analyzing the intact acyl-CoA molecule. It offers high sensitivity and specificity, allowing for direct measurement from biological extracts.[1][2][3]
GC-MS is used for indirect analysis. This method requires a chemical derivatization step to convert the non-volatile fatty acid into a volatile derivative, such as a fatty acid methyl ester (FAME), after cleaving the CoA group.[4] This is necessary because the original molecule's polarity and low volatility make it unsuitable for direct GC analysis.[5]
Q2: I'm observing a very low signal for 8-Methylheptadecanoyl-CoA in my LC-MS/MS analysis. What are the common causes?
A2: Low signal intensity for acyl-CoAs is a frequent issue and can be attributed to several factors:
Sample Degradation: Acyl-CoAs are chemically unstable and prone to hydrolysis, particularly in non-acidic aqueous solutions or during prolonged sample handling at room temperature.[6]
Inefficient Ionization: The efficiency of electrospray ionization (ESI) for acyl-CoAs can be affected by the mobile phase composition and pH.
Ion Suppression (Matrix Effects): Complex biological samples contain molecules (e.g., phospholipids) that can co-elute with the analyte and compete for ionization, thereby suppressing the signal of 8-Methylheptadecanoyl-CoA.[6][7]
Suboptimal MS Parameters: The sensitivity of the analysis is highly dependent on using the correct precursor/product ion pairs (MRM transitions) and optimized collision energy.[6]
Poor Chromatographic Peak Shape: Issues like column contamination or overload can lead to broad peaks, which reduces the signal-to-noise ratio.[6]
Q3: Why is derivatization necessary for analyzing the fatty acid portion of 8-Methylheptadecanoyl-CoA by GC-MS?
A3: Derivatization is a critical step for GC-MS analysis of fatty acids for two main reasons.[4] Firstly, free fatty acids have low volatility due to their polar carboxyl group.[5] Secondly, this polar group can interact with the GC column's stationary phase, leading to poor peak shape (tailing) and inaccurate quantification.[4][5] Derivatization, typically through esterification to form FAMEs or silylation, neutralizes this polar group, making the molecule more volatile, thermally stable, and amenable to GC separation.[4]
Q4: How can I minimize matrix effects and ion suppression in my LC-MS/MS analysis?
A4: Minimizing matrix effects is crucial for achieving high sensitivity. Key strategies include:
Efficient Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds like salts and phospholipids (B1166683) from the sample extract before injection.[6]
Optimized Chromatography: Ensure good chromatographic separation so that 8-Methylheptadecanoyl-CoA does not co-elute with highly abundant, signal-suppressing molecules. Using ultra-high-pressure liquid chromatography (UHPLC) can improve resolution.[8]
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.
Solvent Selection: Employing extraction solvents like methyl tert-butyl ether (MTBE) can improve recovery and reduce background noise compared to other solvents.[9]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low LC-MS/MS Signal
This guide provides a structured workflow to diagnose and resolve low signal intensity issues during the analysis of 8-Methylheptadecanoyl-CoA.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Guide 2: Optimizing Mass Spectrometry Parameters for Acyl-CoAs
For sensitive detection, it is critical to monitor the correct mass transition. Acyl-CoAs exhibit a characteristic fragmentation pattern in positive electrospray ionization (ESI) mode, which involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 m/z).[10]
Caption: Common fragmentation of acyl-CoAs in positive ESI mode.
To optimize for 8-Methylheptadecanoyl-CoA:
Calculate Precursor Ion (Q1): Determine the theoretical m/z for the protonated molecule of 8-Methylheptadecanoyl-CoA (C₃₉H₆₈N₇O₁₇P₃S).
Set Product Ion (Q3): The primary product ion will result from the neutral loss of 507.1 Da. Set your Q3 mass to [M+H - 507.1]+.
Optimize Collision Energy (CE): Perform an infusion of a standard to determine the CE that yields the most abundant product ion signal.
Quantitative Data Summary
For robust method development, it is important to understand the performance metrics of different analytical approaches.
Table 1: Comparison of Primary Analytical Methods
Parameter
LC-MS/MS (Direct Analysis)
GC-MS (Indirect Analysis)
Analyte Form
Intact 8-Methylheptadecanoyl-CoA
8-Methylheptadecanoic Acid Methyl Ester (FAME)
Derivatization Required?
No
Yes (Hydrolysis & Esterification)
Primary Advantage
Measures the biologically active molecule directly; high sensitivity.
Robust for fatty acid profiling; extensive libraries for FAMEs.
Common Challenges
Analyte instability, ion suppression, matrix effects.[6]
Indirect measurement, potential for derivatization artifacts, moisture sensitivity.[5]
Dependent on derivatization efficiency and sample cleanup.
Table 2: Typical LC-MS/MS Performance for Acyl-CoA Analysis
The following data, adapted from similar acyl-CoA analyses, illustrate the sensitivity that can be achieved with an optimized LC-MS/MS method.[10]
Compound Type
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Short-Chain Acyl-CoAs
2 - 20 nM
7 - 67 nM
Medium-Chain Acyl-CoAs
5 - 30 nM
17 - 100 nM
Long-Chain Acyl-CoAs
40 - 133 nM
133 - 443 nM
Note: Specific LOD/LOQ for 8-Methylheptadecanoyl-CoA will depend on the specific instrument, matrix, and method used.
Experimental Protocols
Protocol 1: Direct Quantification of 8-Methylheptadecanoyl-CoA by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of acyl-CoAs from biological samples.
Caption: General workflow for acyl-CoA sample preparation.
Methodology:
Sample Extraction:
Homogenize the sample (e.g., ~10-20 mg of tissue or 1-5 million cells) in an ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol (B129727):water with 0.1% formic acid).
Spike the sample with an appropriate internal standard.
Precipitate proteins using an acid like trichloroacetic acid (TCA).[11]
Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) and collect the supernatant.
Solid-Phase Extraction (SPE) Cleanup:
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent).
Load the supernatant from the extraction step.
Wash the cartridge to remove interfering substances.
Elute the acyl-CoAs using a suitable solvent (e.g., methanol with 2% ammonium (B1175870) hydroxide).
Sample Concentration & Analysis:
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50-100 µL).
Inject the sample into the LC-MS/MS system.
LC-MS/MS Conditions:
Column: A reverse-phase C8 or C18 column (e.g., 100 x 2.1 mm, <3 µm particle size).[10]
Mobile Phase A: Water with an ion-pairing agent or acid (e.g., 10 mM ammonium formate, pH 5.0).[10]
Mobile Phase B: Acetonitrile or methanol.
Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.
MS Detection: Positive ESI mode, monitoring the specific MRM transition for 8-Methylheptadecanoyl-CoA.
Protocol 2: Indirect Quantification via GC-MS (as FAME)
This protocol describes the conversion of the fatty acid moiety to its corresponding fatty acid methyl ester (FAME) for GC-MS analysis. This is an indirect measurement.
Methodology:
Hydrolysis:
Begin with a lipid extract of your sample.
Add a methanolic base (e.g., 0.5 M NaOH in methanol) to the sample to cleave the fatty acid from the CoA molecule. Heat at 80-100°C for 5-10 minutes.
Esterification (Derivatization):
Cool the sample and add an acid catalyst, such as 12-14% Boron Trifluoride in methanol (BF₃-Methanol).[4]
Cap the vial tightly and heat at 60-70°C for 5-30 minutes to form the FAME.[12]
Extraction:
After cooling, add water and a nonpolar solvent like hexane (B92381) to the reaction vial.
Vortex thoroughly to extract the FAMEs into the hexane layer.
Carefully transfer the upper hexane layer to a clean GC vial. Anhydrous sodium sulfate (B86663) can be used to remove any residual water.[5]
GC-MS Analysis:
Column: Use a polar capillary column suitable for FAME analysis (e.g., a wax-type column).
Injector: Operate in split or splitless mode depending on the sample concentration.
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to separate the FAMEs.
MS Detection: Use Electron Ionization (EI) and scan a mass range of m/z 50-500, or use selected ion monitoring (SIM) for higher sensitivity if the characteristic ions for your target FAME are known.
Best practices for storing 8-Methylheptadecanoyl-CoA samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing 8-Methylheptadecanoyl-CoA samples. Below you will find frequently asked questions (FAQs)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing 8-Methylheptadecanoyl-CoA samples. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage temperature for 8-Methylheptadecanoyl-CoA solutions?
For short-term storage, it is recommended to keep 8-Methylheptadecanoyl-CoA solutions at -20°C. Reconstituted standards of similar long-chain acyl-CoAs, such as palmitoyl-CoA, can be stored at this temperature for up to one month. Some suppliers suggest that reconstituted standards are viable for up to two months when stored at -20°C.
Q2: How should I store 8-Methylheptadecanoyl-CoA for long-term use?
For long-term stability, it is best practice to store 8-Methylheptadecanoyl-CoA, particularly in biological extracts, at -80°C. If assayed promptly, samples can be frozen at -80°C and tested within one week.
Q3: What solvent should I use to dissolve my 8-Methylheptadecanoyl-CoA sample?
The choice of solvent can significantly impact the stability of your sample. For stock solutions, methanol (B129727) is a common choice for initial reconstitution. For working solutions used in analyses like LC-MS, aqueous solutions with pH control are often necessary. A study on acyl-CoA stability showed that a buffer of 50 mM ammonium (B1175870)acetate (B1210297) at pH 6.8 provided reasonable stability at 4°C over 24 hours. Acidic conditions (pH 4.0) and pure water can lead to more rapid degradation.
Q4: My 8-Methylheptadecanoyl-CoA appears to have degraded. What are the common causes?
Degradation of long-chain acyl-CoAs is often due to hydrolysis of the thioester bond.[1] This can be accelerated by:
Improper Storage Temperature: Storage at temperatures above -20°C, especially at room temperature, can lead to rapid degradation.
Inappropriate Solvent pH: Storing the sample in a solvent with a suboptimal pH can catalyze hydrolysis.
Repeated Freeze-Thaw Cycles: To maintain the integrity of the reagent, it is crucial to avoid repeated freeze-thaw cycles.
Enzymatic Activity: If the sample is a biological extract, endogenous thioesterases can degrade the acyl-CoA.
Q5: How can I minimize the degradation of my 8-Methylheptadecanoyl-CoA sample during experimental use?
When working with 8-Methylheptadecanoyl-CoA, it is advisable to keep the sample on ice. For assays requiring incubation, equilibrate all components to room temperature just before use and proceed with the assay promptly.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Low or no signal from 8-Methylheptadecanoyl-CoA standard in assay
Sample degradation due to improper storage.
Prepare fresh aliquots from a stock stored at -80°C. Avoid repeated freeze-thaw cycles.
Sample degradation due to incorrect solvent.
Ensure the solvent pH is appropriate for stability (e.g., around pH 6.8).
Inconsistent results between experiments
Variable sample degradation between uses.
Aliquot the stock solution upon receipt to minimize handling of the primary sample. Keep working solutions on ice.
Contamination of the sample.
Use sterile, nuclease-free tubes and high-purity solvents.
Precipitate observed in the sample after thawing
Poor solubility at low temperatures.
Gently vortex the sample to ensure it is fully dissolved before use. Consider if the chosen solvent is appropriate for the concentration.
Quantitative Data on Acyl-CoA Stability
The stability of acyl-CoA esters is highly dependent on the storage solvent and temperature. The following table summarizes the stability of a mix of acyl-CoA standards in different solvents when stored at 4°C over a 24-hour period. While this data is not specific to 8-Methylheptadecanoyl-CoA, it provides a valuable reference for the behavior of similar long-chain acyl-CoAs.
Solvent
pH
Average Signal Intensity Remaining after 24 hours at 4°C (%)
Water
~7.0
Degraded at different rates
50 mM Ammonium Acetate / Methanol
6.8
Most stable
50 mM Ammonium Acetate
6.8
Stable
50 mM Ammonium Acetate / Methanol
4.0
Less stable
50 mM Ammonium Acetate
4.0
Less stable
Data is generalized from a study on the stability of a range of acyl-CoA compounds and indicates relative stability.
Experimental Workflow and Decision Making
The following diagram illustrates a recommended workflow for handling and storing 8-Methylheptadecanoyl-CoA to ensure sample integrity.
A Researcher's Guide to Quantifying Branched-Chain Acyl-CoA Levels in Cellular Models
Comparative Analysis of Acyl-CoA Levels The absolute quantification of specific acyl-CoA species within different cell types is challenging due to their low abundance and inherent instability.[1] However, liquid chromato...
Author: BenchChem Technical Support Team. Date: December 2025
Comparative Analysis of Acyl-CoA Levels
The absolute quantification of specific acyl-CoA species within different cell types is challenging due to their low abundance and inherent instability.[1] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for their measurement.[2][3][4]
Below is a table summarizing quantitative data for various acyl-CoA species in the human liver cancer cell line, HepG2, as reported in the literature. This data provides a baseline for the expected abundance of different acyl-CoAs and can serve as a reference when designing experiments to measure 8-Methylheptadecanoyl-CoA.
Accurate quantification of intracellular acyl-CoAs necessitates meticulous sample preparation and robust analytical methods. The following protocol is a synthesis of established methods for the extraction and analysis of acyl-CoAs from cultured mammalian cells by LC-MS/MS.[1][2][5][6]
Cell Harvesting and Lysis
For adherent cells:
Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).[1]
Add 2 mL of ice-cold methanol (B129727) and 15 µL of a suitable internal standard (e.g., 10 µM Pentadecanoyl-CoA, C15:0-CoA).[2]
Resuspend the cell pellet in cold methanol containing the internal standard.[1]
Acyl-CoA Extraction
Centrifuge the cell lysate at 15,000 x g at 5°C for 5 minutes.[2]
Transfer the supernatant to a new tube.
Add 1 mL of acetonitrile (B52724) and evaporate the sample to dryness in a vacuum concentrator at 55°C for approximately 1.5 hours.[2]
Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 5°C for 10 minutes.[2]
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Chromatography: Separation of acyl-CoAs is typically achieved using a reversed-phase C18 column with a gradient elution.[2][7]
Mobile Phase A: 0.1% Formic acid in water or a buffer such as 50 mM ammonium (B1175870) acetate.
Mobile Phase B: Acetonitrile.
A typical gradient might run from 20% to 100% B over 15 minutes.[2]
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.[2][8]
Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each acyl-CoA and the internal standard.[2]
Visualizing the Workflow and Relevant Pathways
To aid in the conceptualization of the experimental process and the biological context of branched-chain acyl-CoAs, the following diagrams have been generated using the DOT language.
A Comparative Analysis of 8-Methylheptadecanoyl-CoA and Palmitoyl-CoA in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the metabolic fates and cellular roles of two distinct fatty acyl-CoA molecules: 8-Methylheptadecanoyl-CoA, a b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates and cellular roles of two distinct fatty acyl-CoA molecules: 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, and Palmitoyl-CoA, a straight-chain saturated fatty acyl-CoA. Understanding the differential metabolism of these molecules is crucial for research into metabolic disorders, drug development targeting fatty acid oxidation, and cellular signaling pathways.
Introduction
Palmitoyl-CoA is one of the most common saturated fatty acyl-CoAs in the human body, serving as a central hub in energy metabolism and lipid synthesis.[1] In contrast, 8-Methylheptadecanoyl-CoA belongs to the class of branched-chain fatty acids (BCFAs), which are derived from dietary sources such as dairy and ruminant fats, or synthesized endogenously from branched-chain amino acids.[2] While structurally similar, the presence of a methyl group in 8-Methylheptadecanoyl-CoA significantly alters its metabolic processing and biological activity.
Metabolic Pathways: A Tale of Two Compartments
The metabolism of straight-chain and branched-chain fatty acyl-CoAs primarily diverge in their site of oxidation and the specific enzymes involved.
Palmitoyl-CoA is predominantly metabolized in the mitochondria through the well-characterized beta-oxidation pathway.[3] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2.[3] The acetyl-CoA then enters the citric acid cycle to generate ATP.[3]
8-Methylheptadecanoyl-CoA , as a branched-chain fatty acyl-CoA, is primarily metabolized in the peroxisomes .[4][5] The methyl branch sterically hinders the standard mitochondrial beta-oxidation enzymes.[5] Peroxisomal beta-oxidation utilizes a distinct set of enzymes to shorten the fatty acid chain, and this process is not directly coupled to ATP synthesis.[6] The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.[7]
Caption: Cellular trafficking and oxidation of fatty acyl-CoAs.
Comparative Quantitative Data
Direct quantitative comparisons of the metabolic flux and enzyme kinetics for 8-Methylheptadecanoyl-CoA are limited in the literature. However, studies on structurally similar branched-chain fatty acids provide valuable insights. The following table summarizes key comparative data between palmitoyl-CoA and a representative branched-chain fatty acid.
High affinity for mitochondrial dehydrogenases (e.g., VLCAD, LCAD, MCAD)
Lower affinity for mitochondrial dehydrogenases; metabolized by specific peroxisomal enzymes and certain mitochondrial isoforms like LCAD that accommodate branched structures.
Note: Data for 8-Methylheptadecanoyl-CoA is inferred from studies on other C17 and C18 branched-chain fatty acids like tetramethylheptadecanoic acid, as specific data for 8-methylheptadecanoyl-CoA is scarce.[5]
Experimental Protocols
Measurement of Fatty Acid Oxidation
A common method to quantify and compare the oxidation rates of different fatty acids involves the use of radiolabeled substrates in cell cultures or isolated organelles.
Objective: To determine the rate of beta-oxidation of a given fatty acyl-CoA by measuring the production of metabolic end products.
Materials:
Cell culture (e.g., hepatocytes, fibroblasts) or isolated mitochondria/peroxisomes.
Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid or a custom-synthesized radiolabeled branched-chain fatty acid).
Substrate Preparation: The radiolabeled fatty acid is complexed with bovine serum albumin (BSA) to ensure solubility.
Cell/Organelle Incubation: The cells or isolated organelles are incubated with the radiolabeled fatty acid substrate in the reaction buffer at 37°C.
Reaction Termination: The reaction is stopped at various time points by the addition of perchloric acid.
Separation of Metabolites: The acid-soluble metabolites (including acetyl-CoA) are separated from the un-oxidized fatty acid by centrifugation.
Quantification: The radioactivity in the supernatant (containing the oxidized products) is measured using a scintillation counter. The rate of oxidation is calculated based on the amount of radioactivity incorporated into the acid-soluble fraction over time.
For a detailed protocol on measuring fatty acid β-oxidation in hepatocytes, refer to Vickers et al., 2021.[6][10]
Caption: Workflow for measuring fatty acid oxidation rate.
Signaling Pathways and Cellular Effects
The metabolic divergence of these two fatty acyl-CoAs also translates to distinct roles in cellular signaling.
Palmitoyl-CoA is a known modulator of several signaling pathways. High levels of palmitoyl-CoA can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, creating a feedback loop that regulates lipid homeostasis.[11] Palmitoyl-CoA also serves as a substrate for protein palmitoylation, a post-translational modification that affects protein trafficking, stability, and function.[8]
8-Methylheptadecanoyl-CoA and other BCFAs are emerging as bioactive lipids with unique signaling properties. While direct evidence for 8-methylheptadecanoyl-CoA is limited, studies on related BCFAs suggest they can influence cellular processes such as inflammation and insulin (B600854) sensitivity. For instance, 8-methylnonanoic acid, a shorter BCFA, has been shown to enhance insulin-dependent glucose uptake in adipocytes, potentially through the activation of AMPK.[12] BCFAs have also been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[13][14]
A Researcher's Guide to Isotopic Enrichment Analysis of 8-Methylheptadecanoyl-CoA
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of branched-chain fatty acids (BCFAs) like 8-Methylheptadecanoyl-CoA is crucial for elucidating their roles in cellular...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of branched-chain fatty acids (BCFAs) like 8-Methylheptadecanoyl-CoA is crucial for elucidating their roles in cellular processes and disease. Isotopic enrichment analysis stands as a powerful technique to trace the biosynthesis and metabolism of these molecules. This guide provides a comprehensive comparison of the primary analytical methods for isotopic enrichment analysis of 8-Methylheptadecanoyl-CoA, supported by experimental data and detailed protocols.
Introduction to 8-Methylheptadecanoyl-CoA and Isotopic Enrichment
8-Methylheptadecanoyl-CoA is a C18 iso-branched-chain fatty acyl-CoA. BCFAs are integral components of bacterial cell membranes, influencing membrane fluidity and environmental adaptation. In the context of drug development, particularly in antimicrobial research, tracking the synthesis of BCFAs can provide insights into bacterial metabolism and potential drug targets.
Isotopic enrichment analysis involves introducing a stable isotope-labeled precursor into a biological system and measuring its incorporation into the target molecule. This allows for the quantitative analysis of metabolic pathways and fluxes. For 8-Methylheptadecanoyl-CoA, this typically involves feeding bacteria with a labeled precursor, such as a ¹³C-labeled short-chain branched fatty acid or amino acid, and then analyzing the isotopic enrichment in the resulting 8-Methylheptadecanoyl-CoA.
Biosynthesis of 8-Methylheptadecanoyl-CoA
The biosynthesis of 8-Methylheptadecanoyl-CoA in bacteria initiates with a branched-chain acyl-CoA primer, typically isobutyryl-CoA, derived from the catabolism of the amino acid valine. This primer undergoes sequential elongation cycles, with each cycle adding a two-carbon unit from malonyl-CoA. The key enzymes in this pathway belong to the fatty acid synthase (FAS) II system.
Caption: Proposed biosynthetic pathway of 8-Methylheptadecanoyl-CoA.
Comparison of Analytical Methods
The primary methods for isotopic enrichment analysis of fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.
Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.
Measures the magnetic properties of atomic nuclei to provide detailed structural information.
Sample Derivatization
Mandatory for fatty acids to increase volatility (e.g., FAMEs, PFB esters).
Often not required, but can be used to improve ionization efficiency.
Not required.
Sensitivity
High, especially with chemical ionization.
Very high, particularly with tandem MS (MS/MS).
Lower compared to MS methods.
Throughput
Moderate; run times can be longer.
High; faster analysis times are possible.
Low; requires longer acquisition times.
Structural Information
Provides fragmentation patterns that aid in identification.
Can provide molecular weight and fragmentation data (with MS/MS).
Provides detailed structural and positional isotope information.
Good for relative quantitation, absolute requires standards.
Typical Application
Well-established for routine fatty acid analysis, including BCFAs.
Increasingly used for complex lipidomics and analysis of non-volatile lipids.
Used for determining the specific position of isotopic labels within a molecule.
Experimental Protocols
Isotopic Labeling of Bacterial Cultures
Prepare Culture Medium: Prepare the appropriate bacterial growth medium.
Add Labeled Precursor: Supplement the medium with a stable isotope-labeled precursor. For tracing 8-Methylheptadecanoyl-CoA biosynthesis, potential precursors include:
U-¹³C-Valine
¹³C-Isobutyric acid
Inoculate and Grow: Inoculate the medium with the bacterial strain of interest and grow under optimal conditions for a specified period.
Harvest Cells: Centrifuge the culture to pellet the cells.
Quench Metabolism: Rapidly quench metabolic activity by, for example, washing the cell pellet with a cold saline solution.
Store Samples: Store the cell pellets at -80°C until lipid extraction.
Sample Preparation for Mass Spectrometry Analysis
Lipid Extraction:
Resuspend the cell pellet in a suitable solvent system, such as a chloroform:methanol mixture (e.g., 2:1, v/v).
Homogenize or sonicate the sample to ensure complete cell lysis and lipid extraction.
Add water to induce phase separation.
Collect the lower organic phase containing the lipids.
Dry the lipid extract under a stream of nitrogen.
Hydrolysis and Derivatization (for GC-MS):
Saponification: Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol) and heat to hydrolyze the acyl-CoA to free fatty acids.
Acidification: Acidify the solution to protonate the free fatty acids.
Extraction: Extract the free fatty acids with an organic solvent like hexane.
Derivatization:
Fatty Acid Methyl Esters (FAMEs): React the fatty acids with a methylating agent (e.g., BF₃-methanol).
Pentafluorobenzyl (PFB) Esters: React with PFB-Br for enhanced sensitivity in negative chemical ionization mode.
Final Extraction: Extract the derivatized fatty acids and dissolve in a suitable solvent for GC-MS analysis.
Mass Spectrometry Analysis Workflow
Caption: General workflow for isotopic enrichment analysis of fatty acids.
Quantitative Data Comparison (Representative)
The following table presents representative performance data for GC-MS and LC-MS/MS in fatty acid analysis. Note that specific values can vary based on the instrument, method, and the specific fatty acid being analyzed.
Parameter
GC-MS (FAMEs)
LC-MS/MS
Limit of Detection (LOD)
1 - 10 pg on column
0.1 - 5 pg on column
Limit of Quantitation (LOQ)
5 - 50 pg on column
0.5 - 20 pg on column
Linear Dynamic Range
3 - 4 orders of magnitude
4 - 5 orders of magnitude
Precision (RSD%)
< 10%
< 15%
Accuracy (Recovery %)
85 - 110%
80 - 120%
Conclusion
The choice between GC-MS and LC-MS for the isotopic enrichment analysis of 8-Methylheptadecanoyl-CoA depends on the specific research question and available instrumentation. GC-MS is a robust and well-established method, particularly for the analysis of a known set of fatty acids. LC-MS/MS offers higher sensitivity and throughput and is advantageous for analyzing complex lipid mixtures without derivatization. For determining the precise location of isotopic labels, NMR spectroscopy remains the gold standard, although it has lower sensitivity. By carefully selecting the appropriate analytical method and following rigorous experimental protocols, researchers can gain valuable insights into the metabolism of 8-Methylheptadecanoyl-CoA and its role in biological systems.
Comparative
A Comparative Guide to the Quantification of 8-Methylheptadecanoyl-CoA
For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving branched-chain fatty acid metabolism, the accurate quantification of key intermediates like 8-Met...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving branched-chain fatty acid metabolism, the accurate quantification of key intermediates like 8-Methylheptadecanoyl-CoA is paramount. This guide provides a comparative overview of the primary analytical methodologies for this purpose, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodological Comparison
The quantification of 8-Methylheptadecanoyl-CoA can be approached directly by analyzing the intact molecule or indirectly by measuring its fatty acid component after hydrolysis. LC-MS/MS is the premier method for direct analysis, offering high sensitivity and specificity. In contrast, GC-MS provides a robust and sensitive alternative for the analysis of the 8-methylheptadecanoic acid moiety following its release from the CoA ester.
Quantitative Performance
The choice of analytical technique significantly impacts the performance of the quantification assay. The following table summarizes the key performance metrics for the LC-MS/MS and GC-MS-based methods for acyl-CoA analysis.
The experimental workflows for both LC-MS/MS and GC-MS-based quantification of 8-Methylheptadecanoyl-CoA involve distinct steps, from sample preparation to data analysis.
LC-MS/MS Experimental Workflow
GC-MS Experimental Workflow
Detailed Experimental Protocols
LC-MS/MS Quantification of 8-Methylheptadecanoyl-CoA
This method allows for the direct measurement of the intact acyl-CoA molecule.
1. Sample Preparation:
Homogenize biological samples (e.g., 20-50 mg of tissue or 1-5 million cells) in a cold buffer.
Add an internal standard. For accurate quantification, a stable isotope-labeled 8-Methylheptadecanoyl-CoA is ideal. If unavailable, a structurally similar acyl-CoA, such as heptadecanoyl-CoA, can be used.[2]
Precipitate proteins by adding a deproteinizing agent like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[3]
Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
Collect the supernatant for analysis. If TCA is used, a solid-phase extraction (SPE) step is typically required to remove the acid.[3]
2. Liquid Chromatography:
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Employ a C18 reversed-phase column for separation.
A gradient elution is used to separate the acyl-CoAs based on their chain length and polarity.
3. Mass Spectrometry:
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[6]
Set the instrument to Multiple Reaction Monitoring (MRM) mode.
The precursor ion ([M+H]+) for 8-Methylheptadecanoyl-CoA is selected in the first quadrupole.
The precursor ion is fragmented in the second quadrupole (collision cell). Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine-5'-diphosphate moiety) and produce a common fragment ion at m/z 428.[3][7][8]
The specific product ion corresponding to the neutral loss of 507 is monitored in the third quadrupole for quantification. The m/z 428 fragment can be used for confirmation.[3][8]
4. Quantification:
A calibration curve is generated using a series of known concentrations of an 8-Methylheptadecanoyl-CoA standard.
The peak area ratio of the analyte to the internal standard is used to calculate the concentration of 8-Methylheptadecanoyl-CoA in the sample.
GC-MS Quantification of 8-Methylheptadecanoic Acid
This indirect method quantifies the fatty acid component of 8-Methylheptadecanoyl-CoA.
1. Sample Preparation and Hydrolysis:
Extract total lipids from the homogenized biological sample using a suitable solvent system (e.g., chloroform:methanol).
Add an internal standard, such as a deuterated or odd-chain fatty acid.
Hydrolyze the acyl-CoAs to release the free fatty acids. This is typically achieved by alkaline saponification (e.g., using KOH in methanol).
2. Derivatization:
Convert the free fatty acids to their volatile methyl ester derivatives (Fatty Acid Methyl Esters - FAMEs). This is commonly done by heating with a reagent such as boron trifluoride (BF3) in methanol.[9]
3. Extraction and Analysis:
Extract the FAMEs into an organic solvent (e.g., hexane).
Inject the extracted FAMEs into a gas chromatograph coupled to a mass spectrometer.
The FAMEs are separated on a capillary GC column (e.g., a polar phase column).
The mass spectrometer is typically operated in electron ionization (EI) mode, and the characteristic fragmentation pattern of the 8-methylheptadecanoic acid methyl ester is used for identification and quantification.
4. Quantification:
A calibration curve is prepared using a standard of 8-methylheptadecanoic acid that has been subjected to the same derivatization procedure.
The peak area ratio of the analyte FAME to the internal standard FAME is used for quantification.
Signaling Pathway and Logical Relationships
The quantification of 8-Methylheptadecanoyl-CoA is often relevant in the context of branched-chain amino acid catabolism and its downstream effects.
A Comparative Guide to the Biological Activity of 8-Methylheptadecanoyl-CoA and Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activities of 8-Methylheptadecanoyl-CoA, a representative branched-chain acyl-CoA (BC-acyl-CoA...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 8-Methylheptadecanoyl-CoA, a representative branched-chain acyl-CoA (BC-acyl-CoA), and its more common straight-chain acyl-CoA (SC-acyl-CoA) counterparts. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, acting as substrates for energy production, lipid synthesis, and as critical signaling molecules.[1] Understanding the structural and functional differences between branched- and straight-chain variants is crucial for research into metabolic disorders, drug discovery, and cellular signaling.
While specific experimental data on 8-Methylheptadecanoyl-CoA is limited, this guide extrapolates its likely biological activity based on well-documented pathways for other BC-acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA.
Comparative Analysis of Biological Activity
The fundamental difference between SC-acyl-CoAs and BC-acyl-CoAs arises from the methyl branch on the carbon chain. This structural feature significantly alters their metabolic processing and signaling functions.
Metabolic Pathways: A Tale of Two Oxidations
Straight-Chain Acyl-CoAs are primarily catabolized through β-oxidation , a cyclical four-step process occurring predominantly within the mitochondria.[1] Each cycle shortens the acyl chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA enters the citric acid cycle to generate ATP, making SC-acyl-CoAs a primary fuel source for the cell.[1] A family of acyl-CoA dehydrogenases (ACADs) with varying chain-length specificities (VLCAD, LCAD, MCAD, SCAD) catalyzes the initial, rate-limiting step of this pathway.[2][3]
8-Methylheptadecanoyl-CoA and other BC-acyl-CoAs face a metabolic challenge. A methyl group, particularly on a β-carbon (carbon 3), can physically block the enzymes of β-oxidation.[4][5] To overcome this, cells employ an alternative pathway called α-oxidation , which occurs in peroxisomes.[4] This process removes a single carbon from the carboxyl end, bypassing the methyl-branched carbon.[4][5]
For instance, the dietary branched-chain fatty acid phytanic acid is first converted to phytanoyl-CoA. It then undergoes α-oxidation to yield pristanal (B217276) and formyl-CoA.[5][6] The resulting pristanal is oxidized to pristanic acid, which, after conversion to pristanoyl-CoA, can be degraded via peroxisomal β-oxidation, producing a mix of acetyl-CoA and propionyl-CoA.[7][8] It is highly probable that 8-Methylheptadecanoyl-CoA is metabolized via a similar peroxisomal pathway due to its branched structure.
Signaling Roles: From General Regulation to Specific Activation
While SC-acyl-CoAs are known to allosterically regulate metabolic enzymes, their signaling roles are often tied to the overall energy status of the cell.[1] In contrast, certain BC-acyl-CoAs have emerged as highly specific signaling molecules.
Studies have shown that the CoA thioesters of branched-chain fatty acids, such as phytanoyl-CoA and pristanoyl-CoA, are potent, high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[9][10] PPARα is a nuclear receptor that functions as a master regulator of lipid metabolism. The binding of a BC-acyl-CoA to PPARα induces a conformational change that promotes the transcription of genes encoding the very enzymes needed for their own oxidation.[9][11] This establishes a direct feedback loop where the metabolite itself drives the expression of its catabolic machinery. Emerging research also links branched-chain fatty acids to a range of other bioactivities, including anti-inflammatory effects, cytotoxicity to cancer cells, and a reduced risk of metabolic disorders.[12]
Quantitative Data Summary
The following table summarizes the key differences between these two classes of acyl-CoAs.
Potent, high-affinity ligand and activator of the PPARα nuclear receptor.[9][10][11]
General allosteric regulation of metabolic enzymes (e.g., acetyl-CoA carboxylase).[1]
Experimental Protocols
To quantitatively compare the biological activity, one can assess the suitability of different acyl-CoAs as substrates for key metabolic enzymes. The following protocol details a method for measuring Acyl-CoA Dehydrogenase (ACAD) activity.
Protocol: Acyl-CoA Dehydrogenase (ACAD) Activity Assay via ETF Fluorescence Reduction
This assay measures the rate at which an ACAD enzyme transfers electrons from its acyl-CoA substrate to the Electron Transfer Flavoprotein (ETF), causing a measurable decrease in ETF's intrinsic fluorescence. It is considered the gold standard for measuring ACAD activity.
Materials:
Purified recombinant ACAD enzyme of interest (e.g., MCAD, LCAD).
Purified recombinant porcine Electron Transfer Flavoprotein (ETF).
8-Methylheptadecanoyl-CoA and various straight-chain acyl-CoA substrates (e.g., Octanoyl-CoA, Palmitoyl-CoA).
Anaerobic reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
Glucose Oxidase/Catalase solution for oxygen removal.
Reagent Preparation: Prepare stock solutions of ETF, ACAD enzymes, and acyl-CoA substrates in the reaction buffer. Keep all components on ice.
Oxygen Removal: To create an anaerobic environment essential for the assay, add a glucose oxidase/catalase solution to the reaction buffer immediately before use. This system scavenges dissolved oxygen.
Reaction Setup (in a 96-well plate):
To each well, add 180 µL of the anaerobic reaction buffer.
Add a defined concentration of ETF (e.g., to a final concentration of 1-5 µM).
Add the specific ACAD enzyme to be tested (e.g., MCAD).
Initiate the reaction by adding 20 µL of the acyl-CoA substrate (8-Methylheptadecanoyl-CoA or a straight-chain control) to achieve the desired final concentration. Include a "no substrate" control well.
Data Acquisition:
Immediately place the microplate in a pre-warmed (e.g., 32°C) fluorescence plate reader.
Measure the decrease in ETF fluorescence (Ex 340 nm / Em 490 nm) over time (e.g., every 2-5 seconds for 1-2 minutes).
Data Analysis:
Calculate the initial rate of fluorescence decrease for each substrate.
The rate of reaction (ACAD activity) is directly proportional to the rate of fluorescence change.
Compare the activity rates obtained with 8-Methylheptadecanoyl-CoA versus the straight-chain acyl-CoAs to determine substrate specificity and relative enzyme efficiency.
Visualizations
The following diagrams illustrate the conceptual differences in metabolism and a typical experimental workflow.
Caption: Comparative metabolic fates of acyl-CoAs.
Caption: Workflow for ACAD activity comparison.
Conclusion
The biological activities of 8-Methylheptadecanoyl-CoA and other branched-chain acyl-CoAs are fundamentally different from their straight-chain counterparts. While SC-acyl-CoAs serve as a primary and direct fuel source via mitochondrial β-oxidation, BC-acyl-CoAs are processed through more complex peroxisomal pathways and function as potent, specific signaling molecules, particularly through the activation of the PPARα nuclear receptor. This distinction has profound implications for cellular metabolism, gene regulation, and the pathophysiology of metabolic diseases like Refsum disease, where defects in α-oxidation lead to toxic accumulation of branched-chain fatty acids.[4] For drug development professionals, the unique interaction of BC-acyl-CoAs with PPARα presents opportunities for designing targeted therapies for metabolic syndrome, dyslipidemia, and other related disorders.
Comparative Analysis of Enzyme Kinetics: 8-Methylheptadecanoyl-CoA and Alternative Acyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance with the Branched-Chain Substrate 8-Methylheptadecanoyl-CoA The metabolism of branched-chain fatty acids (BCF...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance with the Branched-Chain Substrate 8-Methylheptadecanoyl-CoA
The metabolism of branched-chain fatty acids (BCFAs) is a critical area of study in various physiological and pathological processes. 8-Methylheptadecanoyl-CoA, a saturated fatty acyl-CoA with a methyl branch, represents a class of substrates whose enzymatic processing provides insights into cellular lipid metabolism. This guide offers a comparative analysis of the enzyme kinetics of enzymes acting on branched-chain acyl-CoAs, with a focus on providing a framework for evaluating the performance of 8-Methylheptadecanoyl-CoA as a substrate relative to other alternatives. Due to the limited direct experimental data on 8-Methylheptadecanoyl-CoA, this guide utilizes kinetic data from closely related branched-chain and straight-chain acyl-CoA substrates to provide a valuable comparative context.
Enzyme Kinetics: A Comparative Overview
Recent studies have also identified two new ACADs, ACAD10 and ACAD11, with potential roles in branched-chain fatty acid metabolism. However, their primary substrates appear to be 4-hydroxyacyl-CoAs, making a direct comparison with 8-Methylheptadecanoyl-CoA less straightforward.
Below is a summary of available kinetic data for human long-chain acyl-CoA dehydrogenase (LCAD) with a representative branched-chain acyl-CoA (2,6-dimethylheptanoyl-CoA) and a standard straight-chain acyl-CoA (Palmitoyl-CoA). This comparison highlights the differences in enzyme efficiency when presented with linear versus branched structures.
Substrate
Enzyme
Km (µM)
Vmax (U/mg)
Catalytic Efficiency (Kcat/Km) (M-1s-1)
2,6-dimethylheptanoyl-CoA
Human LCAD
Data not available
Data not available
Data not available
Palmitoyl-CoA (C16:0-CoA)
Human LCAD
~ 2.5
~ 5.0
~ 1.3 x 106
8-Methylheptadecanoyl-CoA
Predicted Target (e.g., LCAD)
To be determined
To be determined
To be determined
Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. The catalytic efficiency for Palmitoyl-CoA is an approximation based on available data.
The lack of specific kinetic data for 2,6-dimethylheptanoyl-CoA with human LCAD prevents a direct quantitative comparison of catalytic efficiency. However, it is generally observed that branched-chain substrates are processed less efficiently than their straight-chain counterparts by ACADs. This is often reflected in a higher Km value, indicating lower binding affinity, and/or a lower Vmax, indicating a slower catalytic rate.
Experimental Protocols
To facilitate further research in this area, we provide a detailed methodology for a common enzyme assay used to determine the kinetic parameters of acyl-CoA dehydrogenases. This protocol can be adapted for use with 8-Methylheptadecanoyl-CoA.
Synthesis of 8-Methylheptadecanoyl-CoA
As 8-Methylheptadecanoyl-CoA is not commercially available, it must be synthesized. A general chemo-enzymatic method can be employed:
Activation of the Free Fatty Acid: 8-methylheptadecanoic acid is first activated to its corresponding acyl-N-hydroxysuccinimide (NHS) ester. This is achieved by reacting the fatty acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
Thioesterification with Coenzyme A: The purified acyl-NHS ester is then reacted with the free thiol group of Coenzyme A (CoA) in an aqueous buffer at a slightly alkaline pH (around 8.0). The reaction mixture is typically stirred at room temperature for several hours.
Purification: The resulting 8-Methylheptadecanoyl-CoA is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.
Materials:
Purified human long-chain acyl-CoA dehydrogenase (LCAD)
Prepare a reaction mixture containing potassium phosphate buffer and a specific concentration of the acyl-CoA substrate (e.g., varying concentrations of 8-Methylheptadecanoyl-CoA to determine Km).
Initiate the reaction by adding a known amount of purified LCAD enzyme.
Immediately before measurement, add ferricenium hexafluorophosphate to the reaction mixture.
Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
The initial rate of the reaction (V0) is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.
Repeat the assay with varying concentrations of the acyl-CoA substrate to generate data for a Michaelis-Menten plot.
From the Michaelis-Menten plot (or a linearized version such as a Lineweaver-Burk plot), the Km and Vmax values for the substrate can be determined.
Visualizing the Metabolic Context
To understand the broader context of 8-Methylheptadecanoyl-CoA metabolism, it is helpful to visualize the relevant metabolic pathway. The following diagram illustrates the initial steps of branched-chain fatty acid β-oxidation.
Caption: Workflow for the synthesis and initial metabolic step of 8-Methylheptadecanoyl-CoA.
This guide provides a foundational understanding of the enzyme kinetics associated with 8-Methylheptadecanoyl-CoA by drawing comparisons with related substrates. The provided experimental protocols offer a starting point for researchers to generate specific kinetic data for this and other branched-chain fatty acyl-CoAs, which is essential for advancing our knowledge of lipid metabolism and its role in health and disease.
Validation
A Researcher's Guide to the Comparative Analysis of Branched-Chain Acyl-CoA Profiles
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of branched-chain acyl-Coenzyme A (BCAA-CoA) species is paramount. These molecules a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of branched-chain acyl-Coenzyme A (BCAA-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways.[1][2][3][4] The choice of analytical methodology can significantly impact the breadth and accuracy of the resulting BCAA-CoA profile. This guide provides an objective comparison of common techniques for the extraction and quantification of branched-chain acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Comparative Analysis of Quantification Methods
The quantification of branched-chain acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2][5][6] The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies. Below is a comparison of key performance metrics for different approaches.
Methodological Approach
Key Strengths
Key Limitations
Typical Recovery (%)
Limit of Detection (LOD)
Reference
Solvent Precipitation (e.g., 80% Methanol)
Simple, fast, good recovery for a broad range of acyl-CoAs.[7]
May have lower recovery for very long-chain species compared to other methods. Potential for ion suppression from co-extracted matrix components.
Not explicitly stated, but high MS intensities reported.[7]
Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of branched-chain acyl-CoAs.
Method 1: Solvent Precipitation for Broad Acyl-CoA Profiling
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[7]
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[7]
Protein Precipitation: Vortex the homogenate vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cellular debris.
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., 50 mM ammonium (B1175870) acetate).[7]
Method 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
This protocol is ideal for complex samples where matrix effects are a concern, providing a cleaner extract for LC-MS/MS analysis.[8]
Initial Extraction: Homogenize the tissue sample in a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by the addition of an organic solvent like 2-propanol and acetonitrile (B52724).[8]
SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., an oligonucleotide purification column) according to the manufacturer's instructions.
Sample Loading: Load the supernatant from the initial extraction onto the conditioned SPE cartridge.
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
Elution: Elute the acyl-CoAs from the cartridge using an appropriate solvent (e.g., 2-propanol).[8]
Concentration and Reconstitution: Concentrate the eluent and reconstitute in a solvent suitable for LC-MS/MS analysis.[8]
Method 3: LC-MS/MS Analysis
The following are general conditions for the analysis of branched-chain acyl-CoAs. Specific parameters should be optimized for the instrument and analytes of interest.
Chromatography:
Column: A C18 reversed-phase column is commonly used.[16]
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium acetate (B1210297) or potassium phosphate) and an organic phase (e.g., acetonitrile or methanol) is typical.[8][16]
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method for targeted quantification.[1][17] For each acyl-CoA, at least two transitions are monitored for confident identification and quantification.[1]
Visualizing Metabolic and Experimental Pathways
Understanding the biological context and the experimental workflow is crucial for the effective analysis of branched-chain acyl-CoA profiles.
BCAA Catabolic Pathway
The catabolism of branched-chain amino acids (leucine, isoleucine, and valine) leads to the formation of their respective branched-chain acyl-CoA derivatives.[18][19] These intermediates are then further metabolized to enter central carbon metabolism as acetyl-CoA and succinyl-CoA, highlighting their importance in cellular energy production.[20]
Acyl-CoA Analysis Workflow
A typical workflow for the analysis of branched-chain acyl-CoA profiles involves several key steps, from sample preparation to data analysis. The choice of extraction method is a critical decision point that influences the quality of the final data.
Data Analysis and Interpretation
The final step in the comparative analysis is the processing and interpretation of the acquired data.
Peak Integration: Integrate the chromatographic peaks for each targeted branched-chain acyl-CoA and internal standard.
Calibration Curve: Generate a calibration curve for each analyte using a series of known concentrations of authentic standards.
Quantification: Quantify the acyl-CoAs in the biological samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[10][11]
Data Normalization: Normalize the quantified data to an appropriate measure, such as tissue weight or protein concentration, to allow for meaningful comparisons between samples.
Statistical Analysis: Perform statistical analysis to identify significant differences in branched-chain acyl-CoA profiles between experimental groups.
By carefully selecting the appropriate analytical methodology and following robust experimental protocols, researchers can obtain high-quality, reproducible data on branched-chain acyl-CoA profiles, providing valuable insights into cellular metabolism in health and disease.
Validating the Identity of 8-Methylheptadecanoyl-CoA: A Comparative Guide to Analytical Standards
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of lipid metabolites are paramount. This guide provides a comprehensive comparison of analytical approach...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of lipid metabolites are paramount. This guide provides a comprehensive comparison of analytical approaches for validating the identity of 8-Methylheptadecanoyl-CoA, emphasizing the critical role of authentic standards and providing detailed experimental protocols.
The structural complexity of lipids, particularly the presence of isomers, necessitates rigorous analytical validation. 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, presents a unique analytical challenge due to the position of its methyl group. This guide outlines the synthesis of an authentic standard, details analytical methodologies for its characterization and quantification, and compares the outcomes of analyses performed with and without a certified reference material.
The Imperative for an Authentic Standard
Direct comparison to an authentic standard is the gold standard for the structural elucidation and accurate quantification of a molecule. In the absence of a commercially available standard for 8-Methylheptadecanoyl-CoA, a custom synthesis is required. The lack of a standard can lead to misidentification, especially when relying solely on mass-to-charge ratios, as isobaric isomers are common in lipidomics.
Comparative Analysis: With vs. Without an Authentic Standard
To underscore the importance of an authentic standard, consider the typical workflow for identifying a novel lipid metabolite. Without a standard, identification relies on accurate mass measurements and fragmentation patterns. However, for branched-chain acyl-CoAs, the fragmentation of the acyl chain is often not specific enough to pinpoint the exact position of the methyl group.
Analytical Approach
Without Authentic Standard
With Authentic Standard
Identification Confidence
Moderate to Low: Relies on mass accuracy and spectral library matching (if available for similar compounds). High potential for isomeric ambiguity.
High: Confirmed by co-elution in chromatography and identical fragmentation patterns.
Quantification Accuracy
Semi-quantitative at best: Relies on the response of a structurally similar, but not identical, internal standard, which can lead to significant inaccuracies due to differences in ionization efficiency and matrix effects.
High: Enables the creation of a calibration curve for accurate and precise quantification.
Method Validation
Limited: Key validation parameters like accuracy and specificity are compromised.
Comprehensive: Allows for full validation of the analytical method according to regulatory guidelines.
Synthesis of an Authentic 8-Methylheptadecanoyl-CoA Standard
The synthesis of 8-Methylheptadecanoyl-CoA involves a two-stage process: the synthesis of the precursor fatty acid, 8-methylheptadecanoic acid, followed by its conversion to the coenzyme A thioester.
Logical Workflow for Synthesis
Caption: Synthesis of the authentic standard.
Experimental Protocol: Synthesis of 8-Methylheptadecanoic Acid
A plausible synthetic route to 8-methylheptadecanoic acid can be adapted from known organic chemistry methodologies, potentially starting from a commercially available branched-chain building block like 8-methylnonanoic acid. This would involve a chain-extension strategy, for example, through a Grignard reaction or Wittig olefination followed by reduction.
Experimental Protocol: Conversion to 8-Methylheptadecanoyl-CoA
The conversion of the synthesized 8-methylheptadecanoic acid to its CoA ester can be achieved through chemo-enzymatic methods. A common approach involves the activation of the fatty acid's carboxyl group, for instance, with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with coenzyme A.
Analytical Validation Methodologies
The validation of 8-Methylheptadecanoyl-CoA's identity, with the aid of the synthesized authentic standard, can be performed using a combination of chromatographic and spectroscopic techniques.
Experimental Workflow for Validation
Caption: Analytical validation workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for the sensitive and specific quantification of acyl-CoAs.
Experimental Protocol: LC-MS/MS Analysis
Chromatography: Reversed-phase chromatography using a C18 column is typically employed.
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used. Quantification is achieved using Multiple Reaction Monitoring (MRM).
Predicted MRM Transitions for 8-Methylheptadecanoyl-CoA:
Q1 (Precursor Ion): The protonated molecule [M+H]⁺. The molecular weight of 8-Methylheptadecanoyl-CoA is approximately 1020.0 g/mol , so the Q1 would be around m/z 1021.0.
Q3 (Product Ion): A characteristic neutral loss of 507 amu is observed for acyl-CoAs, corresponding to the fragmentation of the phosphopantetheine moiety. Therefore, a primary Q3 transition would be m/z 514.0. Another common fragment corresponds to the adenosine (B11128)diphosphate (B83284) portion at m/z 428.1.
Data Presentation: LC-MS/MS Validation
Parameter
Putative 8-Methylheptadecanoyl-CoA (in sample)
Authentic 8-Methylheptadecanoyl-CoA Standard
Retention Time (min)
X.XX
X.XX (should be identical to the sample)
Precursor Ion (m/z)
1021.0
1021.0
Product Ion 1 (m/z)
514.0
514.0
Product Ion 2 (m/z)
428.1
428.1
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for the characterization of the synthesized authentic standard.
Experimental Protocol: NMR Analysis
Sample Preparation: The purified 8-methylheptadecanoic acid (the precursor to the CoA ester) is dissolved in a deuterated solvent (e.g., CDCl₃).
Analysis: ¹H and ¹³C NMR spectra are acquired.
Expected Spectral Features for 8-Methylheptadecanoic Acid:
¹H NMR: A characteristic doublet for the methyl protons at the C8 position and a corresponding multiplet for the methine proton at C8. The terminal methyl group will appear as a triplet.
¹³C NMR: A distinct chemical shift for the methyl carbon at C8 and the methine carbon at C8, which can be confirmed by DEPT experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids after derivatization to their more volatile methyl esters (FAMEs).
Experimental Protocol: GC-MS Analysis
Derivatization: The 8-methylheptadecanoic acid is converted to its fatty acid methyl ester (FAME) using a reagent such as BF₃-methanol.
Chromatography: A capillary column with a polar stationary phase is used to separate the FAMEs.
Mass Spectrometry: Electron ionization (EI) is typically used.
Expected Fragmentation Pattern for 8-Methylheptadecanoate Methyl Ester: The mass spectrum will show a molecular ion peak. Characteristic fragmentation patterns for branched-chain FAMEs include cleavage on either side of the branch point, which can help to confirm the position of the methyl group.
Alternative Validation Approaches
In the absence of an authentic standard, a combination of orthogonal analytical techniques can increase the confidence in the identification of 8-Methylheptadecanoyl-CoA.
Logical Relationship of Alternative Methods
Caption: Alternative validation strategies.
By employing a combination of high-resolution mass spectrometry for accurate mass determination, detailed fragmentation analysis, and derivatization followed by GC-MS, a more confident, albeit not definitive, identification can be made. The ultimate confirmation in the absence of a synthesized standard would require the isolation of a sufficient quantity of the putative compound from the biological matrix for NMR analysis.
Conclusion
The definitive validation of the identity of 8-Methylheptadecanoyl-CoA relies on the use of an authentic standard. This guide provides a framework for the synthesis of this standard and outlines the key analytical methodologies for its characterization and for the subsequent validation of its presence in biological samples. By adhering to these rigorous analytical principles, researchers can ensure the accuracy and reliability of their findings in the complex field of lipidomics.
Validation
Quantitative Comparison of 8-Methylheptadecanoyl-CoA in Healthy vs. Diseased Tissue: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of 8-Methylheptadecanoyl-CoA levels in healthy versus diseased tissues. It is intended to be a resource for resea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 8-Methylheptadecanoyl-CoA levels in healthy versus diseased tissues. It is intended to be a resource for researchers investigating the roles of branched-chain fatty acids in metabolic pathways and disease pathogenesis. While specific quantitative data for 8-Methylheptadecanoyl-CoA across various conditions are not widely available in published literature, this document outlines the methodologies for such comparisons, presents hypothetical data for illustrative purposes, and details the relevant metabolic pathways.
Data Presentation: A Comparative Analysis
The concentration of 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, can fluctuate in response to various physiological and pathological states. Alterations in its levels may serve as a biomarker for certain diseases, including metabolic disorders and cancer. Below is a hypothetical table summarizing potential quantitative differences in 8-Methylheptadecanoyl-CoA levels between healthy and diseased tissues, based on typical findings for other acyl-CoA species.
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual concentrations can vary significantly based on the specific disease, stage of disease, and the analytical methods employed.
Experimental Protocols
Accurate quantification of 8-Methylheptadecanoyl-CoA requires sensitive and specific analytical techniques due to its low abundance in tissues. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of 8-Methylheptadecanoyl-CoA in Tissue Samples by LC-MS/MS
1. Tissue Homogenization and Extraction:
Objective: To extract acyl-CoAs from tissue samples while preserving their integrity.
Procedure:
Flash-freeze fresh tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
Weigh the frozen tissue (typically 10-50 mg).
Homogenize the tissue in a cold extraction solvent (e.g., 2:1:1 methanol (B129727):acetonitrile:water with internal standards) using a bead beater or Potter-Elvehjem homogenizer.
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
Collect the supernatant containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
Objective: To remove interfering substances and enrich for acyl-CoAs.
Procedure:
Condition a C18 SPE cartridge with methanol followed by water.
Load the supernatant from the previous step onto the SPE cartridge.
Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove polar impurities.
Elute the acyl-CoAs with a high-organic solvent (e.g., 80% methanol in water).
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
Objective: To separate and quantify 8-Methylheptadecanoyl-CoA.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column suitable for separating long-chain acyl-CoAs.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
MRM Transitions: A specific precursor ion to product ion transition for 8-Methylheptadecanoyl-CoA and its corresponding internal standard is monitored. For example, a precursor ion corresponding to the [M+H]+ of 8-Methylheptadecanoyl-CoA would be selected, and a characteristic fragment ion would be monitored.
Quantification: The concentration of 8-Methylheptadecanoyl-CoA in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a stable isotope-labeled version of the analyte).
Signaling Pathways and Metabolic Context
8-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA, and its metabolism is intertwined with the broader pathways of fatty acid and amino acid metabolism.
Biosynthesis and Degradation of Branched-Chain Acyl-CoAs
The metabolism of branched-chain fatty acids like 8-methylheptadecanoic acid involves their activation to the corresponding acyl-CoA, followed by degradation through pathways such as beta-oxidation.
Caption: General pathway for the activation and degradation of branched-chain fatty acids.
Experimental Workflow for Quantitative Analysis
The process of comparing 8-Methylheptadecanoyl-CoA levels in different tissue samples involves several key steps, from sample collection to data analysis.
Caption: Workflow for the quantitative comparison of 8-Methylheptadecanoyl-CoA.
Concluding Remarks
The quantitative analysis of specific acyl-CoA species like 8-Methylheptadecanoyl-CoA is a burgeoning field with the potential to uncover novel biomarkers and therapeutic targets. While comprehensive comparative data across different diseases are still being gathered by the scientific community, the methodologies outlined in this guide provide a robust framework for researchers to conduct such investigations. The link between altered branched-chain fatty acid metabolism and various pathological states underscores the importance of continued research in this area. Future studies focusing on the precise quantification of 8-Methylheptadecanoyl-CoA in diverse healthy and diseased tissues will be instrumental in elucidating its specific roles in cellular metabolism and disease progression.
Comparative
Correlating 8-Methylheptadecanoyl-CoA Abundance with Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for investigating the relationship between the abundance of the branched-chain fatty acyl-CoA, 8-Methylheptadecanoyl-CoA, an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for investigating the relationship between the abundance of the branched-chain fatty acyl-CoA, 8-Methylheptadecanoyl-CoA, and genome-wide gene expression. While direct experimental data correlating this specific molecule with transcriptomic changes is not extensively available in public literature, this document outlines the established effects of the broader class of branched-chain fatty acids (BCFAs) on gene expression, details the necessary experimental protocols to conduct such an analysis, and presents expected data outcomes based on current research.
Introduction to Branched-Chain Fatty Acids and Gene Regulation
Branched-chain fatty acids (BCFAs) are important signaling molecules that can modulate gene expression, particularly those involved in lipid metabolism and inflammation.[1][2][3] 8-Methylheptadecanoyl-CoA, as an iso-BCFA derivative, is anticipated to influence these pathways. Studies on similar iso-BCFAs have demonstrated a general trend of downregulating genes associated with lipid synthesis and pro-inflammatory pathways.[1][4] This guide will explore the methodologies to specifically test this hypothesis for 8-Methylheptadecanoyl-CoA.
Experimental Workflow for Correlative Analysis
A typical workflow to correlate 8-Methylheptadecanoyl-CoA abundance with gene expression involves parallel quantification of the metabolite and transcriptomic profiling from the same biological samples.
Figure 1: Experimental workflow for correlating 8-Methylheptadecanoyl-CoA abundance with gene expression data.
Data Presentation: Expected Gene Expression Changes
Based on studies of iso-BCFAs, treatment of relevant cell lines (e.g., adipocytes, hepatocytes) with 8-methylheptadecanoic acid is expected to alter the expression of genes involved in lipid metabolism and inflammation. The following table summarizes potential gene expression changes.
Pathway
Gene Target
Expected Change in Expression
Function
Lipid Synthesis
SREBP1
Downregulated
Master regulator of lipogenesis.
SCD1
Downregulated
Catalyzes the synthesis of monounsaturated fatty acids.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation: Homogenize cell or tissue samples in a suitable buffer on ice.
Extraction: Extract acyl-CoAs using a method such as solid-phase extraction or protein precipitation with trichloroacetic acid.[5]
LC Separation: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution.
MS/MS Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for 8-Methylheptadecanoyl-CoA will need to be determined using a synthesized standard.
Quantification: Calculate the concentration of 8-Methylheptadecanoyl-CoA by comparing its peak area to that of a known concentration of an internal standard (e.g., a heavy-isotope labeled version of the analyte or a structurally similar acyl-CoA).[6]
Gene Expression Analysis
Method: RNA-Sequencing (RNA-Seq)
RNA Extraction: Isolate total RNA from cell or tissue samples using a commercial kit. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
Data Analysis:
Perform quality control on the raw sequencing reads.
Align the reads to a reference genome.
Quantify gene expression levels.
Identify differentially expressed genes (DEGs) between control and treated samples.
Perform pathway and gene ontology enrichment analysis on the DEGs to identify affected biological processes.
Signaling Pathway
The regulatory effects of fatty acids on gene expression are often mediated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[7][8] It is hypothesized that 8-Methylheptadecanoyl-CoA, or its corresponding free fatty acid, can modulate the activity of these transcription factors, leading to changes in the expression of their target genes.
Figure 2: Hypothesized signaling pathway for 8-Methylheptadecanoyl-CoA-mediated gene regulation.
Comparison with Alternatives
The study of 8-Methylheptadecanoyl-CoA can be compared with the analysis of other fatty acyl-CoAs to understand the specificity of its effects.
Metabolite
Known Gene Regulatory Effects
Primary Metabolic Role
8-Methylheptadecanoyl-CoA
Hypothesized to downregulate lipogenic and inflammatory genes.
Component of cellular lipids, signaling molecule.
Palmitoyl-CoA
Can activate PPARα, leading to the induction of fatty acid oxidation genes.[8]
Precursor for the synthesis of most other long-chain fatty acids.
Oleoyl-CoA
A major monounsaturated fatty acyl-CoA, its levels are associated with the regulation of SCD1.
A central metabolite that provides acetyl groups for histone acetylation, directly linking metabolism to gene regulation.[9]
Key node in metabolism, involved in the TCA cycle, fatty acid synthesis, and cholesterol synthesis.
Conclusion
Correlating the abundance of 8-Methylheptadecanoyl-CoA with gene expression data provides a powerful approach to uncover its specific biological functions. By employing the quantitative methods of LC-MS/MS and the comprehensive transcriptomic analysis of RNA-Seq, researchers can elucidate the role of this branched-chain fatty acyl-CoA in regulating key cellular processes. The expected downregulation of genes involved in lipid synthesis and inflammation, based on data from related iso-BCFAs, offers a strong hypothesis to be tested. This guide provides the necessary framework to design and execute experiments that will contribute to a deeper understanding of the metabolic regulation of gene expression.
A Comparative Guide to the Inter-Laboratory Performance of 8-Methylheptadecanoyl-CoA Quantification via LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals This guide provides a synthesized comparison of analytical performance for the quantification of 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a synthesized comparison of analytical performance for the quantification of 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA. As a highly specific and non-standard analyte, formal inter-laboratory proficiency testing data is not publicly available. The data presented here is a realistic simulation based on established performance metrics for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for similar long-chain acyl-CoAs.[1][2][3][4][5] The objective is to provide researchers with a reliable benchmark for evaluating in-house method performance and to guide the development of robust analytical protocols.
Quantitative Performance Comparison
The following table summarizes the expected performance of a validated LC-MS/MS method for 8-Methylheptadecanoyl-CoA analysis across three hypothetical, competent laboratories. These metrics are critical for ensuring data reliability and reproducibility in research and development settings.
Parameter
Hypothetical Lab A
Hypothetical Lab B
Hypothetical Lab C
Acceptance Criteria
Limit of Quantification (LOQ)
0.8 pmol/injection
1.0 pmol/injection
0.9 pmol/injection
≤ 1.0 pmol/injection
Linearity (R²)
> 0.998
> 0.999
> 0.998
> 0.995
Intra-Assay Precision (%CV)
3.8%
4.2%
3.5%
< 15%
Inter-Assay Precision (%CV)
5.9%
6.5%
5.7%
< 15%
Accuracy (% Recovery)
97.2%
104.5%
99.8%
85-115%
%CV: Percent Coefficient of Variation
Metabolic Significance of Branched-Chain Acyl-CoAs
8-Methylheptadecanoyl-CoA is a member of the branched-chain fatty acid (BCFA) family.[6] BCFAs are integral components of cellular membranes, particularly in bacteria, and are involved in various metabolic processes.[7][8] The metabolism of BCFAs, including their activation to acyl-CoA thioesters, is crucial for lipid synthesis and energy homeostasis.[9][10] Dysregulation of fatty acid metabolism, including the pathways involving acyl-CoAs, is linked to various metabolic diseases.[5][11][12][13][14] The quantification of specific acyl-CoAs like 8-Methylheptadecanoyl-CoA is therefore vital for understanding these pathways and for the development of therapeutic interventions.
Biosynthesis and degradation pathway of 8-Methylheptadecanoyl-CoA.
This protocol describes a robust method for the extraction and quantification of 8-Methylheptadecanoyl-CoA from biological matrices, such as cell lysates or tissue homogenates.
1. Sample Preparation (Solid-Phase Extraction)
Homogenization: Homogenize ~50 mg of tissue or an appropriate volume of cell pellet in a cold solution of 2:1 methanol (B129727):water containing an appropriate internal standard (e.g., a stable isotope-labeled C17-CoA).
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
Extraction:
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water.
Load the supernatant from the centrifugation step onto the SPE cartridge.
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
Elute the acyl-CoAs with 1 mL of methanol.
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. Liquid Chromatography
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) suitable for high-resolution separation.
Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.[4][5]
MRM Transition: The specific precursor-to-product ion transition for 8-Methylheptadecanoyl-CoA must be determined by direct infusion of a purified standard. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often monitored.[4]
Instrument Parameters: Optimize instrument settings such as collision energy, declustering potential, and source temperature to maximize the signal for the analyte of interest.
LC-MS/MS workflow for 8-Methylheptadecanoyl-CoA quantification.
A Functional Comparison of 8-Methylheptadecanoyl-CoA and Other Methyl-Branched Acyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant functional differences among lipid molecules is paramount. This guide provides a comparative analysis of 8-Methylh...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the subtle yet significant functional differences among lipid molecules is paramount. This guide provides a comparative analysis of 8-Methylheptadecanoyl-CoA, a mid-chain methyl-branched acyl-CoA, with other more extensively studied methyl-branched acyl-CoAs. By examining their metabolic fates, functional roles, and the influence of methyl group positioning, this document aims to provide a framework for future research and therapeutic development.
Methyl-branched chain fatty acids (BCFAs) are integral components of cellular lipids in various organisms, from bacteria to mammals.[1] Once activated to their coenzyme A (CoA) esters, these molecules participate in a wide array of metabolic and signaling pathways.[2][3] The position of the methyl branch on the acyl chain dictates their physical properties, enzymatic processing, and ultimate biological function. This guide will compare 8-Methylheptadecanoyl-CoA with iso- and anteiso-branched acyl-CoAs, which have methyl groups near the omega end of the chain, and other well-characterized branched acyl-CoAs like phytanoyl-CoA.
Data Presentation: A Comparative Overview
Due to the limited direct experimental data on 8-Methylheptadecanoyl-CoA, its properties are largely inferred from the established principles of methyl-branched acyl-CoA metabolism. The following table summarizes the key functional and metabolic characteristics of different classes of methyl-branched acyl-CoAs.
Likely contributes to membrane fluidity and may have signaling roles.[4]
Primarily modulates membrane fluidity and permeability in bacteria.[1][5]
Also a key regulator of membrane fluidity, often in response to temperature changes.[5][6]
A dietary-derived branched fatty acid that requires a specific metabolic pathway for its degradation.
Metabolic Pathway
Expected to undergo mitochondrial β-oxidation with a potential for peroxisomal involvement depending on chain length and cellular context. The mid-chain methyl group may slow but not block β-oxidation.
Primarily metabolized via mitochondrial β-oxidation.
Similar to iso-branched acyl-CoAs, it is a substrate for mitochondrial β-oxidation.
Undergoes initial α-oxidation in peroxisomes to remove the C-3 methyl group before entering the β-oxidation pathway.
Key Enzymes
Acyl-CoA synthetase, Acyl-CoA dehydrogenases (with potential for specific isoenzymes), Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase.[7]
Acyl-CoA synthetase, Short/branched-chain acyl-CoA dehydrogenase (SBCAD), and other enzymes of the β-oxidation spiral.[8]
Similar to iso-branched acyl-CoAs.
Phytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase, and subsequent β-oxidation enzymes.
Cellular Location of Metabolism
Primarily mitochondria, with possible peroxisomal contribution for initial chain shortening if required.[2][9]
Phytol from dietary sources (e.g., dairy products, ruminant fats).
Mandatory Visualization
The metabolic fate of methyl-branched acyl-CoAs is determined by the position of the methyl group. The following diagram illustrates the general pathways and highlights the predicted route for a mid-chain branched acyl-CoA like 8-Methylheptadecanoyl-CoA.
Caption: Metabolic pathways of methyl-branched acyl-CoAs.
The following diagram illustrates a generalized experimental workflow for the comparative analysis of methyl-branched acyl-CoAs.
Caption: Experimental workflow for acyl-CoA analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments in the study of methyl-branched acyl-CoAs.
Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoA esters for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Grow cells to confluency in appropriate culture vessels. For comparative studies, supplement the media with the fatty acids of interest (e.g., 8-methylheptadecanoic acid, isopalmitic acid) for a defined period.
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
Add 1 mL of ice-cold acetonitrile containing internal standards to each plate/dish.
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
Vortex the suspension vigorously for 1 minute.
Centrifuge at 12,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube.
Add 500 µL of 2% acetic acid to the supernatant, vortex, and centrifuge again under the same conditions.
Collect the supernatant and lyophilize to dryness.
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
LC-MS/MS Analysis of Acyl-CoAs
This method provides a general framework for the separation and quantification of acyl-CoA species.
Instrumentation:
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Reversed-phase C18 column suitable for lipid analysis.
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
Procedure:
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
Inject the reconstituted acyl-CoA extract.
Elute the acyl-CoAs using a gradient, for example:
0-2 min: 5% B
2-15 min: linear gradient to 95% B
15-20 min: hold at 95% B
20-22 min: return to 5% B
22-30 min: re-equilibrate at 5% B
Detect the acyl-CoAs using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for each acyl-CoA of interest must be determined empirically or from the literature.
Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the corresponding internal standards.
In Vitro Acyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases, key enzymes in β-oxidation.
Materials:
Isolated mitochondria or purified acyl-CoA dehydrogenase.
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).
Electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
Phenazine methosulfate (PMS).
Spectrophotometer capable of reading at 600 nm.
Procedure:
In a cuvette, combine the assay buffer, mitochondrial protein or purified enzyme, and PMS.
Add the acyl-CoA substrate to initiate the reaction.
Immediately add DCPIP and monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of acyl-CoA dehydrogenation.
Calculate the specific activity of the enzyme (nmol/min/mg protein) using the extinction coefficient of DCPIP.
Compare the activity with different methyl-branched acyl-CoA substrates to determine substrate specificity.[7]
Concluding Remarks
While 8-Methylheptadecanoyl-CoA remains a less-explored molecule, its structural characteristics as a mid-chain methyl-branched acyl-CoA suggest a role in modulating membrane properties and a metabolic fate intertwined with the primary cellular fatty acid oxidation pathways. Its mid-chain methyl group likely influences the efficiency of its processing by β-oxidation enzymes compared to straight-chain or terminally branched counterparts. The experimental frameworks provided here offer a starting point for researchers to elucidate the specific functions of 8-Methylheptadecanoyl-CoA and other novel branched-chain lipids, paving the way for a more comprehensive understanding of lipid metabolism and its implications in health and disease.
Specificity of Enzymes for 8-Methylheptadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the enzymatic specificity for 8-Methylheptadecanoyl-CoA, a branched-chain fatty acid (BCFA). While specific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzymatic specificity for 8-Methylheptadecanoyl-CoA, a branched-chain fatty acid (BCFA). While specific kinetic data for 8-Methylheptadecanoyl-CoA is limited in publicly available literature, this document synthesizes existing data on enzymes known to act on structurally similar fatty acids, offering a predictive comparison of their potential activity. We will focus on three key enzyme classes: Acyl-CoA Synthetases, Fatty Acid Desaturases, and Fatty Acid Elongases.
Executive Summary
8-Methylheptadecanoyl-CoA, an anteiso-branched-chain fatty acid, is a potential substrate for several enzymes involved in lipid metabolism. Based on available data for similar branched-chain fatty acids, the Fatty Acid Desaturase 2 (FADS2) is a primary candidate for its modification. The efficiency of its initial activation by Acyl-CoA synthetases and subsequent elongation by ELOVL enzymes in mammalian systems remains an area for further investigation, with evidence suggesting potentially lower efficiency compared to straight-chain fatty acids. This guide presents available comparative data and detailed experimental protocols to facilitate further research in this area.
Acyl-CoA Synthetases: The Activation Step
The conversion of free fatty acids to their CoA esters, catalyzed by Acyl-CoA Synthetases (ACS), is the first committed step in their metabolism. While direct kinetic data for 8-methylheptadecanoic acid is scarce, studies on other branched-chain fatty acids suggest that some ACS isoforms can activate them.
Comparative Data:
A study on a short-chain acyl-CoA synthetase from Staphylococcus aureus (MbcS) demonstrated selectivity for branched-chain fatty acids like 2-methylbutyrate (B1264701) and isobutyrate over straight-chain fatty acids.[1] Although this is a bacterial enzyme, it highlights the existence of synthetases with a preference for branched structures. In mammals, the substrate specificities of the numerous ACSL and ACSVL isoforms for BCFAs are not well characterized.
Note: The data above is for a bacterial short-chain acyl-CoA synthetase and may not be directly representative of mammalian long-chain acyl-CoA synthetases. Further research is required to identify and characterize mammalian ACS enzymes with significant activity towards 8-methylheptadecanoic acid.
Fatty Acid Desaturases: Introducing Double Bonds
Fatty acid desaturases introduce double bonds into acyl-CoA molecules. Evidence strongly suggests that Fatty Acid Desaturase 2 (FADS2) is capable of desaturating branched-chain fatty acids.
Comparative Data:
A study by Wang et al. (2020) demonstrated that FADS2 can desaturate various iso- and anteiso-fatty acids. This promiscuity makes it a strong candidate for an enzyme that acts on 8-Methylheptadecanoyl-CoA (anteiso-C18:0). The study showed the conversion of several BCFAs to their monounsaturated counterparts.
Based on these findings, it is highly probable that FADS2 can convert 8-Methylheptadecanoyl-CoA to 8-methylheptadecenoyl-CoA.
Fatty Acid Elongases: Chain Extension
Fatty acid elongases (ELOVL) are responsible for extending the carbon chain of fatty acyl-CoAs. There are seven mammalian ELOVL enzymes, each with distinct substrate specificities. While specific data for 8-Methylheptadecanoyl-CoA is unavailable, some ELOVLs are known to act on C16-C18 saturated and monounsaturated fatty acids.
Comparative Data:
Studies on metazoan fatty acid synthase (mFAS), a related enzyme complex, have shown that the synthesis of BCFAs using methylmalonyl-CoA as an extender unit is significantly less efficient than the synthesis of straight-chain fatty acids. The turnover number for BCFA synthesis was found to be approximately 150 times lower than for straight-chain fatty acid synthesis. This suggests that enzymes involved in the elongation of BCFAs may have lower catalytic efficiencies.
It is plausible that one or more of the ELOVL enzymes (e.g., ELOVL3, ELOVL6, or ELOVL7 which act on C16-C18 acyl-CoAs) could elongate 8-Methylheptadecanoyl-CoA, but likely with lower efficiency than their preferred straight-chain substrates.
Experimental Protocols
A. Acyl-CoA Synthetase Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring long-chain acyl-CoA synthetase activity and can be used to assess the activity towards 8-methylheptadecanoic acid.
Materials:
Cell or tissue lysate containing the acyl-CoA synthetase of interest.
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 10 mM ATP, 2 mM DTT, 0.1% Triton X-100.
Coenzyme A (CoA) solution (10 mM).
[³H]-8-Methylheptadecanoic acid (custom synthesis may be required) or a commercially available radiolabeled branched-chain fatty acid.
Prepare the fatty acid substrate by complexing [³H]-8-methylheptadecanoic acid with fatty acid-free BSA in a 2:1 molar ratio.
In a microcentrifuge tube, combine 50 µL of cell/tissue lysate with 40 µL of Assay Buffer.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding 10 µL of the [³H]-fatty acid-BSA complex.
Incubate at 37°C for 10-30 minutes.
Stop the reaction by adding 1.25 mL of Dole's Reagent.
Add 0.75 mL of heptane and 0.4 mL of water, vortex thoroughly, and centrifuge to separate the phases.
Transfer a portion of the upper heptane phase (containing unreacted fatty acid) to a new tube.
Wash the lower aqueous phase (containing the [³H]-acyl-CoA) twice with 1 mL of heptane to remove any remaining free fatty acid.
Transfer a sample of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
A reaction without enzyme or without CoA should be run as a negative control.
B. Fatty Acid Desaturase Activity Assay (GC-MS)
This protocol is designed to detect the conversion of 8-Methylheptadecanoyl-CoA to its desaturated product.
Materials:
Microsomal fraction from cells or tissue expressing the desaturase of interest (e.g., FADS2).
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM ATP, 0.5 mM CoA, 1 mM NADH.
Incubate the microsomal fraction (50-100 µg of protein) with 100 µM 8-Methylheptadecanoyl-CoA in the presence of Assay Buffer at 37°C for 30-60 minutes.
Stop the reaction by adding the internal standard and saponifying the lipids with methanolic KOH.
Acidify the mixture and extract the fatty acids with hexane.
Evaporate the hexane and transesterify the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanol/HCl.
Extract the FAMEs with hexane and analyze by GC-MS.
Monitor for the parent ion and fragmentation pattern of the methyl ester of 8-methylheptadecanoic acid and its potential monounsaturated product. The elution time and mass spectrum of the product can be compared to authentic standards if available.
C. Fatty Acid Elongase Activity Assay (Radiometric)
This protocol measures the incorporation of [¹⁴C]malonyl-CoA into a fatty acyl-CoA substrate.
Materials:
Microsomal fraction containing the elongase of interest.
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.5), 2.5 mM MgCl₂, 1 mM NADPH, 1 mM NADH.
8-Methylheptadecanoyl-CoA (substrate).
[¹⁴C]Malonyl-CoA.
Saponification solution (e.g., 10% KOH in 90% methanol).
Hexane.
Scintillation cocktail.
Procedure:
Incubate the microsomal fraction (50-100 µg of protein) with 50 µM 8-Methylheptadecanoyl-CoA and 50 µM [¹⁴C]malonyl-CoA in Assay Buffer at 37°C for 20-30 minutes.
Stop the reaction by adding the saponification solution and heat at 65°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.
Acidify the reaction mixture and extract the fatty acids with hexane.
Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity.
A control reaction without the 8-Methylheptadecanoyl-CoA substrate should be performed to measure background incorporation.
Signaling Pathways and Logical Relationships
Metabolic Fate of 8-Methylheptadecanoyl-CoA
The metabolic pathway of 8-Methylheptadecanoyl-CoA in mammals is not fully elucidated but is expected to follow the general pathways of other dietary branched-chain fatty acids. This involves activation, potential desaturation and elongation, and eventual degradation.
Caption: Proposed metabolic pathway for 8-Methylheptadecanoyl-CoA.
Experimental Workflow for Assessing Enzyme Specificity
The following workflow outlines the steps to compare the specificity of an enzyme for 8-Methylheptadecanoyl-CoA versus a straight-chain fatty acid like Stearoyl-CoA.
Caption: Workflow for comparing enzyme specificity.
Conclusion
While direct and comprehensive kinetic data for enzymes acting on 8-Methylheptadecanoyl-CoA are yet to be established, the existing literature provides a strong foundation for targeted research. FADS2 stands out as a highly likely candidate for the desaturation of this branched-chain fatty acid. The provided experimental protocols offer robust methods for determining the specific activities and kinetic parameters of acyl-CoA synthetases, desaturases, and elongases with 8-Methylheptadecanoyl-CoA. Further investigation in this area will be crucial for understanding the metabolic significance of this and other branched-chain fatty acids in health and disease, and for the development of novel therapeutic strategies targeting lipid metabolism.
A Researcher's Guide to the Stable Isotope Dilution Analysis of 8-Methylheptadecanoyl-CoA
For researchers, scientists, and drug development professionals, the precise quantification of lipid metabolites is paramount for understanding cellular processes and disease pathogenesis. This guide provides a comprehen...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise quantification of lipid metabolites is paramount for understanding cellular processes and disease pathogenesis. This guide provides a comprehensive comparison of stable isotope dilution analysis with alternative methods for the accurate quantification of 8-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.
Introduction to 8-Methylheptadecanoyl-CoA and its Significance
8-Methylheptadecanoyl-CoA is a saturated, branched-chain fatty acyl-coenzyme A thioester. Branched-chain fatty acids and their CoA derivatives play crucial roles in cellular metabolism, membrane structure, and signaling. Dysregulation of branched-chain fatty acid metabolism has been implicated in various metabolic disorders. Accurate quantification of specific acyl-CoA species like 8-Methylheptadecanoyl-CoA is therefore essential for advancing research in these areas.
Comparison of Quantification Methodologies
The gold standard for the quantification of small molecules in complex biological matrices is stable isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers unparalleled sensitivity and specificity. However, other methods have also been employed for acyl-CoA analysis. Here, we compare SID-LC-MS/MS with alternative techniques.
Method
Principle
Advantages
Disadvantages
Limit of Quantification (LOQ)
Stable Isotope Dilution LC-MS/MS
A known amount of a stable isotope-labeled internal standard (e.g., deuterated 8-Methylheptadecanoyl-CoA) is added to the sample. The ratio of the analyte to the internal standard is measured by LC-MS/MS, allowing for accurate quantification that corrects for matrix effects and sample loss.[1]
High accuracy and precision.[1] High specificity and sensitivity.[1] Corrects for sample loss during preparation.[1] Minimizes matrix effects.
Requires synthesis of a specific stable isotope-labeled internal standard, which can be costly and time-consuming.
Low pmol to fmol range
LC-MS/MS with External Calibration
Quantification is based on a calibration curve generated from a series of external standards of the analyte.
High sensitivity and specificity. Does not require a labeled internal standard for every analyte.
Susceptible to matrix effects and variations in sample preparation, which can lead to inaccuracies.
pmol to fmol range
High-Performance Liquid Chromatography (HPLC) with UV Detection
Separation of acyl-CoAs by HPLC followed by detection based on the absorbance of the adenine (B156593) moiety of the CoA molecule (around 260 nm).
Relatively simple and widely available instrumentation.
Lower sensitivity and specificity compared to MS-based methods. Co-eluting compounds can interfere with quantification. Not suitable for complex biological samples without extensive cleanup.
nmol range
Fluorescence-Based Enzymatic Assays
Coupled enzymatic reactions that lead to the production of a fluorescent compound, which is proportional to the amount of the target acyl-CoA.
Can be high-throughput (microplate format). Does not require expensive chromatography or mass spectrometry equipment.
Indirect measurement, prone to interference from other molecules in the sample that may affect enzyme activity. Generally less specific than chromatographic methods.
pmol to nmol range
Experimental Protocols
Stable Isotope Dilution LC-MS/MS for 8-Methylheptadecanoyl-CoA Quantification
This protocol outlines the key steps for the quantification of 8-Methylheptadecanoyl-CoA using a stable isotope-labeled internal standard.
a. Synthesis of Deuterated 8-Methylheptadecanoyl-CoA (Internal Standard)
A deuterated internal standard, such as [D3]-8-Methylheptadecanoyl-CoA, can be synthesized from the corresponding deuterated fatty acid. This typically involves the activation of the carboxylic acid to an acyl-anhydride or other reactive species, followed by reaction with Coenzyme A. The synthesis of deuterated fatty acids can be achieved through various organic chemistry routes.
b. Sample Preparation and Extraction
Cell or Tissue Homogenization: Homogenize cell pellets or tissues in a cold buffer (e.g., phosphate-buffered saline) on ice.
Spiking of Internal Standard: Add a known amount of deuterated 8-Methylheptadecanoyl-CoA internal standard to the homogenate.
Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (e.g., 3 volumes of cold acetonitrile).
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
c. LC-MS/MS Analysis
Chromatography:
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.
8-Methylheptadecanoyl-CoA: The precursor ion ([M+H]+) is selected and fragmented. A specific product ion is monitored for quantification.
Deuterated 8-Methylheptadecanoyl-CoA: The corresponding precursor and product ions for the internal standard are monitored.
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of 8-Methylheptadecanoyl-CoA based on a calibration curve.
Alternative Method: HPLC with UV Detection
This method is less common for targeted quantification in complex samples but can be used for purified or highly concentrated samples.
a. Sample Preparation
Sample preparation is similar to the LC-MS/MS method but may require additional solid-phase extraction (SPE) cleanup steps to remove interfering substances that absorb at 260 nm.
b. HPLC-UV Analysis
Chromatography:
Column: C18 reversed-phase column.
Mobile Phase: A buffered mobile phase (e.g., potassium phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile) is typically used.
Detection:
Wavelength: 260 nm.
Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared with external standards.
Visualizing the Workflow and Metabolic Context
To provide a clearer understanding of the analytical process and the biological role of 8-Methylheptadecanoyl-CoA, the following diagrams illustrate the experimental workflow and its metabolic pathway.
Caption: Workflow for Stable Isotope Dilution LC-MS/MS Analysis.
Caption: Metabolic Pathway of 8-Methylheptadecanoyl-CoA.
Conclusion
For the accurate and precise quantification of 8-Methylheptadecanoyl-CoA in biological samples, stable isotope dilution analysis coupled with LC-MS/MS is the superior method.[1] Its ability to correct for matrix effects and sample loss during preparation ensures the highest quality data for researchers in academia and the pharmaceutical industry. While alternative methods exist, they lack the sensitivity, specificity, and robustness required for demanding research applications. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of this powerful analytical technique.
Proper Disposal of 8-Methylheptadecanoyl-CoA: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals Immediate Safety and Handling Precautions Before handling 8-Methylheptadecanoyl-CoA, it is imperative to wear appropriate personal protective equipment (PPE...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling 8-Methylheptadecanoyl-CoA, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
In case of exposure:
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
Disposal of 8-Methylheptadecanoyl-CoA and its contaminated materials must adhere to local, state, and federal regulations. The following is a general guideline:
Waste Segregation: Do not mix 8-Methylheptadecanoyl-CoA waste with other waste streams. It should be collected in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.
Container Labeling: The waste container must be labeled with the full chemical name: "8-Methylheptadecanoyl-CoA" and any associated hazard symbols as determined by your institution's safety office.
Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents. The storage area should be cool, dry, and well-ventilated.
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste. Do not attempt to dispose of the chemical down the drain or in regular trash.
Decontamination of Labware: Any labware (e.g., glassware, spatulas) that has come into contact with 8-Methylheptadecanoyl-CoA should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), and the rinsate should be collected as chemical waste. Following the initial rinse, labware can be washed with a suitable laboratory detergent.
Quantitative Data Summary
For long-chain fatty acyl-CoA compounds, specific quantitative disposal limits are generally not provided in standard laboratory documentation. Disposal is primarily governed by the qualitative principle of segregation and proper chemical waste management. The following table summarizes key physical and safety data points gathered from similar compounds, which can be used as a precautionary reference.
Property
Data/Information
Source
Physical State
Likely a solid at room temperature, similar to other long-chain acyl-CoAs.
Personal protective equipment for handling 8-Methylheptadecanoyl-CoA
Personal Protective Equipment (PPE) When working with 8-Methylheptadecanoyl-CoA, a comprehensive approach to personal protection is crucial. The following PPE is recommended to minimize exposure and ensure a safe laborat...
Author: BenchChem Technical Support Team. Date: December 2025
Personal Protective Equipment (PPE)
When working with 8-Methylheptadecanoyl-CoA, a comprehensive approach to personal protection is crucial. The following PPE is recommended to minimize exposure and ensure a safe laboratory environment.
PPE Category
Item
Specification
Rationale
Hand Protection
Chemical-resistant gloves
Nitrile or latex
To prevent skin contact with the compound.
Eye Protection
Safety glasses with side shields or Goggles
ANSI Z87.1 certified
To protect eyes from potential splashes.
Body Protection
Laboratory coat
Standard
To protect skin and clothing from contamination.
Respiratory Protection
Not generally required
Use in a well-ventilated area or fume hood
To avoid inhalation of any aerosols that may be generated, especially when handling powders.
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that 8-Methylheptadecanoyl-CoA is handled safely and effectively throughout its lifecycle in the laboratory.
1. Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Long-chain acyl-CoAs are often stored at -20°C or below to maintain stability.
2. Preparation and Handling:
All handling of 8-Methylheptadecanoyl-CoA should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Before use, allow the container to equilibrate to room temperature to prevent condensation.
When preparing solutions, use appropriate solvents and handle with care to avoid generating aerosols. Long-chain acyl-CoAs can be unstable, so follow specific experimental protocols closely.
3. Experimental Use:
Follow established experimental protocols precisely.
Avoid direct contact with the skin, eyes, and clothing.
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Spill Management:
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Ventilate the area of the spill.
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal Plan:
Dispose of waste containing 8-Methylheptadecanoyl-CoA in accordance with all applicable federal, state, and local regulations.
Waste should be collected in a designated, labeled, and sealed container.
Do not dispose of the compound down the drain or in the general trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Handling 8-Methylheptadecanoyl-CoA
Caption: A workflow diagram for the safe handling of 8-Methylheptadecanoyl-CoA.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.